Ammonia
Description
Structure
3D Structure
Properties
IUPAC Name |
azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3N, NH3 | |
| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ammonia | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonia | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71187-51-4, 71187-52-5, 63016-67-1, 71187-50-3 | |
| Record name | Ammonia, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, pentamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63016-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023872 | |
| Record name | Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.031 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonia solutions (containing more than 35% but not more than 50% ammonia) appears as a clear colorless liquid consisting of ammonia dissolved in water. Corrosive to tissue and metals. Although ammonia is lighter than air, the vapors from a leak will initially hug the ground. Long term exposure to low concentrations or short term exposure to high concentrations may result in adverse health conditions from inhalation. Prolonged exposure of containers to fire or heat may result in their violent rupturing and rocketing., Ammonia, anhydrous appears as a clear colorless gas with a strong odor. Shipped as a liquid under its own vapor pressure. Density (liquid) 6 lb / gal. Contact with the unconfined liquid can cause frostbite. Gas generally regarded as nonflammable but does burn within certain vapor concentration limits and with strong ignition. Fire hazard increases in the presence of oil or other combustible materials. Although gas is lighter than air, vapors from a leak initially hug the ground. Prolonged exposure of containers to fire or heat may cause violent rupturing and rocketing. Long-term inhalation of low concentrations of the vapors or short-term inhalation of high concentrations has adverse health effects. Used as a fertilizer, as a refrigerant, and in the manufacture of other chemicals. Rate of onset: Immediate Persistence: Minutes Odor threshold: 17 ppm Source/use/other hazard: Explosives manufacture; pesticides; detergents industry., Ammonia, solution, with more than 10% but not more than 35% ammonia appears as a colorless aqueous liquid solution with a strong odor of ammonia. Both liquid and vapors extremely irritating, especially to the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] [NIOSH] Vapor density = 0.59 (lighter than air); [HSDB], Liquid, COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent, suffocating odor. Often used in aqueous solution., Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] | |
| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonia | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-28.03 °F at 760 mmHg (EPA, 1998), -33.35 °C at 760 mm Hg, -33 °C, -28 °F | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
132 °C (270 °F) - closed cup, NA (Gas) | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
34 % (NIOSH, 2023), In water, 4.82X10+5 mg/L at 24 °C, In water, 47% at 0 °C; 38% at 15 °C; 34% at 20 °C; 31% at 25 °C; 28% at 30 °C; 18% at 50 °C, Soluble in water forming alkaline solutions; soluble in oxygenated solvents., 15% in 95% alcohol at 20 °C; 11% in alcohol at 30 °C, For more Solubility (Complete) data for Ammonia (7 total), please visit the HSDB record page., 482 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 54, 34% | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.6818 at -28.03 °F (EPA, 1998) - Less dense than water; will float, 0.696 g/L (liquid), Density of liquid: 0.6818 at -33.35 °C, 1 atm; 0.6585 at -15 °C, 2.332 atm; 0.6386 at 0 °C, 4.238 atm; 0.6175 at 15 °C, 7.188 atm; 0.5875 at 35 °C, 13.321 atm, Density of aqueous solutions at 20 °C/4 °C: 0.9939 (1%), 0.9811 (4%), 0.9651 (8%), 0.9362 (16%), 0.9229 (20%), 0.9101 (24%), 0.8980 (28%), Density: 0.7710 g/L (gas); 0.89801 g/L at 20 °C (28% aqueous solution), Relative density (water = 1): 0.7 (-33 °C), 0.6818 at -28.03 °F, 0.60(relative gas density) | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
0.6 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 0.5967 (Air = 1), Relative vapor density (air = 1): 0.60, 0.6 | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
400 mmHg at -49.72 °F (EPA, 1998), Vapor pressure: 1 Pa at -139 °C, 10 Pa at -127 °C, 100 Pa at -112 °C; 1 kPa at -94.5 °C (solids); 10 kPa at -71.3 °C, 100 kPa at -33.6 °C (liquid), 7500 mm Hg at 25 °C, Vapor pressure, kPa at 26 °C: 1013, 8.5 atm | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas, Colorless gas or compressed liquid (compressed under its own pressure) | |
CAS No. |
7664-41-7, 69718-51-0 | |
| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, dimer, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69718-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonia | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ammonia | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/ammonia-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ammonia | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonia, anhydrous | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5138Q19F1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-107.9 °F (EPA, 1998), -77.7 °C, -78 °C, -107.9 °F, -108 °F | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Ammonia's Role in Early Earth Atmospheric Chemistry
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nitrogen is an indispensable element for life, forming the backbone of amino acids and nucleic acids. On the early Earth, before the evolution of biological nitrogen fixation, the availability of reactive nitrogen species was a critical bottleneck for the origin of life. Ammonia (NH₃) is widely considered the most significant prebiotic source of reduced nitrogen. This technical guide provides a comprehensive overview of the sources, sinks, and atmospheric chemistry of this compound on the Hadean and early Archean Earth. We detail the experimental evidence for its role in the synthesis of life's building blocks, present quantitative data from key studies, and outline the protocols of foundational experiments. The central paradox of this compound's role—its necessity for prebiotic chemistry versus its short atmospheric lifetime due to photodissociation—is explored in detail.
Introduction: The Prebiotic Nitrogen Problem
The atmosphere of the early Earth, after the dissipation of the primary solar nebula, was formed by outgassing from the planet's interior and delivery of volatiles by comets and asteroids. While dinitrogen (N₂) was likely abundant, its strong triple bond makes it relatively inert, necessitating high-energy processes for fixation into bioavailable forms like this compound or hydrogen cyanide (HCN). The classic "primordial soup" theory, supported by the Miller-Urey experiments, posited a highly reducing atmosphere rich in methane (CH₄), this compound (NH₃), and hydrogen (H₂), which is highly favorable for the abiotic synthesis of organic molecules.
However, current geochemical evidence suggests the early Earth's mantle was not sufficiently reducing to produce such an atmosphere. Instead, a "weakly reducing" or neutral atmosphere dominated by carbon dioxide (CO₂) and N₂, with only trace amounts of reduced gases, is now considered more likely. This shift in understanding creates a significant challenge: in a CO₂/N₂-dominated atmosphere, the production of this compound and other prebiotic precursors is far less efficient. Furthermore, any this compound present in the atmosphere would have been rapidly destroyed by ultraviolet (UV) radiation from the young Sun, a process known as photodissociation. This guide examines the critical role of this compound in this context, evaluating its potential sources, atmospheric fate, and experimentally verified role in the synthesis of the molecules that made life possible.
Sources of this compound on the Prebiotic Earth
A sustained supply of this compound would have been necessary to compensate for its rapid destruction and to allow for its accumulation in oceans and local environments. Both exogenous delivery and endogenous production have been proposed as significant sources.
Exogenous Delivery
-
Meteorites and Comets: Carbonaceous chondrites, a class of primitive meteorites, have been shown to contain significant amounts of organic materials and this compound. Experiments simulating hydrothermal conditions on meteorite parent bodies or on early Earth upon impact show that these meteorites could have released substantial quantities of this compound, providing a direct source of reduced nitrogen to the planet.
Endogenous Production
-
Lightning and Atmospheric Shocks: In atmospheres containing N₂ and a source of hydrogen (like H₂O or CH₄), the high energy from lightning strikes and meteorite impacts can break the N₂ bond, leading to the formation of fixed nitrogen species, including this compound and its precursors.
-
Hydrothermal Vents: Deep-sea hydrothermal systems are considered plausible environments for the origin of life. The chemical gradients and high temperatures in these vents could have facilitated the reduction of nitrogen oxides (like nitrite) dissolved in ocean water to form ammonium.
-
Photochemical Reduction on Mineral Surfaces: Experiments have shown that molecular nitrogen can be reduced to this compound on the surface of titanium dioxide (TiO₂) under UV irradiation. This suggests that mineral aerosols in the atmosphere or on terrestrial surfaces could have provided a pathway for abiological nitrogen fixation.
-
Serpentinization: Recent studies propose that serpentinization, a geological process involving the reaction of water with ultramafic rocks, could have produced large quantities of hydrogen. This hydrogen could have then reacted with atmospheric N₂ to form several bars of this compound, potentially creating a transient this compound-methane dominated atmosphere during the Hadean.
Sinks and Atmospheric Lifetime of this compound
The primary challenge to maintaining significant atmospheric concentrations of this compound on the early Earth is its vulnerability to photodissociation by solar UV radiation.
Photodissociation
This compound strongly absorbs UV photons at wavelengths below ~230 nm, leading to its breakdown. The principal reaction pathway is:
NH₃ + hν → NH₂(²B₁) + H
The resulting amino radical (NH₂) is also subject to photolysis or can react with other atmospheric species. Ultimately, these reaction pathways irreversibly convert this compound into dinitrogen (N₂). Photochemical models indicate that in an atmosphere unprotected by an ozone layer, the lifetime of an this compound molecule would be exceptionally short. Some models calculate that the entire atmospheric reservoir of this compound could be converted to N₂ in less than 40 years. This rapid destruction implies that a powerful and continuous source would be required to maintain even a modest steady-state concentration.
Other Sinks
-
Reaction with Hydroxyl Radicals (OH): In atmospheres where water vapor was photolyzed to produce OH radicals, the reaction NH₃ + OH → NH₂ + H₂O would be another significant sink.
-
Rainout: this compound is extremely soluble in water. It would readily dissolve in water droplets in the atmosphere and be removed via precipitation, partitioning into the early oceans as the ammonium ion (NH₄⁺). The partial pressure of atmospheric NH₃ is therefore highly dependent on the pH of the primitive oceans.
-
Hydrothermal Vent Destruction: While some vents may have been a source, under acidic conditions, they could also act as a sink, destroying ammonium ions that circulated through them.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's role in the early Earth's atmosphere, compiled from various experimental and modeling studies.
Table 1: Estimated this compound Concentrations and Lifetime
| Parameter | Estimated Value | Context / Study | Citation |
|---|---|---|---|
| Atmospheric Lifetime | < 40 years | Photochemical model; assumes NH₃ mixing ratio ≤ 10⁻⁴ | |
| Greenhouse Requirement | ≥ 10⁻⁴ mixing ratio | Radiative-equilibrium calculation to keep surface T > freezing | |
| Max. Partial Pressure | 7.3 x 10⁻⁶ atm | Based on equilibrium with a pH 8 ocean at 25°C |
| Atmospheric Residence Time | 12 to 48 hours | Modern atmosphere; dominated by rainout and oxidation | |
Table 2: Amino Acid Yields from Miller-Urey Type Experiments
| Experiment Type | Atmosphere Composition | Carbon Yield (Amino Acids) | Key Amino Acids Produced | Citation |
|---|---|---|---|---|
| Classic (Reducing) | CH₄, NH₃, H₂, H₂O | ~1-2% | Glycine, Alanine, Aspartic Acid | |
| Volcanic Apparatus | CH₄, NH₃, H₂, H₂O (steam injected) | Comparable to classic | Wider variety (22 amino acids identified) | |
| Weakly Reducing | CO₂, N₂, H₂O | 0.0006% | Trace amounts |
| CO-Dominant + H₂ | H₂, CO, N₂, H₂O (H₂/CO = 1) | 0.9% | Glycine, Alanine | |
Note: Yields are highly dependent on the specific experimental setup, energy source, and duration. Reanalysis of original Miller samples using modern techniques has identified a greater diversity of products than initially reported.
Experimental Protocols: The Miller-Urey Synthesis
The Miller-Urey experiment remains a cornerstone of prebiotic chemistry, demonstrating the formation of complex organic molecules from simple inorganic precursors.
Objective
To simulate the conditions of the early Earth's atmosphere and ocean, as hypothesized at the time, and to test if this environment could lead to the spontaneous synthesis of amino acids.
Materials and Apparatus
-
A closed system of sterile borosilicate glass flasks and tubes.
-
A 5-liter flask to simulate the atmosphere.
-
A 500-mL flask containing water to simulate the ocean.
-
Tungsten electrodes connected to an induction coil to provide an electrical discharge (simulating lightning).
-
A condenser to cool the atmospheric gases, causing water and any newly formed compounds to "rain" back into the ocean flask.
-
A heating source (e.g., heating mantle) for the "ocean" flask.
-
Gases: Methane (CH₄), this compound (NH₃), and Hydrogen (H₂), typically in a 2:2:1 ratio.
-
Analytical equipment for product identification (originally paper chromatography, now techniques like HPLC and mass spectrometry).
Procedure
-
Assembly and Sterilization: The glass apparatus is assembled into a closed loop. The entire system is sterilized to prevent microbial contamination.
-
Evacuation: Air is removed from the apparatus using a vacuum pump to create an oxygen-free environment.
-
Introduction of Gases: The reducing gas mixture (CH₄, NH₃, H₂) is introduced into the 5-L "atmosphere" flask.
-
Simulation of Ocean and Water Cycle: The 500-mL "ocean" flask is half-filled with distilled water. The water is gently boiled, causing water vapor to circulate into the atmosphere flask and mix with the gases.
-
Energy Input: A continuous, high-voltage electrical spark is discharged between the electrodes in the atmosphere flask. This simulates lightning and provides the energy to break chemical bonds.
-
Condensation and Collection: The gas mixture flows through a water-cooled condenser. This causes the water vapor and any soluble, newly synthesized molecules to condense and collect in a U-shaped trap at the bottom of the apparatus. This trap prevents the newly formed molecules from being destroyed by the energy source and concentrates them in the aqueous phase.
-
Duration: The experiment is run continuously for a period of several days to a week.
-
Sample Analysis: After the experiment, the aqueous solution in the trap is collected. The solution, which turns a reddish-brown color, is analyzed to identify the organic compounds formed.
Visualizations of Key Processes
Miller-Urey Experimental Workflow
The following diagram illustrates the cyclical process of the classic Miller-Urey experiment.
An In-depth Technical Guide to Theoretical Models of Ammonia Synthesis Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Ammonia (NH₃) is a cornerstone of the global chemical industry, primarily serving as a critical component in the production of fertilizers, and is increasingly being explored as a carbon-neutral energy carrier. The cleavage of the exceptionally strong dinitrogen (N₂) triple bond (941 kJ·mol⁻¹) presents a significant chemical challenge, necessitating sophisticated catalytic systems. This technical guide provides a comprehensive overview of the theoretical models underpinning the primary pathways of this compound synthesis: the traditional Haber-Bosch process, and the emerging electrochemical, photochemical, and biological routes. This document is intended to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing the complex pathways involved.
The Haber-Bosch Process: A Century of Industrial this compound Synthesis
The Haber-Bosch process, developed in the early 20th century, remains the dominant method for industrial this compound production.[1] It involves the reaction of nitrogen and hydrogen at high temperatures (400–500 °C) and pressures (150–350 atm) over a promoted iron-based catalyst.[1]
Theoretical Models and Mechanisms
The mechanism of this compound synthesis on the surface of heterogeneous catalysts is complex and has been the subject of extensive theoretical and experimental investigation. Two primary mechanisms are debated: the dissociative and the associative pathways.
-
Dissociative Mechanism (Langmuir-Hinshelwood): This is the more widely accepted mechanism for iron and ruthenium-based catalysts.[2][3] It involves the following elementary steps:
-
Adsorption and dissociation of N₂ onto the catalyst surface to form adsorbed nitrogen atoms (N*).
-
Adsorption and dissociation of H₂ to form adsorbed hydrogen atoms (H*).
-
Stepwise hydrogenation of N* with H* to form NH, NH₂, and finally NH₃.
-
Desorption of NH₃ from the catalyst surface.
-
-
Associative Mechanism (Eley-Rideal or Mars-van Krevelen type): In this pathway, adsorbed N₂ is sequentially hydrogenated before the N-N bond is cleaved.[2][4] This can proceed through intermediates like N₂H, N₂H₂, etc. While less common for traditional Haber-Bosch catalysts, this mechanism is being explored for newer catalytic systems, particularly at lower temperatures.[4] A variation is the Mars-van Krevelen mechanism, where lattice nitrogen from a metal nitride catalyst participates in the reaction and is subsequently replenished by gas-phase N₂.[5][6]
Quantitative Data for the Haber-Bosch Process
The efficiency of the Haber-Bosch process is dictated by the catalyst's activity, which can be quantified by parameters such as activation energy and turnover frequency (TOF). Below is a summary of key quantitative data for common catalysts.
| Catalyst | Mechanism | Rate-Determining Step | Activation Energy (kJ/mol) | Turnover Frequency (s⁻¹) | Conditions | Reference |
| Fe(111) | Dissociative | N₂ Dissociation | - | 10 | 673 K, 20 atm | [7] |
| Fe(211)R | Dissociative | N₂ Dissociation | - | 18.7 | 400 °C, 1.5 Torr NH₃ | [7] |
| Ru/C | Dissociative | N₂ Dissociation | 96.2 | - | - | [8] |
| Co₃Mo₃N | Associative (E-R/M-vK) | NH₃ Desorption | - | - | - | [2] |
Note: Turnover frequencies are highly dependent on reaction conditions and catalyst preparation.
Experimental Protocols for Catalyst Evaluation
The evaluation of catalysts for the Haber-Bosch process typically involves the following experimental setup and procedures:
-
Reactor System: A fixed-bed reactor is commonly used, where the catalyst is packed in a tube and heated to the desired temperature. High-pressure gases (N₂ and H₂) are then passed through the catalyst bed.
-
Gas Feed and Control: Mass flow controllers are used to precisely control the ratio and flow rate of the reactant gases.
-
Temperature and Pressure Control: The reactor is placed in a furnace to maintain a constant temperature, and back-pressure regulators are used to control the system pressure.
-
Product Analysis: The outlet gas stream is analyzed to determine the concentration of this compound. This is often done using a gas chromatograph (GC) or an infrared (IR) gas analyzer.
-
Catalyst Characterization: Before and after the reaction, the catalyst is characterized using techniques such as X-ray diffraction (XRD) to determine its crystal structure, transmission electron microscopy (TEM) to visualize its morphology, and Brunauer-Emmett-Teller (BET) analysis to measure its surface area.
Electrochemical this compound Synthesis: A Sustainable Alternative
Electrochemical this compound synthesis offers a promising route to decentralized and sustainable this compound production, as it can be powered by renewable electricity at ambient temperature and pressure.
Theoretical Models and Mechanisms
The electrochemical reduction of nitrogen (N₂RR) can also proceed through associative or dissociative pathways at the electrode-electrolyte interface. The key challenge is the high overpotential required to drive the reaction and the competition from the hydrogen evolution reaction (HER).
-
Associative Mechanism: Similar to the thermal process, adsorbed N₂ is sequentially protonated and reduced.
-
Dissociative Mechanism: The N≡N bond is broken upon adsorption, followed by hydrogenation of the resulting nitrogen atoms.
-
Mars-van Krevelen Mechanism: In the context of metal nitride electrocatalysts, lattice nitrogen is hydrogenated to this compound, and the resulting nitrogen vacancy is then refilled by N₂ from the electrolyte.[9]
Quantitative Data for Electrochemical this compound Synthesis
The performance of electrocatalysts for N₂RR is evaluated based on the Faradaic efficiency (FE) and the this compound yield rate.
| Electrocatalyst | Electrolyte | Potential (V vs. RHE) | Faradaic Efficiency (%) | NH₃ Yield Rate (μg h⁻¹ cm⁻²) | Reference |
| Mo foil | 0.1 M HCl | -0.4 to -0.6 | 6.5 ± 1.4 | 0.7 ± 0.2 (μmol h⁻¹ cm⁻²) | [10] |
| FeSA-N-C | 0.1 M KOH | -0.2 | 56.55 | 33.7 | [11] |
| CuSnAu@NF | 0.1 M Na₂SO₄ | -0.15 | 60.88 | 19.66 | [12] |
| Cu₆₀Co₄₀/Sus/C | 0.1 M KOH, 0.1 M KNO₃ | -0.3 | 91.3 | 2.63 (mmol g⁻¹ h⁻¹) | [13] |
Experimental Protocols for Electrochemical N₂RR
A rigorous experimental protocol is crucial to avoid false positives from this compound contamination.
-
Electrochemical Cell: A two-compartment H-type cell is typically used, with the cathode and anode compartments separated by a proton exchange membrane (e.g., Nafion) to prevent the re-oxidation of this compound at the anode.
-
Electrodes: The working electrode (cathode) is the catalyst under investigation, a reference electrode (e.g., Ag/AgCl or SCE) is used to control the applied potential, and a counter electrode (anode, typically a platinum wire or carbon paper) completes the circuit.
-
Electrolyte and Gas Feed: The electrolyte must be purged with high-purity N₂ gas to saturate it with the reactant. Control experiments with an inert gas like argon are essential to rule out this compound contamination.
-
Product Quantification: The produced this compound in the electrolyte is quantified using sensitive methods like the indophenol blue method or ¹H NMR spectroscopy with isotopic labeling (¹⁵N₂) to definitively confirm the source of the nitrogen.[10]
-
Faradaic Efficiency Calculation: The Faradaic efficiency is calculated as the ratio of the charge consumed for this compound production to the total charge passed through the electrode.[14]
Photocatalytic this compound Synthesis: Harnessing Solar Energy
Photocatalytic nitrogen fixation aims to use sunlight to drive this compound synthesis at ambient conditions, offering a potentially carbon-neutral and sustainable route.
Theoretical Models and Mechanisms
The mechanism involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light absorption. The photoexcited electrons reduce adsorbed N₂, while the holes oxidize a sacrificial agent (often water or an organic compound).
Quantitative Data for Photocatalytic this compound Synthesis
The efficiency of photocatalytic this compound synthesis is typically reported as the this compound production rate and the apparent quantum yield (AQY).
| Photocatalyst | Light Source | NH₃ Production Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (%) | Wavelength (nm) | Reference |
| BOB-001-OV | Visible light | 104.3 | 0.23 | 420 | [15] |
| Ni-0.8-TiO₂ | Simulated solar | 46.80 | - | - | [8] |
| Au/TiO₂-Ov | Visible light | 78.6 | - | - | [8] |
Experimental Protocols for Photocatalytic N₂ Fixation
-
Photoreactor: A sealed reactor with a quartz window to allow light penetration is used. The photocatalyst is typically dispersed in a solution or coated on a substrate.
-
Light Source: A solar simulator or a lamp with a specific wavelength is used to irradiate the photocatalyst.
-
Reaction Medium: The reaction is often carried out in water with a sacrificial agent to consume the photogenerated holes.
-
Product Quantification: The produced this compound is quantified using the same sensitive methods as in electrochemical synthesis.
-
Quantum Yield Calculation: The apparent quantum yield is calculated as the ratio of the number of this compound molecules produced to the number of incident photons.[16]
Biological Nitrogen Fixation: Nature's Blueprint
Biological nitrogen fixation is carried out by certain microorganisms using the enzyme nitrogenase. This process occurs at ambient temperature and pressure, providing a natural model for efficient this compound synthesis.
Theoretical Models and Mechanisms
The nitrogenase enzyme complex consists of two main components: the Fe protein and the MoFe protein. The Fe protein delivers electrons to the MoFe protein, which contains the active site (the FeMo cofactor) where N₂ is reduced to this compound. The overall reaction is:
N₂ + 8H⁺ + 8e⁻ + 16ATP → 2NH₃ + H₂ + 16ADP + 16Pᵢ
The exact mechanism of N₂ binding and reduction at the FeMo cofactor is still an area of active research.
Quantitative Data for Biological Nitrogen Fixation
The kinetics of nitrogenase are often described by the Michaelis-Menten model.
| Enzyme Source | Substrate | Apparent Kₘ | Reference |
| Legume nodules | Acetylene (in the absence of N₂) | ~0.01 atm | [17] |
| Legume nodules | Acetylene (in the presence of N₂) | ~0.025 atm | [17] |
Experimental Protocols for Nitrogenase Activity Assay
-
Acetylene Reduction Assay: This is a common indirect method to measure nitrogenase activity. The enzyme can also reduce acetylene to ethylene, which is easily quantified by gas chromatography.
-
Enzyme Purification: For in vitro studies, the nitrogenase components are purified from the source organism.
-
Assay Conditions: The assay is performed under anaerobic conditions and includes the purified enzyme components, an ATP-generating system, and a reductant (e.g., sodium dithionite).
-
Kinetic Parameter Determination: The initial rates of substrate reduction are measured at various substrate concentrations to determine the Kₘ and Vₘₐₓ values.[18][19]
Visualizing the Pathways
To better understand the complex relationships and workflows in this compound synthesis, the following diagrams have been generated using the DOT language.
Haber-Bosch Process: Dissociative and Associative Pathways
Caption: Dissociative vs. Associative pathways in the Haber-Bosch process.
Mars-van Krevelen Mechanism for this compound Synthesis
Caption: The cyclic nature of the Mars-van Krevelen mechanism.
General Electrochemical this compound Synthesis Workflow
Caption: A typical experimental workflow for electrochemical this compound synthesis.
Conclusion
The synthesis of this compound remains a pivotal area of research, driven by the dual needs of ensuring global food security and developing sustainable energy solutions. While the Haber-Bosch process is a mature and highly optimized technology, its significant energy consumption and carbon footprint necessitate the development of alternative pathways. Electrochemical, photochemical, and biological approaches offer the potential for this compound synthesis under mild conditions, powered by renewable resources. A deep understanding of the underlying theoretical models, reaction mechanisms, and kinetics is essential for the rational design of new and improved catalysts and processes. This guide has provided a consolidated overview of the current state of knowledge, aiming to facilitate further research and innovation in this critical field.
References
- 1. Haber process - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of this compound synthesis on Fe 3 Mo 3 N - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00148A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fertilizer.org [fertilizer.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Progress and challenges in photocatalytic this compound synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00590H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Estimating Kinetic Parameters when the Amount of Enzyme Added to an Assay Is Not a Controlled Variable: NITROGENASE ACTIVITY OF INTACT LEGUMES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 19. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
Quantum Chemical Insights into Ammonia Adsorption on Metal Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental interactions between ammonia (NH₃) and various metal surfaces, as elucidated by quantum chemical studies. Understanding these adsorption processes at the atomic level is paramount for advancements in catalysis, sensor technology, and various industrial processes, including the Haber-Bosch process for this compound synthesis. This document provides a comprehensive overview of the theoretical frameworks, key findings, and experimental correlations that define the current state of research in this field.
Introduction: The Significance of this compound-Metal Interactions
This compound is a cornerstone of the chemical industry, with its synthesis and subsequent reactions being of immense global importance. The efficiency of these processes is often dictated by the catalytic activity of metal surfaces. Quantum chemical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for unraveling the intricate mechanisms of this compound adsorption, dissociation, and reaction on these surfaces. These computational approaches provide insights into parameters that are often difficult to measure experimentally, such as adsorption energies, charge transfer, and the precise geometries of adsorbates.
This guide summarizes key findings from a multitude of theoretical studies, focusing on transition metals, noble metals, and alloy surfaces. It aims to provide a consolidated resource for researchers, presenting quantitative data in a structured format, detailing computational methodologies, and visualizing the fundamental processes involved.
Theoretical Methodology: A Glimpse into the Computational Toolkit
The majority of the studies cited herein utilize Density Functional Theory (DFT) to model the adsorption of this compound on metal surfaces. This powerful quantum mechanical method allows for the calculation of the electronic structure of many-body systems, providing a robust framework for understanding chemical bonding and reactivity.
Key Computational Details:
-
Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for these types of studies.[1][2]
-
Functionals: The choice of exchange-correlation functional is crucial for the accuracy of the calculations. The Perdew–Burke–Ernzerhof (PBE) functional, a form of the generalized gradient approximation (GGA), is frequently employed.[1] For systems with strong electronic correlations, such as transition metal oxides, the PBE+U method is often used to provide more accurate descriptions.[3] Other functionals like revPBE and TPSS are also utilized for comparison and validation.[4]
-
Basis Sets: Plane-wave basis sets are typically used, with a cutoff energy that determines the accuracy of the calculations.[5]
-
Surface Models: Metal surfaces are generally modeled using a slab approach, where a finite number of atomic layers are used to represent the bulk material. A vacuum layer is added to separate the periodic images of the slab.
-
Adsorption Sites: The calculations explore various possible adsorption sites for the this compound molecule and its fragments (NHx, x=0-2) on the metal surface, including on-top, bridge, and hollow sites.[2]
Quantitative Data on this compound Adsorption
The interaction of this compound with a metal surface is characterized by several key quantitative parameters. The following tables summarize representative theoretical data for adsorption energies, bond lengths, and charge transfer on various metal surfaces.
Table 1: Adsorption Energies of this compound and Related Species on Metal Surfaces
| Metal Surface | Adsorbate | Adsorption Site | Adsorption Energy (eV) |
| Ag(111) | NH₃ | - | -0.34[1] |
| Pd(111) | NH₃ | - | -0.62[1] |
| Pt(111) | NH₃ | - | -0.78[1] |
| Ni(111) | N₂ | - | -0.40[6] |
| Pd(111) | N₂ | - | -0.25[6] |
| Rh(111) | N₂ | - | -0.52[6] |
| Ir(111) | N₂ | - | -0.47[6] |
| Ru(001) | NH₃ | atop | - |
| Pt(100) | NH₃ | top | More stable than Pt(111)[2] |
| Rh(100) | NHx | - | Maximum stability[2] |
| γ-Fe₂O₃(111) | NH₃ | Octahedral Fe site | -[7] |
| MnO(100) | NH₃ | Terrace | -0.61 (low coverage)[3] |
| Pt-BN | NH₃ | - | -2.251[8] |
Note: Negative adsorption energy indicates a stable adsorption.
Table 2: Metal-Nitrogen Bond Distances and Charge Transfer
| Metal Surface | Adsorbate | M-N Bond Distance (Å) | Charge Transfer (% of an electron) |
| Ag(111) | NH₃ | 2.44[1] | 7.8 (to metal)[1] |
| Pd(111) | NH₃ | 2.21[1] | 22.7 (to metal)[1] |
| Pt(111) | NH₃ | 2.15[1] | 24.8 (to metal)[1] |
| Ru(001) | NH₃ | - | 0.058 e⁻ transferred to Ru[1] |
| γ-Fe₂O₃(111) | NH₃ | 2.130 | - |
These tables clearly demonstrate that the strength of the this compound-metal interaction, as indicated by the adsorption energy and bond length, varies significantly with the metal substrate. Generally, stronger binding is associated with shorter metal-nitrogen bonds and a larger degree of electron transfer from the this compound molecule to the metal surface.[1]
Experimental Protocols: Bridging Theory and Reality
Quantum chemical studies are often performed in conjunction with experimental surface science techniques to validate the theoretical predictions. Here are the detailed methodologies for some of the key experiments cited:
4.1 Temperature Programmed Desorption (TPD)
-
Objective: To determine the desorption energy of an adsorbate from a surface.
-
Methodology:
-
A clean metal single crystal in an ultra-high vacuum (UHV) chamber is cooled to a low temperature (e.g., ~100 K).
-
A controlled dose of this compound gas is introduced into the chamber, allowing it to adsorb onto the crystal surface.
-
The crystal is then heated at a constant rate (e.g., 2-10 K/s).
-
A mass spectrometer monitors the partial pressure of this compound (and its fragments) in the chamber as a function of temperature.
-
The temperature at which the desorption rate is maximum (the peak temperature) is related to the desorption energy. The Redhead equation is often used to approximate the desorption energy from the peak temperature. For more detailed analysis, the Polanyi-Wigner equation can be fitted to the desorption spectra.[3]
-
4.2 X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical state of the species on a surface.
-
Methodology:
-
The sample with the adsorbed this compound is irradiated with a monochromatic X-ray beam in a UHV chamber.
-
The X-rays cause the emission of core-level electrons from the atoms on the surface.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated from their kinetic energy and the energy of the incident X-rays.
-
The binding energies are characteristic of each element and their chemical environment. For example, the N 1s binding energy can distinguish between molecularly adsorbed NH₃ and dissociated NHₓ species.
-
4.3 Scanning Tunneling Microscopy (STM)
-
Objective: To visualize the atomic arrangement of a surface and the adsorbed molecules with atomic resolution.
-
Methodology:
-
A sharp metallic tip is brought very close (a few angstroms) to the surface of the sample in a UHV chamber.
-
A small bias voltage is applied between the tip and the sample, causing electrons to tunnel across the vacuum gap.
-
The tip is scanned across the surface, and the tunneling current is kept constant by adjusting the tip's height using a piezoelectric feedback loop.
-
The variations in the tip's height are recorded and used to construct a topographic image of the surface, revealing the positions of individual atoms and adsorbed molecules.
-
Visualizing Adsorption and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound adsorption on metal surfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic this compound Oxidation on Noble Metal Surfaces: a Theoretical Study - Dialnet [dialnet.unirioja.es]
- 3. Experimental Adsorption and Reaction Studies on Transition Metal Oxides Compared to DFT Simulations [vtechworks.lib.vt.edu]
- 4. rsc.org [rsc.org]
- 5. Exploring the Optimal Alloy for Nitrogen Activation by Combining Bayesian Optimization with Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Adsorption of NO2, NO, NH3, and CO on Noble Metal (Rh, Pd, Ag, Ir, Pt, Au)-Modified Hexagonal Boron Nitride Monolayers: A First-Principles Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Microbial Ammonia Synthesis: A Technical Guide to Novel Ammonia-Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and efficient ammonia production has led researchers to the microbial world, uncovering and engineering novel microorganisms with the remarkable ability to synthesize this crucial chemical. This technical guide provides an in-depth exploration of the discovery, characterization, and application of these this compound-producing microbes. It offers a comprehensive overview of the experimental protocols, quantitative data on production capabilities, and the intricate metabolic pathways that govern microbial this compound synthesis.
Introduction: The Microbial Answer to an Industrial Challenge
This compound is a cornerstone of modern agriculture and the chemical industry. However, the energy-intensive Haber-Bosch process, the primary method of industrial this compound production, contributes significantly to global carbon emissions.[1] Biological this compound production by microorganisms presents a promising, environmentally benign alternative.[2] This guide focuses on recently discovered and engineered microorganisms that are paving the way for a new era of bio-ammonia synthesis.
Recent breakthroughs have centered on two main strategies: the isolation and characterization of naturally potent this compound producers from diverse environments, and the metabolic engineering of well-understood model organisms to enhance their this compound production and secretion capabilities.[3][4] These advancements hold immense potential for various applications, from sustainable biofertilizers to novel therapeutic strategies targeting this compound metabolism in the gut microbiome.
Experimental Protocols: A Methodological Toolkit
The discovery and characterization of novel this compound-producing microorganisms rely on a suite of robust experimental protocols. This section details the key methodologies for isolation, identification, and quantification of this compound production.
Isolation and Enrichment of this compound-Producing Microorganisms
The initial step in discovering novel this compound-producing microbes is their isolation from various environments such as soil, marine sediments, and the gut microbiota of animals.
2.1.1. Enrichment Culture Technique
This technique is designed to selectively favor the growth of microorganisms with the desired metabolic capabilities.
-
Sample Collection: Collect soil, sediment, or other environmental samples aseptically. For instance, soil samples can be collected from the rhizosphere of plants by carefully uprooting them and collecting the soil adhering to the roots.[5]
-
Enrichment Medium: Prepare a selective liquid medium. For nitrogen-fixing bacteria, a nitrogen-free medium is used to select for diazotrophs.[5] For hyper-ammonia-producing (HAP) bacteria from environments like swine manure, a medium rich in peptones and amino acids serves as the primary carbon and energy source, encouraging ammonification.
-
Incubation: Inoculate the enrichment medium with the environmental sample and incubate under controlled conditions (e.g., temperature, aeration) that mimic the natural habitat of the target microorganisms.[5]
-
Sub-culturing: Serially dilute and plate the enrichment culture onto solid agar plates of the same medium to obtain pure colonies.[5]
2.1.2. Isolation from Specific Niches
For specific microbial types, such as those from fermented foods, the sample is directly inoculated into a selective enrichment liquid medium. For example, to isolate bacteria from fermented skates, the sample is transferred to a sterile selection/enrichment medium and incubated at 30°C with shaking.[4]
Identification of Novel Microorganisms
Once pure isolates are obtained, their identification is crucial. 16S rRNA gene sequencing is the gold standard for bacterial and archaeal identification.[6]
2.2.1. DNA Extraction
-
Lyse the bacterial cells from a pure culture using a combination of enzymatic and physical methods (e.g., bead-beating).
-
Purify the genomic DNA using a commercial DNA extraction kit.[4]
2.2.2. PCR Amplification of the 16S rRNA Gene
-
Amplify the 16S rRNA gene from the extracted DNA using universal primers that target conserved regions of the gene.[6]
-
Verify the amplification of the correct DNA fragment size via gel electrophoresis.
2.2.3. Sequencing and Bioinformatic Analysis
-
Sequence the purified PCR product using a high-throughput sequencing platform.[7]
-
Compare the obtained 16S rRNA gene sequence with databases like GenBank or the Ribosomal Database Project to determine the taxonomic identity of the microorganism.[8]
Quantification of this compound Production
Accurate quantification of this compound is essential to evaluate the potential of a novel microorganism. The Nessler's reagent spectrophotometric method is a widely used and reliable technique.[4]
2.3.1. Sample Preparation
-
Grow the microbial isolate in a suitable liquid medium.
-
Separate the bacterial cells from the culture supernatant by centrifugation. The supernatant is used for this compound quantification.[4]
2.3.2. Nessler's Reagent Assay
-
Principle: Nessler's reagent (a solution of potassium tetraiodomercurate(II) in potassium hydroxide) reacts with this compound to form a yellow-to-brown colored complex. The intensity of the color is directly proportional to the this compound concentration.
-
Procedure:
-
Prepare a standard curve using known concentrations of ammonium chloride.
-
Add a buffer solution (e.g., potassium sodium tartrate) to the supernatant samples and standards to prevent precipitation of interfering ions.[9]
-
Add Nessler's reagent to each sample and standard.[9]
-
Allow the color to develop for a specific time (typically 10-20 minutes).[10]
-
Measure the absorbance of the samples and standards at a wavelength of 420 nm using a spectrophotometer.[10]
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
-
A more recent adaptation of this method utilizes a 96-well microplate format, which is more cost-effective and suitable for high-throughput screening of a large number of isolates.
Quantitative Data on this compound Production
The following tables summarize the this compound production capabilities of various recently discovered and engineered microorganisms. This data provides a comparative overview of their potential for different applications.
| Microorganism Strain | Type | Source/Modification | This compound Production Rate/Yield | Reference |
| Azotobacter vinelandii (Engineered) | Genetically Engineered | Deletion of nifL gene | ~10 mM in liquid medium | [11] |
| Azotobacter vinelandii (Engineered) | Genetically Engineered | Deletion of amtB and nifL genes | Significant increase compared to wild-type | [12] |
| Hyper-Ammonia-Producing (HAP) Bacteria | Naturally Occurring | Swine Manure | Up to 40 mM in peptone-amino acid medium | [2] |
| Clostridium aminophilum | Naturally Occurring | Rumen | ~7.23 mM from protein fermentation | [2][13] |
| Thermophilic Strain LL-8 | Naturally Occurring | Aerobic Composting | 32.7% this compound nitrogen conversion rate | [14] |
| Escherichia coli (Engineered) | Genetically Engineered | Deletion of glnA and gdhA genes | Up to 73% yield from amino acid medium | [1][2] |
| Engineered Yeast (with YbaS display) | Genetically Engineered | Surface display of glutamine this compound lyase | 3.34 g/L from glutamine solution (83.2% efficiency) | [15] |
| Enterobacter sp. B12 | Naturally Occurring | Soil | 77.85% this compound assimilation rate at 10 mM NH4Cl | [16] |
Key Metabolic Pathways and Their Regulation
The production of this compound in microorganisms is governed by several key metabolic pathways. Understanding these pathways is crucial for optimizing this compound synthesis through metabolic engineering.
Biological Nitrogen Fixation (BNF)
This is the primary pathway for converting atmospheric nitrogen (N₂) into this compound (NH₃). It is catalyzed by the nitrogenase enzyme complex, which is highly sensitive to oxygen.[17]
Caption: The Biological Nitrogen Fixation (BNF) pathway.
Ammonification (Deamination)
This process involves the breakdown of organic nitrogen compounds, such as amino acids, to release this compound. This is a key pathway in hyper-ammonia-producing bacteria.
Caption: The Ammonification pathway via deamination.
Urea Hydrolysis
Some microorganisms possess the urease enzyme, which catalyzes the hydrolysis of urea into this compound and carbon dioxide. This is a significant source of this compound in the gut microbiome.[18]
Caption: Urease-mediated hydrolysis of urea to this compound.
This compound Assimilation Pathways
While the goal is often to have microorganisms excrete this compound, it is crucial to understand the pathways through which they naturally assimilate it for their own growth. By downregulating or knocking out key genes in these pathways, this compound excretion can be enhanced.[1]
The two primary this compound assimilation pathways are the Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) pathway and the Glutamate Dehydrogenase (GDH) pathway.[16][19]
Caption: The primary this compound assimilation pathways in microorganisms.
Conclusion and Future Directions
The discovery and engineering of novel this compound-producing microorganisms represent a significant step towards sustainable and innovative solutions in agriculture and medicine. The methodologies outlined in this guide provide a framework for the continued exploration and characterization of these promising microbes. Future research will likely focus on further optimizing this compound production rates, developing robust and scalable fermentation processes, and tailoring microbial strains for specific applications, such as targeted delivery of this compound to the gut or the development of next-generation biofertilizers with controlled-release properties. The integration of synthetic biology and metabolic engineering will undoubtedly unlock the full potential of these microscopic this compound factories.
References
- 1. mdpi.com [mdpi.com]
- 2. Trends in Biological this compound Production[v1] | Preprints.org [preprints.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Isolation and identification of hyper-ammonia-producing bacteria from commercial fermented skates (Raja kenojei) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Screening of Bacteria for Their Diazotrophic Potential and Their Influence on Growth Promotion of Maize Seedlings in Greenhouses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. nanoporetech.com [nanoporetech.com]
- 8. cd-genomics.com [cd-genomics.com]
- 9. scribd.com [scribd.com]
- 10. rsc.org [rsc.org]
- 11. journals.asm.org [journals.asm.org]
- 12. 2024.febscongress.org [2024.febscongress.org]
- 13. Trends in Biological this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound Production Using Bacteria and Yeast toward a Sustainable Society - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Assimilating Bacteria Promote Wheat (Triticum aestivum) Growth and Nitrogen Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrogen fixation - Wikipedia [en.wikipedia.org]
- 18. Inhibition of urease-mediated this compound production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Properties of Supercritical Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia (NH3), a compound of significant industrial importance, exhibits unique and highly tunable properties when maintained above its critical temperature (Tc = 405.5 K or 132.3 °C) and critical pressure (Pc = 11.3 MPa). In this supercritical state, it exists as a fluid phase with properties intermediate between those of a liquid and a gas, offering a versatile medium for a range of chemical processes. This technical guide provides a comprehensive overview of the core physicochemical properties of supercritical this compound, details the experimental protocols for their determination, and presents this information in a structured format to support research and development activities, particularly in the pharmaceutical and chemical industries.
Supercritical this compound's distinct characteristics, such as its high density, low viscosity, and tunable solvent power, make it an attractive alternative to conventional organic solvents.[1] Its polarity and hydrogen bonding capabilities can be finely controlled by adjusting temperature and pressure, allowing for selective dissolution and reaction control.[2] This guide aims to be a valuable resource for professionals exploring the potential of supercritical this compound in various applications, from synthesis and extraction to materials processing.
Core Properties of Supercritical this compound
The properties of supercritical this compound are highly dependent on temperature and pressure. Understanding these relationships is crucial for designing and optimizing processes that utilize this unique solvent.
Thermodynamic Properties
The density of supercritical this compound is a key parameter influencing its solvent strength. Small changes in temperature and pressure near the critical point can lead to significant variations in density.
Table 1: Density of Supercritical this compound at Various Temperatures and Pressures
| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) |
| 425 | 15 | 165.3 |
| 425 | 20 | 208.7 |
| 425 | 30 | 269.1 |
| 450 | 15 | 141.8 |
| 450 | 20 | 181.1 |
| 450 | 30 | 240.5 |
| 500 | 15 | 116.9 |
| 500 | 20 | 149.2 |
| 500 | 30 | 201.7 |
| 600 | 20 | 116.8 |
| 600 | 30 | 161.3 |
| 600 | 50 | 229.8 |
Note: Data is derived from correlations and experimental values reported in the literature.[3][4]
Transport Properties
The viscosity of supercritical this compound is significantly lower than that of liquid this compound, facilitating mass transfer and penetration into porous materials.
Table 2: Viscosity of Supercritical this compound at Various Temperatures and Pressures
| Temperature (K) | Pressure (MPa) | Viscosity (μPa·s) |
| 425 | 15 | 23.5 |
| 425 | 20 | 26.8 |
| 425 | 30 | 32.5 |
| 450 | 15 | 24.1 |
| 450 | 20 | 26.9 |
| 450 | 30 | 31.8 |
| 500 | 15 | 25.7 |
| 500 | 20 | 28.1 |
| 500 | 30 | 32.3 |
| 600 | 20 | 31.2 |
| 600 | 30 | 34.5 |
| 600 | 50 | 40.1 |
Note: Data is based on correlations and experimental data from various sources.[1][3][5]
Physicochemical Properties
The dielectric constant of a solvent is a measure of its ability to separate charge and is an important indicator of its polarity.
Table 3: Dielectric Constant of this compound at Various Temperatures
| Temperature (°C) | Dielectric Constant |
| -74 | 25 |
| -30 | 22.0 |
| 40 | 18.9 |
| 69 | 16.5 |
Note: Data for the dielectric constant of this compound in the supercritical region is limited. The provided data is for liquid and near-critical this compound and indicates a decrease in dielectric constant with increasing temperature.[6][7]
Solvatochromic Parameters
Solvatochromic parameters, such as the Kamlet-Taft parameters (π*, α, and β), provide a more detailed understanding of solvent-solute interactions.
-
π (pi-star):* An index of solvent dipolarity/polarizability.
-
α (alpha): A measure of the solvent's hydrogen bond donor (HBD) acidity.
-
β (beta): A measure of the solvent's hydrogen bond acceptor (HBA) basicity.
Experimental Protocols
The determination of the properties of supercritical fluids requires specialized equipment and methodologies to handle the high pressures and temperatures involved.
Density Measurement
Methodology: Vibrating Tube Densimeter
-
Apparatus: A high-pressure vibrating tube densimeter capable of withstanding the desired temperature and pressure ranges. The apparatus includes a U-shaped tube, a temperature-controlled housing, and a system for measuring the oscillation period of the tube.
-
Calibration: The densimeter is calibrated using fluids with well-known densities, such as water and vacuum, at various temperatures and pressures.
-
Sample Introduction: High-purity this compound is introduced into the measurement cell. The pressure is controlled using a high-pressure pump, and the temperature is maintained by a thermostat.
-
Measurement: The oscillation period of the vibrating tube filled with supercritical this compound is measured.
-
Calculation: The density of the supercritical this compound is calculated from the measured oscillation period using the calibration constants. The relationship between the oscillation period (τ) and density (ρ) is given by: ρ = Aτ² - B, where A and B are calibration constants.
Viscosity Measurement
Methodology: Falling Body Viscometer
-
Apparatus: A high-pressure viscometer consisting of a precision-bore tube, a magnetically coupled falling body (piston or sphere), and a temperature-controlled jacket. The time it takes for the body to fall a known distance is measured electronically.
-
Calibration: The viscometer is calibrated with fluids of known viscosity under the desired experimental conditions.
-
Sample Loading: The viscometer is filled with high-purity this compound, and the system is pressurized and heated to the desired supercritical state.
-
Measurement: The falling body is released, and the time of descent between two marked positions is accurately measured.
-
Calculation: The viscosity (η) is calculated using the following equation: η = K(ρ_b - ρ_f)t, where K is the viscometer constant, ρ_b is the density of the falling body, ρ_f is the density of the supercritical this compound, and t is the fall time.
Solvatochromic Parameter Determination
Methodology: UV-Vis Spectroscopy
-
Apparatus: A high-pressure, high-temperature UV-Vis spectrophotometer equipped with a specialized optical cell capable of withstanding supercritical conditions.
-
Probe Selection: A set of solvatochromic probes (dyes) is selected. For example, N,N-diethyl-4-nitroaniline for π*, 4-nitrophenol for β, and Reichardt's dye for a combined polarity scale.
-
Sample Preparation: A dilute solution of the chosen probe molecule in a suitable co-solvent is prepared.
-
Measurement: A small amount of the probe solution is introduced into the high-pressure cell. The cell is then filled with this compound and brought to the desired supercritical temperature and pressure. The UV-Vis absorption spectrum of the probe is recorded.
-
Calculation: The wavelength of maximum absorbance (λ_max) of the probe is determined. The solvatochromic parameters are then calculated from the shift in λ_max compared to reference solvents using established linear solvation energy relationships (LSERs).
Visualizations
Phase Diagram of this compound
The following diagram illustrates the different phases of this compound as a function of temperature and pressure, highlighting the supercritical fluid region.
Caption: Phase diagram for this compound, illustrating solid, liquid, gas, and supercritical fluid regions.
Experimental Workflow for Property Determination
This diagram outlines the general workflow for the experimental determination of the properties of supercritical this compound.
Caption: Generalized workflow for measuring the properties of supercritical this compound.
Signaling Pathway for Solvent Effects
This diagram illustrates the logical relationship between the tunable parameters of supercritical this compound and its resulting solvent properties, which in turn affect chemical processes.
Caption: Interplay of physical parameters and their effect on chemical process outcomes.
Conclusion
Supercritical this compound presents a compelling medium for a variety of chemical applications due to its readily tunable physicochemical properties. By careful control of temperature and pressure, researchers can manipulate its density, viscosity, and solvent characteristics to achieve desired outcomes in synthesis, extraction, and materials science. This guide has provided a foundational understanding of these properties, outlined the experimental methods for their characterization, and presented the information in a clear, accessible format. While more research is needed to fully elucidate all aspects of its behavior, particularly in quantifying its specific solvatochromic parameters, the existing data clearly demonstrates the potential of supercritical this compound as a versatile and effective "green" solvent. It is anticipated that this guide will serve as a valuable tool for scientists and engineers in harnessing the unique capabilities of this remarkable fluid.
References
- 1. armstrong-chemtec.com [armstrong-chemtec.com]
- 2. Characterization of supercritical fluid solvents using solvatochromic shifts (Journal Article) | OSTI.GOV [osti.gov]
- 3. Polarizable Interaction Model for Liquid, Supercritical, and Aqueous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does this compound hydrogen bond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. An Exploration of the Hydrogen Bond Donor Ability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Ammonia as a Potential Biosignature on Exoplanets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detection of ammonia (NH₃) in the atmosphere of a terrestrial exoplanet is a compelling potential biosignature. Its presence, particularly in a hydrogen-dominated atmosphere, suggests a significant disequilibrium from expected abiotic conditions, potentially pointing towards biological production. This technical guide provides a comprehensive overview of this compound as a biosignature, detailing its biological and abiotic sources, atmospheric chemistry, and detection methodologies. It includes a compilation of quantitative data, detailed experimental protocols derived from the literature, and visualizations of key pathways to serve as a resource for researchers in the fields of astrobiology, planetary science, and atmospheric chemistry.
Introduction: The Case for this compound as a Biosignature
This compound is considered a promising biosignature gas primarily because it has no significant known abiotic sources on terrestrial planets.[1][2][3][4] While present in giant planets due to high temperatures and pressures in their deep atmospheres, its accumulation in the atmosphere of a rocky planet would be a strong indicator of a continuous surface flux, potentially from a biological source.[3][5] Life on Earth produces this compound through various metabolic processes, and similar biochemistry could exist on other worlds.[5] However, the high solubility of this compound in water and its utility in biological processes mean that a significant and sustained biological production rate is necessary for it to accumulate to detectable levels in an exoplanet's atmosphere.[1][3][4]
This guide explores the multifaceted nature of this compound as a biosignature, providing the technical details necessary to understand its potential and the challenges associated with its detection and interpretation.
This compound Production: Biological vs. Abiotic Sources
The significance of an this compound detection hinges on the ability to distinguish between biological and abiotic origins. This section details the primary production pathways for each.
Biological Production of this compound
On Earth, biological processes are the dominant source of atmospheric this compound. The primary pathways include:
-
Nitrogen Fixation: The conversion of atmospheric nitrogen (N₂) into this compound. This is an energy-intensive process carried out by specialized microorganisms known as diazotrophs, which include certain bacteria and archaea.[6] The overall reaction can be summarized as: N₂ + 8H⁺ + 8e⁻ + 16 ATP → 2NH₃ + H₂ + 16 ADP + 16 Pi
-
Ammonification: The decomposition of organic nitrogen from dead organisms and waste products back into this compound. This process is carried out by a wide range of decomposer bacteria and fungi.[7][8][9]
-
Denitrification (dissimilatory nitrate reduction to ammonium): Some bacteria can reduce nitrate (NO₃⁻) to this compound.
Abiotic Production of this compound
Abiotic sources of this compound on terrestrial exoplanets are considered to be significantly less efficient than potential biological sources.[5][10] However, it is crucial to consider all potential non-biological pathways:
-
Haber-Bosch-like Processes: Industrial this compound production on Earth relies on the Haber-Bosch process, which requires high temperatures (450-550 °C) and pressures (250-350 bar) and a metal catalyst.[5] While such conditions are unlikely to be widespread on the surface of a habitable planet, they could potentially occur in specific geological settings.
-
Hydrothermal Vent Chemistry: Some studies suggest that dinitrogen can be reduced to ammonium in hydrothermal vent systems, particularly in the presence of minerals like iron monosulfide.[11] However, the yields are generally low.[11] More recent research indicates that nitrate and nitrite can be reduced to this compound in simulated hydrothermal conditions with various minerals.[12][13]
-
Photochemical Production: Experiments have shown that molecular nitrogen can be reduced to this compound on the surface of rutile (TiO₂) under the influence of low-energy UV photons.[14] Another proposed abiotic pathway involves the reduction of nitric oxide (NO) to this compound by ferrous sulfide (FeS).[15]
-
Impact Chemistry: High-energy impacts from asteroids or comets could potentially generate this compound through shock synthesis in a reducing atmosphere.
Atmospheric Chemistry and Detectability
The persistence and detectability of this compound in an exoplanetary atmosphere are governed by a complex interplay of photochemical reactions, atmospheric transport, and surface interactions.
Atmospheric Chemistry of this compound
In a hydrogen-dominated atmosphere, a key environment for this compound's potential as a biosignature, this compound is primarily destroyed by photolysis (dissociation by UV photons) and reactions with radicals produced by the photolysis of other atmospheric species.[16]
The primary photochemical destruction pathways for this compound include:
-
Photodissociation: NH₃ + hν → NH₂ + H NH₃ + hν → NH + H₂
-
Reaction with Hydroxyl Radical (OH): In atmospheres with water vapor, OH radicals produced from water photolysis can react with this compound: NH₃ + OH → NH₂ + H₂O
The byproducts of these reactions can then participate in a network of subsequent reactions, ultimately leading to the formation of N₂.
Detectability with the James Webb Space Telescope (JWST)
The James Webb Space Telescope (JWST) is a key instrument for detecting this compound in exoplanet atmospheres. Its Mid-Infrared Instrument (MIRI) is particularly well-suited for this purpose, as this compound has strong absorption features in the mid-infrared spectrum.[15][17][18] For terrestrial planets with hydrogen-dominated atmospheres orbiting M dwarf stars, a minimum column-averaged mixing ratio of about 5 parts per million (ppm) is considered necessary for detection with JWST, assuming a 10 ppm systematic noise floor.[1][3][4]
Quantitative Data
The following tables summarize key quantitative data related to this compound as a biosignature.
Table 1: Estimated this compound Production Fluxes
| Source | Flux (molecules cm⁻² s⁻¹) | Notes | Reference(s) |
| Biological (Terrestrial) | |||
| Methane (for comparison) | ~10¹⁰ | Global average biological production on Earth. | [3][10] |
| This compound | Significantly lower than methane | Most this compound is rapidly recycled in ecosystems. | [5] |
| Required for Detection (Exoplanet) | |||
| Saturated Surface Sinks | ~10¹⁰ | To reach a 5 ppm mixing ratio in a H₂-dominated atmosphere. | [1][3] |
| Unsaturated Surface Sinks | ~10¹⁵ | Represents a significant challenge for biological production. | [1][2][3] |
| Abiotic (Estimated) | |||
| Volcanic/Hydrothermal | Inefficient | Generally considered too low for atmospheric accumulation. | [10] |
| Photoreduction on TiO₂ | Inefficient | Also considered too low for significant atmospheric buildup. | [10] |
Table 2: Key Parameters for this compound as a Biosignature
| Parameter | Value | Significance | Reference(s) |
| Detection Threshold (JWST) | ~5 ppm | Minimum mixing ratio for detection in a favorable scenario. | [1][3][4] |
| Solubility in Water | High | A major sink for atmospheric this compound, requiring high production rates. | [1][3] |
| Photochemical Lifetime | Short | Rapidly destroyed by UV radiation, necessitating a continuous source. | [10] |
| Haber-Bosch Conditions | 450-550 °C, 250-350 bar | Required for efficient abiotic synthesis, unlikely on a habitable surface. | [5] |
Experimental Protocols
This section outlines generalized experimental protocols for key areas of research into this compound as a biosignature. These are based on methodologies described in the cited literature and are intended as a guide for conceptualizing experiments.
Simulating Exoplanet Atmospheric Photochemistry
Objective: To investigate the formation and destruction pathways of this compound and other molecules in a simulated exoplanet atmosphere.
Methodology (based on the PHAZER experimental setup): [19]
-
Chamber Preparation: A high-vacuum chamber is prepared and evacuated to remove contaminants.
-
Gas Mixture Introduction: A predefined gas mixture, representative of a hypothetical exoplanet atmosphere (e.g., H₂-rich with traces of N₂, H₂O, and CH₄), is introduced into the chamber at a controlled flow rate.
-
Energy Source Application: An energy source, such as a plasma discharge or a UV lamp, is used to simulate the stellar radiation that would drive photochemistry.
-
In-situ Monitoring: A mass spectrometer is used to continuously monitor the gas composition within the chamber, tracking the depletion of reactants and the formation of products, including this compound and its byproducts.
-
Data Analysis: The mass spectrometry data is analyzed to determine reaction rates and identify the dominant chemical pathways.
Quantifying Microbial this compound Production
Objective: To measure the rate of this compound production by a specific microbial culture.
Methodology (based on spectrophotometric methods): [7][8]
-
Culture Inoculation: A sterile growth medium (e.g., peptone water) is inoculated with the microbial culture of interest. A control tube without the inoculum is also prepared.
-
Incubation: The cultures are incubated under controlled conditions (e.g., temperature, time) to allow for microbial growth and metabolism.
-
Sample Preparation: After incubation, a sample of the culture is centrifuged to separate the microbial cells from the supernatant.
-
This compound Quantification: Nessler's reagent is added to the supernatant. The reagent reacts with this compound to produce a colored compound.
-
Spectrophotometry: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The concentration of this compound is determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
-
Rate Calculation: The rate of this compound production is calculated based on the change in this compound concentration over the incubation period.
JWST MIRI Coronagraphic Data Analysis for this compound Detection
Objective: To detect and quantify this compound in the atmosphere of a directly imaged exoplanet.
Methodology (generalized from JWST documentation and studies): [3][18][20][21]
-
Observation Planning: Observations are planned using the MIRI coronagraphs, with filters selected to target this compound's absorption features (e.g., F1065C) and adjacent continuum regions. Observations of a reference star are also planned for PSF subtraction.
-
Data Reduction: The raw JWST data is processed through the standard data reduction pipeline to correct for instrumental effects.
-
PSF Subtraction: The point spread function (PSF) of the host star is subtracted from the science images using techniques like Reference Star Differential Imaging (RDI) or Angular Differential Imaging (ADI).
-
Flux Extraction: The flux of the exoplanet is measured at the different wavelengths corresponding to the selected filters.
-
Atmospheric Modeling: The measured fluxes are compared to a grid of atmospheric models with varying this compound abundances and other atmospheric parameters.
-
Statistical Analysis: A statistical analysis (e.g., Bayesian inference) is performed to determine the best-fit atmospheric model and to constrain the this compound abundance and its uncertainty.
Conclusion and Future Directions
This compound remains a tantalizing biosignature candidate, but its definitive identification and interpretation will require a multidisciplinary approach. Future research should focus on:
-
Refining Atmospheric Models: Improving photochemical models for a wider range of exoplanetary environments to better predict the atmospheric behavior of this compound.[22][23][24]
-
Constraining Abiotic Production: Conducting more extensive laboratory experiments to quantify the efficiency of various abiotic this compound production pathways under plausible exoplanetary conditions.[11][12][13][25]
-
Characterizing Biological Production Limits: Investigating the upper limits of biological this compound production to assess the plausibility of generating the high fluxes required for atmospheric detection.
-
Synergistic Observations: Combining observations from JWST with those from other ground- and space-based telescopes to obtain a more complete picture of exoplanet atmospheres and to help rule out false positives.
The search for life beyond Earth is one of the most profound scientific endeavors. While the detection of this compound alone would not be definitive proof of life, it would be a significant milestone, providing a compelling target for further investigation and pushing the boundaries of our understanding of the potential for life in the cosmos.
References
- 1. youtube.com [youtube.com]
- 2. [2107.12424] Assessment of this compound as a Biosignature Gas in Exoplanet Atmospheres [arxiv.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Exoplanet Biosignatures: A Framework for Their Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of hyper-ammonia-producing bacteria from commercial fermented skates (Raja kenojei) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nexsci.caltech.edu [nexsci.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Nitrogen reduction under hydrothermal vent conditions: implications for the prebiotic synthesis of C-H-O-N compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extreme accumulation of this compound on electroreduced mackinawite: An abiotic this compound storage mechanism in early ocean hydrothermal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. Abiotic nitrogen fixation on terrestrial planets: reduction of NO to this compound by FeS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Node Shapes | Graphviz [graphviz.org]
- 18. jwst-docs.stsci.edu [jwst-docs.stsci.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jwst-docs.stsci.edu [jwst-docs.stsci.edu]
- 21. Imaging detection of the inner dust belt and the four exoplanets in the HR 8799 system with JWST’s MIRI coronagraph | Astronomy & Astrophysics (A&A) [aanda.org]
- 22. stsci.edu [stsci.edu]
- 23. youtube.com [youtube.com]
- 24. reinhard.gatech.edu [reinhard.gatech.edu]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Principles of Ammonia Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing ammonia catalysis, a cornerstone of the global chemical industry. The synthesis of this compound, primarily through the Haber-Bosch process, is a critical reaction that has a profound impact on agriculture and numerous industrial sectors.[1][2][3] This document delves into the reaction mechanisms, catalyst systems, and experimental methodologies essential for professionals in chemical research and development.
Core Principles of this compound Synthesis
The synthesis of this compound from nitrogen and hydrogen is an exothermic reversible reaction:
N₂ + 3H₂ ⇌ 2NH₃ (ΔH°₂₉₈K = -92.28 kJ/mol of N₂)[4]
While thermodynamically favorable at lower temperatures, the reaction is kinetically hindered by the immense strength of the dinitrogen triple bond (941.4 kJ/mol).[5] Overcoming this high activation energy barrier necessitates the use of catalysts and operation at elevated temperatures (375-500°C) and pressures (150-300 bar).[5][6]
1.1. Reaction Mechanisms
The catalytic synthesis of this compound is predominantly understood through a dissociative mechanism , often referred to as the Langmuir-Hinshelwood mechanism.[7][8] This pathway involves the adsorption of reactants onto the catalyst surface, followed by the cleavage of the N≡N triple bond, which is widely considered the rate-determining step.[4][5][9]
The elementary steps on a catalyst surface (*) are as follows:
-
Adsorption of Reactants:
-
N₂(g) ⇌ N₂(*)
-
H₂(g) ⇌ 2H(*)
-
-
Dissociation of Dinitrogen (Rate-Determining Step):
-
N₂() ⇌ 2N()
-
-
Stepwise Hydrogenation of Adsorbed Nitrogen:
-
N() + H() ⇌ NH(*)
-
NH() + H() ⇌ NH₂(*)
-
NH₂() + H() ⇌ NH₃(*)
-
-
Desorption of Product:
-
NH₃(*) ⇌ NH₃(g)
-
An alternative associative mechanism has been proposed, particularly for certain catalysts like cobalt-molybdenum nitride (Co₃Mo₃N).[8] In this pathway, adsorbed N₂ is hydrogenated to form intermediates like N₂H* before the N-N bond is broken.[8]
1.2. Structure Sensitivity
This compound synthesis is a structure-sensitive reaction, meaning its rate depends on the catalyst's particle size and the specific crystal facets exposed.[10][11] For instance, the activity of iron catalysts is dependent on the presence of highly active Fe(211) and Fe(310) sites.[12] Similarly, for ruthenium catalysts, specific B5-type sites, which are five-fold coordinated positions often found at step edges, are considered highly active for nitrogen dissociation.[4] Studies on cobalt have shown an optimal particle size of 20-30 nm for maximum activity, which may be linked to the presence of a specific crystalline phase.[10][11]
Catalyst Systems and Formulations
Transition metals such as iron, ruthenium, and cobalt are the most common active components in this compound synthesis catalysts.[5] Their performance is significantly enhanced by the addition of promoters.
2.1. Iron-Based Catalysts
The traditional Haber-Bosch catalyst consists of finely divided iron, typically produced by reducing a magnetite (Fe₃O₄) or wüstite (Fe₁₋ₓO) precursor.[4][13][14] These catalysts are robust and cost-effective. Their performance is critically dependent on promoters.
2.2. Ruthenium-Based Catalysts
Ruthenium is a more active catalyst for this compound synthesis than iron, particularly at lower temperatures and pressures.[8][15] This higher activity makes it a key component for more energy-efficient processes.[16] Ruthenium is typically dispersed on a high-surface-area support, such as activated carbon, magnesium oxide (MgO), or ceria (CeO₂).[17][16][18]
2.3. The Role of Promoters
Promoters are non-catalytic substances added to the catalyst to improve its activity, stability, and selectivity.[19][20] They are broadly classified into two categories:
-
Structural Promoters: These materials, such as aluminum oxide (Al₂O₃) and calcium oxide (CaO), help maintain a high active surface area by preventing the sintering of the metal particles at high temperatures.[7][21] They form a robust, porous structure for the catalyst.[21]
-
Electronic Promoters: These include alkali metals (like potassium, cesium) and alkaline earth metals (like barium).[5][22][23] They function by donating electron density to the active transition metal (e.g., Fe or Ru).[24][25] This increased electron density facilitates the cleavage of the N≡N bond by populating its antibonding orbitals.[5][24] Potassium is a crucial electronic promoter in iron catalysts, while cesium and barium are highly effective for ruthenium catalysts.[5][12]
2.4. Catalyst Inhibitors (Poisons)
Catalyst poisons are substances that adsorb to the active sites and reduce or eliminate catalytic activity. Common poisons in this compound synthesis include compounds containing sulfur, phosphorus, arsenic, and chlorine, as well as oxygen-containing molecules like CO, CO₂, and H₂O.[7] These compounds must be rigorously removed from the synthesis gas feed to prevent catalyst deactivation.
Data Presentation: Catalyst Performance and Kinetics
The following tables summarize key quantitative data for different this compound synthesis catalyst systems based on published literature.
Table 1: Typical Operating Conditions and Performance of this compound Synthesis Catalysts
| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar) | Key Advantages |
| Promoted Iron | 400 - 500[1][6][26] | 150 - 250[5][6][26] | Low cost, high stability, well-established technology. |
| Ru/Carbon | 350 - 450[15] | 10 - 80[15][16] | High activity at lower pressures and temperatures. |
| Ru/MgO | ~400[17] | ~63[17] | High activity, high thermal stability.[17][27] |
| Ru/CeO₂ | 350 - 450[16] | 10 - 80[16] | High activity, potential for lower temperature operation. |
| Promoted Cobalt | ~400[10][11] | ~90[10][11] | Potential alternative to Fe and Ru. |
Table 2: Apparent Activation Energies (Ea) for this compound Synthesis
| Catalyst System | Activation Energy (kJ/mol) | Reference |
| Iron Catalyst | 180 | [28] |
| Iron Catalyst | 144 | [26] |
| Cobalt Catalyst | 268 | [28] |
| 2Ba-Ru@N-C(450) | 49.9 | [25] |
| Ru SAs/S-1 | 55 (0.57 eV) | [5] |
| Ru@N-C(450) | 87.5 | [25] |
Table 3: Turnover Frequencies (TOF) for this compound Synthesis
| Catalyst System | Particle Size (nm) | TOF (s⁻¹) at 400°C, 90 bar | Reference |
| Fe/MgO | ~1.5 | Order of magnitude lower than large particles | [29] |
| Fe/MgO | ~30 | Higher activity | [29] |
| Ba-Ru/C | ~1.0 - 4.0 | TOF increases with particle size | [29] |
| Cs-Ru/C | ~1.0 - 4.0 | TOF increases with particle size | [29] |
| Ba+Cs-Ru/C | ~1.0 - 4.0 | More active than singly doped systems | [29] |
Note: TOF values are highly dependent on specific reaction conditions (temperature, pressure, gas composition) and calculation methods, making direct comparisons between different studies challenging.
Experimental Protocols and Characterization
Rigorous experimental evaluation and characterization are crucial for developing and understanding this compound synthesis catalysts.
4.1. Catalyst Activity Measurement
Objective: To determine the rate of this compound production over a catalyst under controlled conditions.
Methodology:
-
Reactor Setup: A fixed-bed plug-flow reactor is typically used.[15] The catalyst is packed into a tubular reactor, often made of stainless steel.
-
Catalyst Activation (Reduction): The catalyst precursor (e.g., iron oxide) is reduced in situ to its active metallic form. For an iron catalyst, this is typically done by flowing a stoichiometric H₂/N₂ mixture at elevated temperatures (e.g., 425°C) and pressures (e.g., 80 bar) for an extended period (e.g., 12 hours).[16] For a Ru/CeO₂ catalyst, reduction might occur at 500°C under ambient pressure for 5 hours.[16]
-
Synthesis Reaction: A pre-mixed synthesis gas (syngas) with a specific H₂/N₂ ratio (typically 3:1) is fed into the reactor at a controlled flow rate. The reactor is maintained at the desired temperature and pressure.[15][16]
-
Product Analysis: The composition of the gas exiting the reactor is analyzed to determine the concentration of this compound produced. This is commonly done using gas chromatography (GC), mass spectrometry (MS), or infrared (IR) spectroscopy.
-
Data Calculation: The reaction rate is calculated based on the this compound concentration, gas flow rate, and the amount of catalyst used. The rate can be expressed as moles of NH₃ produced per gram of catalyst per hour or as a turnover frequency (TOF), which is the number of this compound molecules produced per active site per second.
4.2. Key Catalyst Characterization Techniques
A multi-technique approach is essential to fully characterize the physical and chemical properties of the catalysts.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst before, during, and after the reaction. It can also be used to estimate the average crystallite size of the metal particles.[30][31]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst's morphology, including the size, shape, and distribution of the metal nanoparticles on the support.
-
Chemisorption: This technique measures the number of active sites on the catalyst surface. Hydrogen (H₂) chemisorption is commonly used to determine the active metal surface area of iron, ruthenium, and cobalt catalysts.
-
Temperature-Programmed Reduction (TPR): Characterizes the reducibility of the catalyst precursor. The sample is heated at a constant rate in a reducing gas stream (e.g., H₂/Ar), and the consumption of H₂ is monitored to identify the temperatures at which reduction of the metal oxides occurs.[31]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms on the catalyst's surface. It is particularly useful for studying the role of electronic promoters.[14][32]
-
Operando Spectroscopy (e.g., DRIFTS, Raman): These powerful techniques allow for the observation of the catalyst under actual reaction conditions.[32] For example, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can identify adsorbed species (like N₂, NHₓ) on the catalyst surface during the reaction, providing direct insight into the reaction mechanism.[33][34]
Mandatory Visualizations
Diagram 1: Haber-Bosch Process Workflow
Caption: A simplified workflow of the industrial Haber-Bosch process.
Diagram 2: Dissociative Mechanism on a Catalyst Surface
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. britannica.com [britannica.com]
- 4. Haber process - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Haber_process [chemeurope.com]
- 8. A comparative analysis of the mechanisms of this compound synthesis on various catalysts using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Coordination chemistry insights into the role of alkali metal promoters in dinitrogen reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Reaction kinetics for this compound synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 16. publica.fraunhofer.de [publica.fraunhofer.de]
- 17. portal.fis.tum.de [portal.fis.tum.de]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Behind the scenes of this compound synthesis | EurekAlert! [eurekalert.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic effect of coordinating interface and promoter for enhancing this compound synthesis activity of Ru@N–C catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reaction kinetics for this compound synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. daneshyari.com [daneshyari.com]
- 30. worldscientific.com [worldscientific.com]
- 31. toc.library.ethz.ch [toc.library.ethz.ch]
- 32. Recent Advances in this compound Synthesis Modeling and Experiments on Metal Nitrides and Other Catalytic Surfaces [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. analyticalscience.wiley.com [analyticalscience.wiley.com]
Exploring the phase diagram of solid ammonia under high pressure
An In-depth Technical Guide to the High-Pressure Phase Diagram of Solid Ammonia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase diagram of solid this compound (NH₃) under high-pressure conditions. Understanding the behavior of this compound at extreme pressures is crucial for planetary science, fundamental physics and chemistry, and potentially for novel materials synthesis. This document summarizes the known solid phases of this compound, the transitions between them, and the experimental methodologies used to elucidate this complex phase diagram.
Introduction to the High-Pressure Behavior of this compound
This compound is a fundamental molecule and an archetypal hydrogen-bonded system. Under ambient conditions, it is a gas, but with increasing pressure and varying temperature, it solidifies into a variety of crystal structures. The exploration of its high-pressure phases is essential for modeling the interiors of giant planets like Uranus and Neptune, where this compound is a major constituent.[1] Furthermore, the response of its hydrogen bonds to compression provides insights into the nature of these fundamental interactions.
The Solid Phases of this compound
At least five solid molecular phases of this compound have been identified, in addition to a predicted ionic phase at very high pressures.[2][3] The known phases are designated as I, II, III, IV, and V.
Table 1: Experimentally Determined Solid Phases of this compound
| Phase | Crystal System | Space Group | Characteristics |
| I | Cubic | P2₁3 | Proton-ordered, stable at low temperature and ambient pressure.[2][4] |
| II | Hexagonal Close-Packed (hcp) | P6₃/mmc | Rotationally disordered (plastic) phase.[2][4] |
| III | Face-Centered Cubic (fcc) | Fm-3m | Rotationally disordered (plastic) phase, stable at higher temperatures and pressures than phase II.[4][5] |
| IV | Orthorhombic | P2₁2₁2₁ | Proton-ordered, stable at higher pressures at room temperature.[4][6] |
| V | Orthorhombic | P2₁2₁2₁ | Isostructural with phase IV, but with a rearrangement of hydrogen atoms.[1] |
High-Pressure Phase Transitions
The transitions between the different solid phases of this compound are driven by changes in pressure and temperature. These transitions have been mapped out through various experimental techniques.
Table 2: Selected Phase Transition Pressures and Temperatures for Solid this compound
| Transition | Pressure (GPa) | Temperature (K) | Notes |
| III → IV | ~4 | 300 | First-order transition with a noticeable change in diffraction pattern.[5] |
| IV → V | ~12 (for NH₃) | 300 | Isosymmetric transition, likely due to hydrogen atom rearrangements.[1][5] |
| IV → V | ~18 (for ND₃) | 300 | Isotopic effect observed in the transition pressure.[5] |
| Melting (III-Fluid) | Up to 9 | Up to 900 | The melting line has been determined by visual observation of the solid-fluid equilibrium.[1][7] |
| III-IV Boundary | Up to 20 | Up to 500 | This transition line has been determined on both compression and decompression.[1][7] |
Experimental Protocols for High-Pressure Studies
The investigation of the high-pressure phase diagram of this compound relies on sophisticated experimental techniques capable of generating and probing materials under extreme conditions.
Sample Preparation and High-Pressure Generation
Diamond Anvil Cell (DAC): The primary tool for generating static high pressures is the diamond anvil cell.
-
Principle: Two opposing diamonds compress a sample contained within a small gasket hole. The small area of the diamond culets allows for the generation of extremely high pressures (up to hundreds of GPa).
-
Sample Loading: this compound, being a gas at ambient conditions, is typically loaded into the DAC cryogenically. The cell is cooled to a temperature where this compound is liquid or solid, and a small amount is sealed within the gasket chamber.[8]
-
Pressure Measurement: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence lines is calibrated to determine the pressure.[6]
Structural Determination Techniques
Single-Crystal and Powder X-ray Diffraction (XRD): XRD is the principal method for determining the crystal structure of the different this compound phases.
-
Methodology: A monochromatic X-ray beam is directed onto the this compound sample within the DAC. The diffracted X-rays are collected on a detector, producing a pattern of spots (for single crystals) or rings (for powder samples). The positions and intensities of these diffraction features are used to determine the unit cell parameters and space group of the crystal structure.[5][6]
-
Challenges: Obtaining high-quality powder diffraction patterns can be difficult due to the tendency of this compound to form a few large crystallites. Single-crystal XRD, while more challenging to perform, provides more precise structural information.[6]
Neutron Diffraction: Neutron diffraction is particularly valuable for locating the positions of hydrogen (or deuterium) atoms, which are difficult to detect with X-rays.
-
Methodology: A beam of neutrons is scattered by the this compound sample. The resulting diffraction pattern provides information about the crystal structure, with enhanced sensitivity to the positions of the light hydrogen atoms.[9] Studies on deuterated this compound (ND₃) are common to reduce the incoherent scattering from hydrogen.[6]
Spectroscopic Techniques
Raman Spectroscopy: This technique is used to probe the vibrational modes of the this compound molecules and can detect phase transitions through changes in the Raman spectrum.
-
Methodology: A laser beam is focused on the sample in the DAC. The inelastically scattered light is collected and analyzed. Changes in the number, position, and width of the Raman peaks corresponding to N-H stretching and lattice vibrations indicate a phase transition.[1]
Visualizing the Phase Diagram and Experimental Workflow
The following diagrams illustrate the relationships between the solid phases of this compound and a typical experimental workflow for their investigation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. staff.ulsu.ru [staff.ulsu.ru]
- 6. ftp.esrf.fr [ftp.esrf.fr]
- 7. [PDF] High pressure-high temperature phase diagram of this compound. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
The role of ammonia in interstellar molecular clouds
An In-depth Technical Guide to the Role of Ammonia in Interstellar Molecular Clouds
Abstract
This compound (NH₃) stands as one of the most crucial molecules in the study of the interstellar medium (ISM), particularly within the cold, dense environments of molecular clouds where stars are born. Since its discovery as the first polyatomic molecule in interstellar space, NH₃ has proven to be an invaluable tool for astronomers.[1] Its unique rotational-inversion transitions are exceptionally sensitive to the physical conditions of the surrounding gas, making it an excellent tracer for temperature, density, and kinematics.[2][3][4] Furthermore, the chemistry of this compound, including its formation, destruction, and deuteration, provides deep insights into the evolutionary stages of molecular clouds, from quiescent, starless cores to the complex environments surrounding protostars.[5][6] This guide provides a comprehensive overview of the multifaceted role of this compound, detailing its utility as a physical probe, its complex chemistry, the observational techniques used to study it, and its significance in the context of star formation.
Introduction: The Quintessential Molecular Probe
Molecular clouds are vast, cold, and dense regions of the ISM, primarily composed of molecular hydrogen (H₂) and helium, with trace amounts of other molecules.[7] These clouds are the sites of all known star formation.[7] Understanding the physical and chemical conditions within them is paramount to developing a complete theory of how stars and planetary systems form.
This compound was the first polyatomic molecule detected in interstellar space and has become second only to carbon monoxide (CO) in its importance for studying the ISM.[1] Its numerous transitions are sensitive to a wide range of excitation conditions, allowing it to be detected in diverse environments, from quiescent dark clouds to regions of active star formation.[1] Unlike CO, which can be depleted (frozen onto dust grains) in the coldest, densest regions, this compound remains in the gas phase to a greater extent, making it a more reliable tracer of these critical star-forming cores.[2] Dense molecular cores, with particle densities exceeding 10⁴ to 10⁶ cm⁻³, are effectively traced by this compound emissions.[7]
This compound as a Probe of Physical Conditions
The structure of the this compound molecule gives rise to a series of inversion transitions at centimeter wavelengths (~23.7 GHz) that are ideal for probing the conditions of molecular clouds.[2][8] These transitions, particularly the (J,K) = (1,1) and (2,2) metastable states, are excited primarily through collisions with H₂ molecules.[1][3]
Gas Kinetic Temperature
The relative populations of different NH₃ energy levels are highly sensitive to the gas kinetic temperature (Tₖ). The ratio of the intensity of the (2,2) transition to the (1,1) transition is commonly used to determine the rotational temperature (Tᵣ), which is a good proxy for the kinetic temperature in the dense environments (n(H₂) > 10⁴ cm⁻³) where this compound is typically observed.[2] This makes this compound one of the most reliable "thermometers" for the cold interstellar gas.[4] Observations across various molecular clouds have revealed kinetic temperatures ranging from as low as 6-13 K in quiescent and infrared-dark clouds (IRDCs) to 20 K or higher in regions with active star formation.[2][9][10]
Column Density and Volume Density
The inversion transitions of this compound are split into multiple hyperfine components.[2] By measuring the relative intensities of these components, it is possible to determine the optical depth of the line.[2] This, in combination with the derived temperature, allows for a reliable calculation of the total column density of this compound molecules along the line of sight.[2][3] Typical NH₃ column densities in dense cores are found to be in the range of 10¹⁴ to 2 x 10¹⁵ cm⁻².[2] Because the excitation of these transitions is governed by collisions, they are also sensitive tracers of the volume density of the gas, with a critical density of around 4 x 10³ cm⁻³.[3]
Kinematics and Stability
The width of the this compound spectral lines provides direct information about the velocity dispersion of the gas.[2] This can be used to distinguish between thermal motions and non-thermal (turbulent) motions within the cloud.[2] By combining the derived mass (from column density) and the velocity dispersion, astronomers can perform a virial analysis to assess the gravitational stability of a molecular core, determining whether it is likely to collapse and form stars or remain stable.[2]
Interstellar Chemistry of this compound
The abundance of this compound and its isotopologues is governed by a complex network of formation and destruction reactions occurring both in the gas phase and on the surfaces of dust grains.
Formation and Destruction Pathways
This compound is believed to form through two primary pathways in the interstellar medium:
-
Gas-Phase Chemistry : This process begins with the reaction of N⁺ with H₂ to initiate a chain of hydrogen abstraction reactions, eventually forming NH₄⁺.[11] The final step is the dissociative recombination of NH₄⁺ with an electron, which produces NH₃.[6][11] Another proposed gas-phase route involves the reaction of H₃⁺ with atomic nitrogen.[11]
-
Grain-Surface Chemistry : In the cold, dense interiors of molecular clouds, atoms and molecules can freeze onto the surfaces of dust grains. Here, atomic nitrogen can be successively hydrogenated (N + H → NH, NH + H → NH₂, NH₂ + H → NH₃) to form this compound ice.[6] This is considered an efficient pathway for this compound formation.[6] The this compound can then be released back into the gas phase through various desorption mechanisms, such as heating from a nearby protostar.[1][12]
Destruction of gas-phase this compound is primarily driven by reactions with ions like H₃⁺ and He⁺, and by photodissociation in regions exposed to ultraviolet radiation.
Deuteration of this compound
In the extremely cold (T ≈ 10 K) and dense conditions of pre-stellar cores, deuterium fractionation becomes highly efficient.[13] The abundance of deuterated molecules like singly, doubly, and even triply deuterated this compound (NH₂D, NHD₂, and ND₃) can be significantly enhanced compared to the overall cosmic D/H ratio.[5][12][13] The primary reaction driving this is H₃⁺ + HD ↔ H₂D⁺ + H₂, which proceeds more readily from left to right at low temperatures. The H₂D⁺ then transfers a deuteron to other molecules, including this compound.[14]
High deuterium fractionation ratios are a strong indicator of a cold, dense, and chemically evolved core, making the abundance ratios of these species powerful probes of the evolutionary state of star-forming regions.[5][15]
Ortho-to-Para Ratio
Due to the nuclear spins of its three identical hydrogen atoms, this compound exists in two distinct spin states: ortho-NH₃ and para-NH₃.[16] In the gas phase, transitions between these two states are forbidden. Therefore, the ortho-to-para ratio (OPR) reflects the conditions under which the molecule was formed. At warm temperatures (> 40 K), the OPR is expected to be at its statistical equilibrium value of 1.0. However, in cold interstellar clouds, observed OPRs are often less than 1, which provides crucial information about the low-temperature gas-phase formation chemistry.[17]
Experimental Protocols: Observing Interstellar this compound
The study of interstellar this compound relies on radio astronomy, using large single-dish telescopes and interferometers to detect its faint microwave emissions.
Key Observational Setups
-
Telescopes : Observations of the primary NH₃ (1,1) and (2,2) inversion lines at ~23.7 GHz are frequently carried out with large single-dish radio telescopes like the 100-meter Effelsberg Telescope and the Robert C. Byrd Green Bank Telescope (GBT).[2][5] For higher spatial resolution to study the detailed structure of molecular cores, interferometers such as the Very Large Array (VLA) are used.[8][9] Observations of deuterated this compound isotopologues at higher frequencies are performed with facilities like the Atacama Pathfinder Experiment (APEX) and the IRAM 30m Telescope.[5]
-
Instrumentation : These observations typically use sensitive K-band (~1.3 cm wavelength) receivers.[2] The signal is then processed by a backend spectrometer, such as a Fast Fourier Transform Spectrometer (FFTS), which provides high spectral (velocity) resolution, allowing for the detailed study of the line profiles.[2] Observations are often conducted in frequency switching mode to subtract background noise.[2]
Data Analysis Workflow
The process of deriving physical parameters from this compound observations follows a well-defined workflow. The primary steps involve fitting the observed hyperfine structure of the spectral lines to a model that assumes Local Thermodynamic Equilibrium (LTE).[3] This fit yields the central velocity, line width, excitation temperature, and optical depth of the transition. From these fitted parameters, the rotational temperature, kinetic temperature, and total column density of this compound can be calculated.
Quantitative Data Summary
Observations of this compound across numerous molecular clouds have provided a wealth of quantitative data on the physical conditions within these star-forming nurseries.
Table 1: Typical Physical Parameters Derived from NH₃ in Molecular Cloud Cores
| Parameter | Starless/Pre-stellar Cores | Protostellar Cores (Low-Mass) | Protostellar Cores (High-Mass) | Source(s) |
| Kinetic Temperature (Tₖ) | 8 - 13 K | 12 - 20 K | > 20 K | [2][9][15] |
| NH₃ Column Density (N(NH₃)) | 10¹⁴ - 10¹⁵ cm⁻² | 10¹⁴ - 2 x 10¹⁵ cm⁻² | > 10¹⁵ cm⁻² | [2][8] |
| Linewidth (Δv) | 0.2 - 0.5 km s⁻¹ (thermal) | 0.5 - 2.0 km s⁻¹ (non-thermal) | > 2.0 km s⁻¹ (turbulent) | [2] |
| H₂ Number Density (n(H₂)) | 10⁴ - 10⁶ cm⁻³ | > 10⁵ cm⁻³ | > 10⁶ cm⁻³ | [2][7][10] |
Table 2: this compound Abundance and Deuteration Ratios
| Ratio | Typical Value | Environment | Source(s) |
| NH₃ Abundance [NH₃]/[H₂] | 10⁻⁹ - 8 x 10⁻⁷ | Dense Cores / IRDCs | [9][18] |
| [NH₂D]/[NH₃] | ~0.02 - 0.4 | Cold, Dense Cores | [5][15] |
| [NHD₂]/[NH₂D] | ~0.2 | Cold, Dense Cores | [5] |
| [ND₃]/[NHD₂] | ~0.06 | Cold, Dense Cores | [5] |
| [NH₃]/[ND₃] | ~1000 | Cold, Dense Cores | [13] |
The Role of this compound in Star Formation
This compound is a cornerstone molecule for tracing the initial conditions of star formation. Because it excels at tracing cold, dense gas, it pinpoints the locations of molecular cores—the direct progenitors of stars.[7][14] Studies of large populations of these cores using this compound have been critical for understanding the transition from starless to star-forming phases.[14] The detection of deuterated this compound within a core is a strong indicator that it is chemically mature and gravitationally bound, making it a prime candidate for future collapse.[14] By providing robust measurements of temperature, density, and internal motions, this compound observations allow for detailed investigations into the stability and fragmentation of cores, which are fundamental processes that determine the properties of the resulting stars, including their mass.[2][3]
Conclusion
This compound is a uniquely powerful diagnostic tool for exploring the physics and chemistry of interstellar molecular clouds. Its inversion transitions serve as a highly sensitive thermometer and densitometer for the cold gas from which stars form. The rich chemistry of this compound, particularly its deuteration and ortho-to-para ratio, provides a chemical clock that helps to unravel the evolutionary timeline of these regions. Through detailed observational protocols utilizing the world's most advanced radio telescopes, the study of this compound continues to provide fundamental data on the processes governing star and planet formation. Future studies with next-generation instruments will undoubtedly reveal even more about the intricate role this essential molecule plays in the cosmic cycle of matter.
References
- 1. Interstellar this compound | Annual Reviews [annualreviews.org]
- 2. This compound characterisation of dense cores in the Rosette Molecular Cloud | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Deuteration of this compound in the starless core Ophiuchus/H-MM1 | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. laurenmarietta.github.io [laurenmarietta.github.io]
- 7. Molecular cloud - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [1105.4182] Very Large Array Observations of this compound in Infrared-Dark Clouds I: Column Density and Temperature Structure [arxiv.org]
- 10. Role of NH3 binding energy in the early evolution of protostellar cores | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. researchgate.net [researchgate.net]
- 12. Astrophysicists announce surprising discoveryof extremely rare molecule in interstellar space - www.caltech.edu [caltech.edu]
- 13. Detection of triply deuterated this compound: the first triply deuterated molecule in the interstellar medium - Observatoire de Paris - PSL - Centre de recherche en astronomie et astrophysique [observatoiredeparis.psl.eu]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Abiotic ammonia synthesis under hydrothermal vent conditions
An In-depth Technical Guide to Abiotic Ammonia Synthesis Under Hydrothermal Vent Conditions
Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025
Executive Summary
The abiotic synthesis of this compound (NH₃), a crucial precursor for nitrogen-bearing organic compounds essential for life, is a cornerstone of research into prebiotic chemistry.[1] Submarine hydrothermal vent systems on early Earth are considered prime locations for such synthesis due to their unique geochemical conditions, including steep thermal and chemical gradients, high pressure, and an abundance of reactive minerals.[2][3] This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the abiotic formation of this compound in simulated hydrothermal vent environments. It details the catalytic role of various minerals in the reduction of dinitrogen (N₂), nitrate (NO₃⁻), and nitrite (NO₂⁻), presenting quantitative data from key studies in a structured format for comparative analysis. Furthermore, this document outlines detailed experimental protocols and visualizes complex pathways and workflows to facilitate a deeper understanding and replication of this critical research.
Core Chemical Pathways and Mechanisms
The abiotic synthesis of this compound in hydrothermal settings is primarily driven by the reduction of available nitrogen species. The principal nitrogen sources considered in prebiotic scenarios are atmospheric dinitrogen dissolved in ocean water, and nitrates and nitrites formed through atmospheric processes.[1][4] The reduction of these inert molecules is facilitated by the unique, highly reducing conditions and catalytic mineral surfaces found within vent systems.
1.1. Reduction of Dinitrogen (N₂)
The direct reduction of the highly stable N₂ molecule is a significant challenge. However, experiments have shown that under hydrothermal conditions, this reaction is feasible, albeit with generally low yields. Hydrogen sulfide (H₂S), a common compound in vent fluids, has been shown to reduce dissolved dinitrogen to ammonium (NH₄⁺) at moderate temperatures.[5]
1.2. Reduction of Nitrate (NO₃⁻) and Nitrite (NO₂⁻)
A more efficient pathway for this compound production is the reduction of oceanic nitrate and nitrite.[4] A variety of iron-bearing minerals, ubiquitous in hydrothermal environments, have been demonstrated to effectively catalyze the reduction of these nitrogen oxyanions to this compound.[1] These minerals include iron sulfides (like mackinawite), magnetite (Fe₃O₄), green rust, and minerals found in ultramafic rocks such as komatiite.[1][4]
1.3. The Role of Mineral Catalysts
Minerals are central to facilitating these reduction reactions. Iron-bearing minerals, in particular, act as catalysts. For example, experiments using iron sulfides at 500°C demonstrated a rapid and high-yield conversion of nitrogen species to this compound.[6] Similarly, komatiite, an ultramafic rock thought to be common on the Hadean seafloor, mediates the production of this compound from nitrate with significant yields at high pressures and temperatures.[1][7] The surfaces of these minerals provide sites for the adsorption and reaction of nitrogen compounds.
1.4. Geoelectrochemical Processes
Recent research has highlighted the importance of geoelectrochemical phenomena in hydrothermal vents. Spontaneous electricity generation is widespread in deep-sea vent chimneys, creating electrochemical potential gradients.[4] Laboratory simulations have shown that under such conditions, the iron sulfide mineral mackinawite (FeS) can be electrochemically reduced to zero-valent iron (Fe⁰). This process dramatically increases the mineral's capacity to adsorb this compound, enabling an extreme accumulation of this compound from dilute solutions.[4] This mechanism could have been a crucial step for retaining and concentrating this compound for subsequent prebiotic organic synthesis.[4]
Quantitative Data on Abiotic this compound Synthesis
The following tables summarize key quantitative results from various experimental simulations of abiotic this compound synthesis under hydrothermal conditions.
Table 1: this compound Synthesis from Nitrate (NO₃⁻) and Nitrite (NO₂⁻)
| Catalyst/Reactant | Temperature (°C) | Pressure (bar) | Initial N Conc. | This compound Yield/Final Conc. | Time | Reference |
| Iron Sulfides | 500 | High | Not specified | Up to 89% conversion | 15 min | [6] |
| Iron Oxide | 500 | High | Not specified | Up to 46% conversion | Not specified | [6] |
| Powdered Basalt | 500 | High | Not specified | Up to 20% conversion | Not specified | [6] |
| Komatiite | 250 | 500 | ~10 mmol/kg NO₃⁻ | ~10% yield | >1000 hours | [1][7] |
| Komatiite | 350 | 500 | ~10 mmol/kg NO₃⁻ | ~10% yield | ~200 hours | [1][7] |
Table 2: this compound Synthesis from Dinitrogen (N₂)
| Catalyst/Reactant | Temperature (°C) | Pressure (bar) | Initial N Conc. | This compound Yield/Final Conc. | Time | Reference |
| H₂S Solution | 120 | 50 (N₂ partial pressure) | Dissolved N₂ | ~10⁻⁵ mol/L NH₄⁺ | 2-7 days | [5] |
| Iron Monosulfide | 120 | 50 (N₂ partial pressure) | Dissolved N₂ | Catalyzed formation, ~10⁻⁵ mol/L NH₄⁺ | 2-7 days | [5] |
| Iron Sulfides | 500 | High | N₂ | Up to 17% conversion | 24 hours | [6] |
Table 3: Electrochemical Accumulation of this compound
| Mineral | Conditions | Initial NH₃ Conc. | Adsorption/Accumulation | Reference |
| Mackinawite (FeS) | Electroreduction (≤ -0.6 V vs. SHE) | 1 mM | >90% adsorption | [4] |
Experimental Protocols
Detailed methodologies are crucial for the verification and advancement of research. Below are protocols for key experimental setups and analytical techniques cited in the literature.
3.1. High-Pressure Hydrothermal Flow Reactor
This protocol is based on systems designed to simulate the mixing of hydrothermal fluids with ocean water under pressure.[8][9]
-
Objective: To simulate the interaction of hydrothermal fluid, early ocean fluid, and crustal minerals under high pressure and flow conditions.
-
Apparatus: A high-pressure flow reactor system, often consisting of multiple high-pressure pumps, a heated reactor column packed with mineral catalysts (e.g., synthetic komatiite or iron sulfides), and a back-pressure regulator to maintain system pressure (e.g., 100 bar).[8][9]
-
Procedure:
-
Prepare simulated "hydrothermal fluid" (e.g., alkaline, H₂-rich solution) and "early ocean water" (e.g., mildly acidic, CO₂-rich solution containing the nitrogen source).[8]
-
Pack the reactor column with the desired mineral catalyst.
-
Heat the reactor column to the target temperature (e.g., 70-350°C).[1][8]
-
Pump the simulated fluids through the system at controlled flow rates to achieve the desired mixing ratio within the heated reactor.
-
Maintain the system at a constant high pressure (e.g., 100-500 bars) using a back-pressure regulator.[1][9]
-
Collect fluid samples downstream of the reactor for analysis. Samples are typically quenched to stop the reaction.
-
Analyze the collected fluid for this compound concentration.
-
3.2. Batch Reactor Experiments
This method is used to investigate reactions in a closed system under static high-temperature and high-pressure conditions.[6]
-
Objective: To determine the yield of this compound from specific reactants and catalysts under defined temperature and pressure.
-
Apparatus: A high-pressure vessel (autoclave) and sealed reaction capsules (often made of gold to ensure an inert environment).[6]
-
Procedure:
-
Place the reactants (e.g., nitrogen source, water, and powdered mineral catalyst like basalt or iron sulfides) into a gold capsule.[6]
-
Seal the capsule via welding to prevent leakage.
-
Place the sealed capsule inside a high-pressure autoclave.
-
Fill the autoclave with a pressure medium (e.g., water) to surround the capsule.
-
Heat the autoclave to the desired temperature (e.g., 500°C) and apply pressure to the desired level.[6]
-
Hold the system at these conditions for the specified reaction time (e.g., 15 minutes to 24 hours).[6]
-
Rapidly cool (quench) the autoclave to stop the reaction.
-
Carefully open the gold capsule and analyze the contents for this compound.
-
3.3. Analytical Method for this compound Quantification
A highly sensitive method for determining dissolved ammonium concentration involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4]
-
Objective: To accurately quantify low concentrations of ammonium in experimental fluid samples.
-
Method: Post-column derivatization with o-phthalaldehyde (OPA).[4]
-
Instrumentation: An HPLC system equipped with a fluorescence detector (FD).
-
Procedure:
-
Sample Preparation: Filter the aqueous sample to remove particulates.
-
Chromatographic Separation:
-
Inject the sample onto a suitable column (e.g., a weak cation exchange column like Shim-pack WCX-1).[4]
-
Use an appropriate mobile phase for elution (e.g., 5 mmol kg⁻¹ citrate buffer solution at pH 6.2) with a constant flow rate (e.g., 1.0 mL min⁻¹).[4]
-
Maintain the column at a constant temperature (e.g., 40.0 °C).[4]
-
-
Post-Column Derivatization:
-
After the column, mix the eluent with a derivatization reagent (e.g., a solution of 20 mM OPA, 200 mM sodium borate, and 2 mM sodium sulfite in 20 vol% methanol at pH 9.2) using a second pump.[4]
-
-
Fluorescence Detection:
-
Pass the mixture through the fluorescence detector.
-
Set the excitation and emission wavelengths appropriate for the OPA-ammonia derivative (e.g., 365 nm for excitation and 438 nm for emission).[4]
-
-
Quantification: Determine the ammonium concentration by comparing the peak area of the sample to a calibration curve prepared with known ammonium standards.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in abiotic this compound synthesis.
Caption: General experimental workflow for simulating abiotic this compound synthesis.
Caption: Simplified pathway for mineral-catalyzed reduction of nitrate to this compound.
Caption: Geoelectrochemical mechanism for this compound accumulation on mackinawite.
References
- 1. mdpi.com [mdpi.com]
- 2. boletinsgm.igeolcu.unam.mx [boletinsgm.igeolcu.unam.mx]
- 3. Hydrothermal vent - Wikipedia [en.wikipedia.org]
- 4. Extreme accumulation of this compound on electroreduced mackinawite: An abiotic this compound storage mechanism in early ocean hydrothermal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen reduction under hydrothermal vent conditions: implications for the prebiotic synthesis of C-H-O-N compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound From The Earth's Deep Oceans: A Key Step In The Search For Life's Origins | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Approaches for Testing the Hypothesis of the Emergence of Life at Submarine Alkaline Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulating Early Ocean Vents Shows Life's Building Blocks Form Under Pressure | NASA Jet Propulsion Laboratory (JPL) [jpl.nasa.gov]
Methodological & Application
Electrochemical Nitrogen Reduction to Ammonia: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the electrochemical nitrogen reduction reaction (NRR) to produce ammonia (NH₃) under ambient conditions. This emerging technology presents a promising sustainable alternative to the energy-intensive Haber-Bosch process, with potential applications in decentralized fertilizer production and as a carbon-neutral energy carrier. This document outlines the critical experimental procedures, challenges, and data analysis techniques to ensure reliable and reproducible results in NRR research.
Introduction
The electrochemical conversion of dinitrogen (N₂) to this compound is a cornerstone of sustainable chemistry, offering a pathway to decentralize this compound production and utilize renewable electricity.[1][2] The process, however, is fraught with challenges, primarily due to the high stability of the N≡N triple bond (941 kJ mol⁻¹) and the competitive hydrogen evolution reaction (HER) in aqueous electrolytes.[3][4] Consequently, achieving high Faradaic efficiency (FE) and this compound yield rates remains a significant scientific endeavor.[5] This protocol details the essential steps for conducting NRR experiments, from meticulous preparation to accurate product quantification, to guide researchers in obtaining reliable and high-quality data.
Challenges and Critical Considerations
Rigorous experimental design is paramount in NRR research to avoid misleading results stemming from ubiquitous nitrogen-containing contaminants. Key challenges include:
-
Nitrogen Contamination: this compound is present in the atmosphere, lab environment, and reagents. Nitrates and other nitrogen oxides can also be present in the N₂ gas feed and electrolytes.[6][7] These contaminants can be reduced to this compound, leading to false positives.
-
Competing Hydrogen Evolution Reaction (HER): In aqueous solutions, the reduction of protons or water to hydrogen gas is thermodynamically more favorable than N₂ reduction.[3][4] This significantly lowers the Faradaic efficiency for this compound synthesis.
-
Low this compound Yields: The sluggish kinetics of N₂ reduction often result in very low concentrations of this compound, typically in the sub-parts per million (ppm) range, making accurate quantification challenging.[8]
-
Lack of Standardized Protocols: The absence of universally accepted experimental and reporting standards has led to a lack of reproducibility in the field.[9]
To address these challenges, a series of control experiments and rigorous cleaning procedures are essential. The use of ¹⁵N₂ isotope labeling is considered the gold standard for unequivocally demonstrating that the detected this compound originates from the N₂ feed gas.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments in electrochemical NRR.
Electrolyte Preparation and Purification
The purity of the electrolyte is critical to minimize background this compound contamination.
Protocol:
-
Electrolyte Selection: A 0.1 M solution of a non-nitrogen-containing salt (e.g., Na₂SO₄, K₂SO₄, LiClO₄) in ultrapure water (18.2 MΩ·cm) is commonly used.[10]
-
Purification:
-
Pre-electrolysis: Before the NRR experiment, perform a pre-electrolysis of the electrolyte using a platinum foil or mesh as both the working and counter electrodes at a potential where HER occurs (e.g., -0.8 V vs. RHE) for several hours. This step helps to remove reducible metal impurities.
-
Argon Purging: Vigorously purge the electrolyte with high-purity argon (Ar, 99.999%) for at least 30 minutes to remove dissolved oxygen and other volatile impurities.
-
Catalyst Preparation and Characterization
The choice and preparation of the electrocatalyst are central to NRR performance.
Protocol:
-
Catalyst Synthesis: The synthesis method will vary depending on the catalyst material (e.g., noble metals, transition metal oxides, single-atom catalysts). Common methods include hydrothermal synthesis, electrodeposition, and impregnation.[11][12]
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the catalyst powder in a solution of ultrapure water, isopropanol, and a binder (e.g., Nafion®).
-
Sonication for at least 30 minutes is crucial to ensure a homogeneous dispersion.
-
Drop-cast a precise volume of the ink onto a suitable substrate (e.g., carbon paper, glassy carbon electrode) and allow it to dry under ambient conditions.
-
-
Catalyst Characterization: Thoroughly characterize the catalyst's morphology, structure, and composition using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS).
Electrochemical Cell Setup
A two-compartment H-type cell is the most common setup for NRR experiments to separate the anodic and cathodic reactions and prevent oxidation of the produced this compound.
Protocol:
-
Cell Assembly:
-
Use a clean, gas-tight H-type cell.
-
Place the prepared working electrode (catalyst) in the cathodic compartment and a counter electrode (e.g., platinum foil or graphite rod) in the anodic compartment.[13]
-
Use a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode) placed in close proximity to the working electrode.
-
Separate the two compartments with a proton-exchange membrane (e.g., Nafion® 117) to allow for proton transport while preventing gas crossover.[9]
-
-
Electrolyte Filling: Carefully fill both compartments with the purified electrolyte.
-
Gas Purging: Purge the cathodic compartment with high-purity N₂ (99.999%) or Ar (for control experiments) at a controlled flow rate (e.g., 20-50 mL/min) for at least 30 minutes before and during the experiment to ensure electrolyte saturation.
Electrochemical NRR Testing
Protocol:
-
Open Circuit Potential (OCP) Measurement: Monitor the OCP for a stable reading before applying any potential.
-
Chronoamperometry/Chronopotentiometry: Conduct the NRR experiment at a constant potential (chronoamperometry) or constant current (chronopotentiometry) for a specific duration (e.g., 1-2 hours).
-
Electrolyte Sampling: After the electrolysis, carefully collect the electrolyte from the cathodic compartment for this compound and hydrazine quantification.
This compound and Hydrazine Quantification
Accurate quantification of the produced this compound is the most critical and challenging step.
-
Indophenol Blue Method: This is a highly sensitive colorimetric method for this compound detection. Protocol:
-
Mix the electrolyte sample with a coloring solution (containing sodium salicylate, sodium nitroprusside, and sodium hypochlorite) and a catalyst solution (sodium citrate and sodium hydroxide).
-
Allow the color to develop in the dark for a specific time (e.g., 2 hours).
-
Measure the absorbance at a specific wavelength (typically around 655 nm) using a UV-Vis spectrophotometer.
-
Determine the this compound concentration using a calibration curve prepared with standard ammonium chloride (NH₄Cl) solutions.
-
-
Nessler's Method: Another colorimetric method, though less sensitive and more prone to interference than the indophenol blue method. Protocol:
-
Add Nessler's reagent (K₂HgI₄ in KOH) to the electrolyte sample.
-
A yellow-to-brown color will develop in the presence of this compound.
-
Measure the absorbance and quantify using a calibration curve.
-
Ion chromatography is a highly accurate method for separating and quantifying ammonium ions.[8]
Protocol:
-
Filter the electrolyte sample to remove any particulate matter.
-
Inject a known volume of the sample into an ion chromatograph equipped with a suitable cation-exchange column and a conductivity detector.
-
Quantify the ammonium concentration by comparing the peak area to a calibration curve.
Hydrazine (N₂H₄) is a potential byproduct of NRR. It can be quantified using the Watt and Chrisp method, which involves a colorimetric reaction with p-(dimethylamino)benzaldehyde.
Control Experiments
To ensure the detected this compound is from electrochemical N₂ reduction, the following control experiments are mandatory:
-
Argon Control: Repeat the experiment under identical conditions but with Ar gas instead of N₂. Any this compound detected in this experiment represents contamination.
-
Open Circuit Potential (OCP) Control: Conduct the experiment with N₂ gas but at OCP (no applied potential). This helps to identify any non-electrochemical this compound production.
-
¹⁵N₂ Isotope Labeling: This is the most definitive control experiment. Protocol:
-
Use ¹⁵N₂ gas (99 atom% ¹⁵N) as the feed gas.
-
After the experiment, analyze the electrolyte for ¹⁵NH₄⁺ using techniques like ¹H Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.[6] The detection of ¹⁵NH₄⁺ confirms that the this compound was produced from the N₂ feed.
-
Data Presentation and Analysis
Faradaic Efficiency (FE)
The Faradaic efficiency is the percentage of the total charge passed that is used for this compound synthesis.
Formula: FE (%) = (3 × F × n_NH₃) / Q × 100
where:
-
F is the Faraday constant (96485 C mol⁻¹)
-
n_NH₃ is the moles of this compound produced
-
Q is the total charge passed (in Coulombs)
This compound Yield Rate
The this compound yield rate is typically expressed in mol s⁻¹ cm⁻² or µg h⁻¹ cm⁻².
Formula: Yield Rate (mol s⁻¹ cm⁻²) = n_NH₃ / (t × A)
where:
-
t is the duration of the experiment (in seconds)
-
A is the geometric surface area of the electrode (in cm²)
Data Summary
Summarize all quantitative data in clearly structured tables for easy comparison.
| Catalyst | Applied Potential (V vs. RHE) | Faradaic Efficiency (%) | NH₃ Yield Rate (mol s⁻¹ cm⁻²) | NH₃ Yield Rate (µg h⁻¹ cm⁻²) | Reference |
| Catalyst A | -0.4 | 10.5 | 1.2 x 10⁻¹⁰ | 7.3 | [Ref X] |
| Catalyst B | -0.5 | 25.2 | 3.5 x 10⁻¹⁰ | 21.4 | [Ref Y] |
| Catalyst C | -0.3 | 8.7 | 0.9 x 10⁻¹⁰ | 5.5 | [Ref Z] |
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key experimental and logical relationships.
References
- 1. scispace.com [scispace.com]
- 2. oaepublish.com [oaepublish.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Beyond acceptable limits: intrinsic contamination in commercial 15 N 2 impedes reliable N 2 reduction experiments - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04272C [pubs.rsc.org]
- 8. How To Accurately Quantify this compound Yield In NRR Experiments Avoiding Contamination [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in electrocatalytic nitrogen reduction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Amamine Reductions using Anhydrous Ammonia in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and practical guidance for performing metal-amine reductions, particularly the Birch reduction, using anhydrous ammonia. This powerful reaction is a cornerstone of synthetic organic chemistry, enabling the partial reduction of aromatic rings to afford 1,4-cyclohexadienes, a transformation not readily achieved by other methods.[1][2][3][4] Its applications are extensive, particularly in the total synthesis of natural products and the development of novel pharmaceuticals.[5][6][7]
Introduction to Metal-Amine Reductions
Metal-amine reductions, most famously exemplified by the Birch reduction, involve the use of an alkali metal (typically sodium, lithium, or potassium) dissolved in liquid this compound to create a potent reducing medium.[3][8][9] The dissolution of the alkali metal in liquid this compound generates solvated electrons, which are responsible for the characteristic deep blue color of the solution and its powerful reducing ability.[1][10] This method is highly valued for its ability to selectively reduce aromatic systems to non-conjugated dienes, a feature that distinguishes it from catalytic hydrogenation which typically leads to complete saturation.[1]
Key Features of the Birch Reduction:
-
Selective Reduction: Aromatic rings are reduced to 1,4-cyclohexadienes.[1][2][3]
-
Reagents: An alkali metal (Na, Li, or K), liquid this compound as the solvent, and a proton source (commonly an alcohol like ethanol or tert-butanol).[6]
-
Mechanism: The reaction proceeds via a sequence of single electron transfers from the solvated electrons to the aromatic substrate, followed by protonation steps.[3][4]
-
Regioselectivity: The position of reduction on substituted aromatic rings is influenced by the electronic nature of the substituents.[3][11] Electron-donating groups direct reduction to occur away from the substituent, while electron-withdrawing groups direct it to the position bearing the substituent.[6][12]
Safety Precautions for Handling Anhydrous this compound
Anhydrous this compound is a hazardous material that requires strict adherence to safety protocols. It is a colorless gas with a pungent odor and is stored as a liquid under pressure.[13] Mishandling can lead to severe chemical burns, respiratory damage, and other serious injuries.[13][14]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. Contact lenses should not be worn.[13][14]
-
Hand Protection: Wear cryogenic, chemical-resistant gloves (e.g., neoprene or butyl rubber) with long cuffs.[13][15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger scale operations, a chemical-resistant apron or suit is recommended.[13]
-
Respiratory Protection: Work must be conducted in a well-ventilated fume hood.[16] For situations with potential for exposure above permissible limits, a respirator with an this compound-specific cartridge or a self-contained breathing apparatus (SCBA) is necessary.[13][14]
Safe Handling and Storage:
-
Ventilation: All work with anhydrous this compound must be performed in a properly functioning chemical fume hood.[16]
-
Cylinder Handling: this compound cylinders must be secured in an upright position.[16] Use a proper regulator and ensure all fittings are free of leaks.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. Have a plan for accidental releases.[15]
-
Incompatible Materials: Keep this compound away from strong oxidizers, acids, halogens, and certain metals like copper and zinc.[16]
Experimental Protocols
The following protocols are generalized procedures for performing a Birch reduction. Specific quantities and reaction times will vary depending on the substrate and scale of the reaction.
General Experimental Setup
A typical setup for a lab-scale Birch reduction involves a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for an inert atmosphere (nitrogen or argon), and a means for adding reagents.[17]
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. Birch Reduction Definition, Mechanism & Examples | Study.com [study.com]
- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. scribd.com [scribd.com]
- 10. Birch reduction - Sciencemadness Wiki [sciencemadness.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. safetymadesimple.com [safetymadesimple.com]
- 14. Anhydrous this compound: A Comprehensive Guide on Safety Measures, Handling Protocols and Best Practices | CloudSDS [cloudsds.com]
- 15. This compound Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
Application of Ammonia in Chemical Vapor Deposition of Nitrides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ammonia (NH₃) in the Chemical Vapor Deposition (CVD) of various technologically significant nitride thin films. This compound is a critical nitrogen source in these processes, directly influencing film stoichiometry, purity, and overall quality. Understanding its role and optimizing its use are paramount for achieving desired material properties for applications ranging from microelectronics to wear-resistant coatings.
Introduction: The Role of this compound in Nitride CVD
This compound is the most common nitrogen precursor for the CVD of nitride films due to its high nitrogen content, reactivity at typical deposition temperatures, and relatively low cost. In a CVD reactor, this compound thermally decomposes and reacts with a metal-containing precursor (e.g., metal halides, metalorganics) on a heated substrate to form a solid nitride film.
The key functions of this compound in the CVD process include:
-
Nitrogen Source: It provides the nitrogen atoms necessary for the formation of the nitride lattice.
-
Surface Reactions: this compound and its decomposition products (e.g., NH₂, NH, N) adsorb onto the substrate surface and react with the metal precursor species.[1][2] The surface chemistry is complex and plays a crucial role in the film's microstructure and composition.[1][2]
-
Impurity Reduction: In some processes, particularly with metalorganic precursors, this compound can help to reduce carbon incorporation in the deposited film.[3][4]
-
Control of Stoichiometry: The partial pressure and flow rate of this compound relative to the metal precursor (often expressed as the V/III ratio for Group III nitrides or N/Ti for titanium nitride) is a critical parameter for controlling the nitrogen content and achieving the desired stoichiometry of the film.[5][6]
Comparative Data on Nitride CVD using this compound
The following tables summarize typical experimental parameters and resulting film properties for the CVD of common nitride materials using this compound. These values are intended as a starting point for process development.
Table 1: Titanium Nitride (TiN) CVD Parameters
| Precursor System | Deposition Temperature (°C) | Pressure | NH₃ Flow / Ratio | Growth Rate (nm/min) | Resistivity (µΩ·cm) | Reference |
| TiCl₄ + NH₃ | 450 - 850 | 9.3 - 270 Pa | NH₃/TiCl₄ ratio: 5:1 - 10:1 | Varies with temp. | 80 - 500+ | [5] |
| TiBr₄ + NH₃ | 400 - 600 | Atmospheric | Not specified | ~17 | ~200 | [7] |
| TDMAT + NH₃ | 190 - 420 | Atmospheric | NH₃/TDMAT ratio: ≥ 1 | Varies with temp. | 1500 - 1600 | [4] |
| DMATi + NH₃ | 300 - 350 | 3 - 10 Torr | NH₃/DMATi ratio: 1:8 - 1:15 | 60 - 180 | Not specified | [3] |
TDMAT: Tetrakis(dimethylamido)titanium DMATi: Tetrakis(dimethylamido)titanium
Table 2: Silicon Nitride (SiNₓ) CVD Parameters
| Precursor System | Deposition Method | Deposition Temperature (°C) | Pressure | NH₃ Flow / Ratio | Resulting Film Properties | Reference |
| SiH₄ + NH₃ | LPCVD | 650 - 800 | 0.4 Torr | NH₃/SiH₄ ratio: 1.5 | Si/N ratio: 0.74 - 0.95 | [8] |
| SiH₄ + NH₃ | PECVD | < 500 | Not specified | NH₃/SiH₄ ratio can be varied | Non-stoichiometric a-SiNₓ:H | |
| SiH₂Cl₂ + NH₃ | LPCVD | 740 - 840 | < 1 Torr | Varied | Activation energy: 169.4 kJ/mol | [9] |
| HCDS + NH₃ | Thermal ALD | 515 - 557 | Not specified | Alternating pulses | Conformal SiNₓ films | [10] |
LPCVD: Low-Pressure Chemical Vapor Deposition PECVD: Plasma-Enhanced Chemical Vapor Deposition ALD: Atomic Layer Deposition HCDS: Hexachlorodisilane
Table 3: Gallium Nitride (GaN) CVD Parameters
| Precursor System | Deposition Method | Deposition Temperature (°C) | Pressure | V/III Ratio (NH₃/Ga) | Resulting Film Properties | Reference |
| TMG + NH₃ | MOCVD | 800 - 1000+ | 10 - 760 Torr | ~3000 | Epitaxial GaN films | [11][12][13][14] |
| Ga(NMe₂)₃ + NH₃ Plasma | ALD | 130 - 250 | Not specified | Alternating pulses | Growth per cycle: 1.4 Å | [12] |
| Ga + NH₄Cl + NH₃ | CVD | Not specified | Not specified | Not specified | GaN rods | [15] |
TMG: Trimethylgallium MOCVD: Metalorganic Chemical Vapor Deposition
Experimental Protocols
The following are generalized protocols for the CVD of TiN, SiNₓ, and GaN using this compound. Safety Note: These processes involve hazardous materials, including pyrophoric, corrosive, and toxic gases, and high temperatures. All procedures must be carried out in a suitable CVD reactor by trained personnel with appropriate safety precautions.
Protocol 1: Low-Pressure CVD of Titanium Nitride (TiN) from TiCl₄ and NH₃
This protocol is based on typical parameters for depositing TiN films for microelectronics applications.[5]
1. Substrate Preparation: a. Prepare silicon wafers or other suitable substrates by performing a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants. b. Load the substrates into the CVD reactor chamber onto the susceptor.
2. Reactor Preparation: a. Pump down the reactor to a base pressure of < 1 mTorr. b. Perform a leak check to ensure the integrity of the system. c. Heat the reactor to the desired deposition temperature, typically between 550°C and 600°C.
3. Deposition Process: a. Stabilize the reactor pressure to the target deposition pressure, for example, 200 mTorr. b. Introduce this compound (NH₃) gas into the chamber at a controlled flow rate. c. Introduce titanium tetrachloride (TiCl₄) vapor into the chamber. The TiCl₄ is typically delivered from a bubbler held at a constant temperature to ensure a stable vapor pressure. d. Maintain a constant NH₃/TiCl₄ flow ratio (e.g., 10:1) throughout the deposition.[5] e. Continue the deposition for the time required to achieve the desired film thickness.
4. Post-Deposition: a. Stop the flow of the TiCl₄ precursor while keeping the NH₃ flow on for a short period to ensure a nitrogen-rich surface termination. b. Turn off all gas flows and cool down the reactor under a high vacuum or an inert gas (e.g., N₂) flow. c. Unload the coated substrates once they have reached room temperature.
Protocol 2: Plasma-Enhanced CVD (PECVD) of Silicon Nitride (a-SiNₓ:H)
This protocol describes a general process for depositing amorphous silicon nitride films at lower temperatures, suitable for applications where thermal budget is a concern.[16]
1. Substrate Preparation: a. Clean the substrates (e.g., silicon wafers, glass) using appropriate solvents and cleaning procedures. b. Load the substrates onto the grounded electrode in the PECVD chamber.
2. Reactor Preparation: a. Pump the chamber down to a base pressure in the mTorr range. b. Heat the substrate holder to the deposition temperature, typically between 250°C and 400°C.
3. Deposition Process: a. Introduce the process gases, silane (SiH₄, often diluted in N₂ or Ar) and this compound (NH₃), into the chamber. b. Set the flow rates to achieve the desired NH₃/SiH₄ ratio. This ratio is a key parameter to control film stress and composition. c. Set the chamber pressure, for example, between 500 mTorr and 2 Torr. d. Ignite the plasma by applying RF power (13.56 MHz) to the top electrode. The power level will influence the deposition rate and film properties. e. The plasma will dissociate the precursor gases, leading to the deposition of an a-SiNₓ:H film on the substrate. f. Continue the deposition until the target thickness is reached.
4. Post-Deposition: a. Turn off the RF power and the precursor gas flows. b. Allow the substrates to cool under vacuum or an inert gas flow. c. Vent the chamber and unload the substrates.
Protocol 3: Metalorganic CVD (MOCVD) of Gallium Nitride (GaN)
This protocol outlines the epitaxial growth of GaN on a suitable substrate like sapphire, which is fundamental for manufacturing LEDs and other electronic devices.[11][13]
1. Substrate Preparation: a. Use c-plane sapphire substrates. b. Clean the substrates using a sequence of solvents and acids. c. Thermally clean the substrate in-situ inside the MOCVD reactor at a high temperature (e.g., >1000°C) in a hydrogen (H₂) atmosphere.
2. Buffer Layer Growth: a. Cool the substrate to a lower temperature (e.g., ~550°C). b. Grow a thin (~20-30 nm) low-temperature GaN or AlN buffer layer by introducing trimethylgallium (TMG) or trimethylaluminum (TMA) and this compound (NH₃).
3. High-Temperature GaN Growth: a. Ramp the temperature to the main GaN growth temperature, typically between 1000°C and 1100°C. This step anneals the buffer layer. b. Introduce the precursors for GaN growth: TMG (carried by H₂ or N₂) and high-purity this compound. c. Maintain a high V/III ratio (NH₃ flow to TMG flow), often in the thousands, to ensure high-quality crystalline growth and to compensate for the high thermal decomposition rate of this compound.[13] d. Continue the growth for the time required to achieve the desired epilayer thickness.
4. Post-Deposition: a. Stop the TMG flow and cool the reactor down under an this compound and carrier gas flow to prevent surface decomposition of the GaN. b. Once the temperature is below ~600°C, the this compound flow can be stopped. c. Cool to room temperature under the carrier gas flow before unloading the wafer.
Visualized Workflows and Pathways
General CVD Process Workflow
Caption: A generalized workflow for a typical Chemical Vapor Deposition process.
Simplified Reaction Pathway for Nitride Formation
Caption: Simplified surface reaction pathway in nitride CVD using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical vapor deposition of titanium nitride thin films: kinetics and experiments - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 8. lab.semi.ac.cn [lab.semi.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 11. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ctcms.nist.gov [ctcms.nist.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tsapps.nist.gov [tsapps.nist.gov]
Application Notes: Ammonia as a Solvent for High-Pressure NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of liquid ammonia as a solvent in high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is a powerful tool for studying chemical reactions and molecular structures under conditions that are inaccessible with conventional NMR spectroscopy.
Introduction
Liquid this compound is a unique solvent with a combination of properties that make it highly valuable for specific NMR applications. Its ability to dissolve a wide range of organic and inorganic compounds, its low viscosity, and its distinct chemical reactivity open up avenues for studying reactions and species that are unstable or insoluble in other common NMR solvents. High-pressure NMR spectroscopy allows for the study of liquid this compound solutions at temperatures above its boiling point (-33 °C), enabling a broader range of experimental conditions.
Advantages of this compound as a High-Pressure NMR Solvent
-
Excellent Solvent for a Range of Compounds: Liquid this compound is a better solvent for many covalent molecules than water, but a poorer solvent for ionic species[1]. It readily dissolves alkali metals, alkaline earth metals, and a variety of organic compounds, including those with polar functional groups[1][2].
-
Unique Chemical Reactivity: As a basic and protic solvent, this compound can participate in or catalyze a variety of chemical reactions, including nucleophilic substitutions and reductions. High-pressure NMR allows for the in situ monitoring of these reactions[3][4].
-
Low Viscosity: The low viscosity of liquid this compound can lead to sharper NMR signals due to faster molecular tumbling.
-
Wide Temperature Range under Pressure: By applying pressure, the liquid range of this compound can be extended well above its normal boiling point, allowing for temperature-dependent studies of reaction kinetics and equilibria.
Applications in Research and Development
-
Mechanistic Studies of Organic Reactions: The unique solvent properties of this compound can alter reaction pathways compared to more conventional solvents. High-pressure NMR in liquid this compound is ideal for elucidating reaction mechanisms, identifying transient intermediates, and determining reaction kinetics for processes such as SN2 reactions[3][4].
-
Characterization of Organometallic Complexes: Many organometallic compounds exhibit good solubility and stability in liquid this compound, enabling their structural characterization and the study of their reactivity under pressure.
-
Drug Discovery and Development: Understanding the behavior of potential drug molecules in different solvent environments is crucial. While not a primary solvent for mimicking physiological conditions, this compound's unique properties can be leveraged to study specific chemical transformations or solubilize otherwise intractable compounds for structural analysis.
Challenges and Considerations
-
Handling and Safety: Anhydrous this compound is a corrosive and toxic gas at ambient conditions[5][6]. Handling requires specialized equipment and strict adherence to safety protocols.
-
High Vapor Pressure: To maintain this compound in a liquid state at room temperature, a pressure of approximately 10 atmospheres is required[7]. This necessitates the use of high-pressure NMR tubes and equipment.
-
Specialized Equipment: Standard NMR tubes are not suitable for the pressures required to work with liquid this compound at ambient and elevated temperatures. Specialized thick-walled glass, sapphire, or zirconia NMR tubes are necessary[7].
-
Chemical Shift Referencing: While liquid this compound is a common reference for 15N NMR, establishing a consistent reference for 1H and 13C NMR can be challenging. External referencing or the use of a suitable internal standard that is soluble and inert in liquid this compound is required.
Experimental Protocols for High-Pressure NMR Spectroscopy in Liquid this compound
This section provides a detailed methodology for preparing and running high-pressure NMR experiments using liquid this compound as a solvent.
Safety Precautions
WARNING: Anhydrous this compound is a hazardous substance. All procedures must be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
Equipment and Materials
-
High-pressure NMR tube (e.g., Wilmad 522-PV-7 rated for >13.6 atm, or specialized sapphire/zirconia tubes for higher pressures)[7]. J. Young's tubes with a Teflon tap are also suitable for handling air-sensitive samples before sealing[10].
-
Schlenk line or glovebox for inert atmosphere handling.
-
Vacuum pump.
-
Cooling bath (e.g., dry ice/isopropanol at -78 °C)[11]. Do not use liquid nitrogen for cooling during flame sealing if the tube is open to the atmosphere, as this can condense liquid oxygen, creating an explosion hazard [7][11].
-
Glass-blowing torch for flame sealing (if applicable).
-
Anhydrous this compound gas cylinder with a suitable regulator.
-
Analyte of interest.
-
Deuterated solvent for locking (if using a coaxial insert) or an external lock.
Experimental Workflow
The overall workflow for preparing a high-pressure NMR sample in liquid this compound involves introducing the analyte, evacuating the tube, condensing the this compound, and sealing the tube.
Caption: Experimental workflow for preparing a high-pressure NMR sample with liquid this compound.
Detailed Protocol: Sample Preparation and Sealing
This protocol describes the "freeze-pump-thaw" method adapted for condensing this compound and sealing the NMR tube.
-
Analyte Introduction:
-
Weigh the desired amount of the solid analyte (typically 5-25 mg for 1H NMR, 20-50 mg for 13C NMR) and place it into a clean, dry, high-pressure NMR tube[5].
-
If the analyte is a liquid, introduce it via a microliter syringe.
-
Ensure the analyte is at the bottom of the tube.
-
-
Connecting to a Vacuum Line:
-
Attach the NMR tube to a vacuum line adapter (e.g., a Cajon adapter or a suitable rubber hose with a clamp)[11].
-
If the sample is air-sensitive, perform this step in a glovebox or under a flow of inert gas.
-
-
Freeze-Pump-Thaw Cycles (Degassing):
-
Immerse the bottom of the NMR tube containing the analyte in a cooling bath (-78 °C, dry ice/isopropanol) to freeze any residual solvent or volatile impurities.
-
Once frozen, open the stopcock to the vacuum pump and evacuate the tube for several minutes.
-
Close the stopcock to isolate the tube from the vacuum.
-
Remove the cooling bath and allow the contents to thaw completely. This process releases trapped gases from the solid analyte.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all atmospheric gases are removed[11].
-
-
Condensing this compound:
-
After the final "pump" cycle, while the tube is still under vacuum, place the bottom of the tube back into the -78 °C cooling bath.
-
Connect the vacuum line to an anhydrous this compound gas cylinder through a regulator.
-
Slowly and carefully open the this compound cylinder and the stopcock to the NMR tube. This compound gas will flow into the tube and condense as a liquid at the bottom.
-
Condense the desired amount of this compound (typically 0.5-0.6 mL for a standard 5 mm tube)[5]. This can be estimated by marking the desired volume on the outside of the tube beforehand.
-
-
Sealing the NMR Tube:
-
Method A: Flame Sealing (for permanent seals):
-
With the bottom of the tube still in the cooling bath and the tube under vacuum, use a glass-blowing torch to heat the tube at a pre-constricted point (if available) or a point several centimeters below the vacuum connection[7].
-
As the glass softens, the vacuum will cause it to collapse inward, creating a seal. Rotate the tube in the flame to ensure a uniform and strong seal.
-
Once sealed, close the this compound cylinder and vent the vacuum line.
-
-
Method B: Using a High-Pressure Valve (e.g., J. Young's Tube):
-
If using a J. Young's tube, after condensing the this compound, close the Teflon tap to seal the tube. This method is simpler and avoids the hazards of flame sealing but relies on the pressure rating of the valve.
-
-
-
Warming and Equilibration:
-
CRITICAL: Place the sealed NMR tube in a protective container (e.g., a metal pipe or behind a blast shield) and allow it to warm up to room temperature slowly. The pressure inside the tube will increase significantly as the this compound warms.
-
Once at room temperature, inspect the tube for any signs of stress or leakage before proceeding.
-
NMR Data Acquisition
-
Spectrometer Setup:
-
Carefully insert the high-pressure NMR tube into the spinner turbine.
-
Place the sample in the magnet.
-
Use an external lock or a coaxial insert with a deuterated solvent for field-frequency locking.
-
-
Shimming:
-
Shim the sample as usual to achieve good magnetic field homogeneity. The low viscosity of liquid this compound should allow for narrow linewidths.
-
-
Acquisition Parameters:
-
Standard pulse sequences for 1H, 13C, and 15N NMR can be used.
-
Due to the quadrupolar nature of 14N, protons attached to it will show a broadened triplet. 14N decoupling can be used to sharpen the 1H signal of the ammonium ion, increasing sensitivity.
-
Relaxation delays (d1) should be optimized based on the T1 values of the analyte in liquid this compound.
-
Quantitative Data
Table 1: Vapor Pressure of Anhydrous this compound
This table provides the temperature required to maintain liquid this compound at a given pressure, which is essential for experimental design.
| Pressure (atm) | Pressure (kPa) | Temperature (°C) | Temperature (K) |
| 0.06 | 6.060 | -77.75 | 195.4 |
| 1.0 | 101.3 | -33.6 | 239.55 |
| 2.37 | 240 | -20 | 253.15 |
| 3.95 | 400 | -10 | 263.15 |
| 6.07 | 615 | 0 | 273.15 |
| 8.46 | 857 | 10 | 283.15 |
| 11.5 | 1167 | 20 | 293.15 |
| 15.3 | 1554 | 30 | 303.15 |
Data adapted from the CRC Handbook of Chemistry and Physics and other sources.[11] To maintain liquid this compound at a typical room temperature of 20°C, a pressure of at least 11.5 atm is required.
Table 2: 15N NMR Chemical Shift Referencing
Liquid this compound is the primary reference compound (0 ppm) for 15N NMR spectroscopy, especially in biochemical applications.
| Compound | Chemical Shift (ppm) vs. Liquid NH3 | Chemical Shift (ppm) vs. CH3NO2 |
| Liquid NH3 | 0.0 | -380.2 |
| Nitromethane (CH3NO2) | 380.2 | 0.0 |
| Tetramethylammonium Iodide ((CH3)4NI) | 43.8 | -336.5 |
| Nitric Acid (9M HNO3) | 365.8 | -14.4 |
| N,N-Dimethylformamide (DMF) | 103.8 | -276.4 |
| Acetonitrile (CH3CN) | 244.2 | -136.0 |
Data sourced from Cornell University, NMR and Chemistry MS Facilities.[10]
Visualizations
Logical Diagram: Safety Considerations for High-Pressure this compound NMR
Caption: Key safety components for handling this compound in high-pressure NMR experiments.
References
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. High Pressure NMR Studies of Chemical and Biochemical Systems | Semantic Scholar [semanticscholar.org]
- 4. High Pressure NMR Samples - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. nmr.chem.wisc.edu [nmr.chem.wisc.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. researchgate.net [researchgate.net]
- 8. uni-muenster.de [uni-muenster.de]
- 9. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Low Concentrations of Ammonia in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the quantification of low concentrations of ammonia in aqueous solutions. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the appropriate analytical technique for their specific application. The following sections detail the principles, protocols, and comparative data for the most common and effective methods.
Introduction
This compound (NH₃) and its protonated form, ammonium (NH₄⁺), are critical analytes in various fields, including environmental monitoring, clinical diagnostics, and biopharmaceutical process control. Accurate and sensitive quantification of low concentrations of this compound is often essential. The choice of method depends on factors such as the required sensitivity, the sample matrix, potential interfering substances, and available instrumentation. This document outlines three primary methods: the Berthelot (Indophenol Blue) method, Nessler's method, an enzymatic assay using glutamate dehydrogenase, and the use of an ion-selective electrode (ISE).
Comparison of this compound Quantification Methods
The selection of an appropriate method for this compound quantification is crucial and depends on the specific requirements of the experiment. The following table summarizes the key quantitative parameters of the methods described in this document to facilitate comparison.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Berthelot (Indophenol Blue) | Colorimetric | ~0.015 mg/L | 0 - 0.6 mg/L NH₃-N[1][2] | High sensitivity, stable color complex | Slow color development, potential interference from various compounds[3][4] |
| Nessler's Method | Colorimetric | 0.025 mg/L[5] | 0.05 - 1.0 mg/L NH₃-N | Rapid, simple, high sensitivity | Uses toxic mercury reagent, susceptible to interference from various ions and organic compounds[1][5][6] |
| Enzymatic (Glutamate Dehydrogenase) | Spectrophotometric (UV) | 0.2 µg/mL (0.2 mg/L)[7] | 0.2 - 15 µg/mL (0.2 - 15 mg/L)[7] | High specificity for this compound, suitable for biological samples | Potential interference from substances that oxidize NAD(P)H[8], requires specific reagents and enzyme |
| Ion-Selective Electrode (ISE) | Potentiometric | ~0.01 mg/L | 0.01 - 17,000 mg/L NH₃-N[1] | Wide dynamic range, rapid measurements | Lower accuracy at very low concentrations, interference from volatile amines and certain metal ions[1][9] |
I. Berthelot (Indophenol Blue) Method
The Berthelot method is a highly sensitive colorimetric assay for the determination of this compound.[3] In an alkaline medium, this compound reacts with hypochlorite to form monochloramine.[1] Monochloramine then reacts with a phenolic compound (traditionally phenol, but more commonly the less toxic sodium salicylate) in the presence of a catalyst, such as sodium nitroprusside, to form a blue-colored indophenol dye.[1][2][10] The absorbance of this dye, measured spectrophotometrically at approximately 630-660 nm, is directly proportional to the this compound concentration.[2]
Logical Relationship of the Berthelot Reaction
Caption: Berthelot reaction pathway.
Experimental Protocol
1. Reagent Preparation:
-
Phenol-Nitroprusside Reagent: Dissolve 10 g of phenol and 50 mg of sodium nitroprusside in 100 mL of this compound-free deionized water. Store in a dark bottle at 4°C. (Note: Salicylate can be used as a less toxic alternative to phenol).[10]
-
Alkaline Hypochlorite Reagent: Dissolve 5 g of sodium hydroxide and 10 mL of sodium hypochlorite solution (5% available chlorine) in 90 mL of this compound-free deionized water. Store at 4°C.
-
This compound Standard Stock Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), dried at 100°C, in this compound-free deionized water and dilute to 1 L.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards ranging from 0.05 to 1.0 mg/L NH₃-N.
2. Sample Preparation:
-
If the sample contains interfering substances such as turbidity or color, it may require distillation.[4] Adjust the pH of the sample to approximately 7.
3. Assay Procedure:
-
To 25 mL of the sample or standard in a clean glass vial, add 1 mL of the Phenol-Nitroprusside Reagent and mix thoroughly.
-
Add 1 mL of the Alkaline Hypochlorite Reagent and mix again.
-
Cover the vials and allow the color to develop at room temperature for at least 60 minutes.
-
Measure the absorbance of the standards and samples at 640 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the this compound concentration of the samples from the calibration curve.
Experimental Workflow
Caption: Berthelot method workflow.
II. Nessler's Method
Nessler's method is a classic and rapid colorimetric technique for this compound determination.[5] It involves the reaction of this compound with Nessler's reagent, which is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]). This reaction produces a distinct yellow-to-brown colloidal suspension, with the color intensity being proportional to the this compound concentration. The absorbance is typically measured at a wavelength of 400-425 nm.
Experimental Protocol
1. Reagent Preparation:
-
Nessler's Reagent: Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide (KI) in a small amount of this compound-free deionized water. Separately, dissolve 160 g of sodium hydroxide (NaOH) in 500 mL of this compound-free deionized water and allow it to cool. Add the mercuric iodide-potassium iodide solution to the cooled NaOH solution and dilute to 1 L with this compound-free deionized water. Store in a dark, tightly sealed bottle. Caution: Nessler's reagent is highly toxic and contains mercury. Handle with appropriate safety precautions.
-
This compound Standard Solutions: Prepare as described for the Berthelot method.
2. Sample Preparation:
-
Samples should be pre-treated to remove interfering substances like hardness and residual chlorine.[6] Distillation may be necessary for complex matrices.
3. Assay Procedure:
-
Pipette 50 mL of the sample or standard into a Nessler tube.
-
Prepare a blank using 50 mL of this compound-free deionized water.
-
Add 1 mL of Nessler's Reagent to each tube and mix immediately.
-
Allow the color to develop for 10-20 minutes.[11]
-
Measure the absorbance at 425 nm against the reagent blank.
-
Create a calibration curve and determine the sample concentrations.
Experimental Workflow
Caption: Nessler's method workflow.
III. Enzymatic Assay (Glutamate Dehydrogenase)
This method offers high specificity for this compound and is particularly useful for biological samples. The assay is based on the reductive amination of α-ketoglutarate to L-glutamate, a reaction catalyzed by L-glutamate dehydrogenase (GDH).[7] This reaction consumes a stoichiometric amount of reduced nicotinamide adenine dinucleotide phosphate (NADPH), leading to a decrease in absorbance at 340 nm.[7] The rate of NADPH oxidation is directly proportional to the this compound concentration.
Signaling Pathway
Caption: Enzymatic this compound assay pathway.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl or phosphate buffer) at a pH of approximately 7.3-8.0.
-
This compound Assay Reagent: Commercially available kits, such as the one from Sigma-Aldrich (AA0100), typically provide a vial containing α-ketoglutaric acid and NADPH.[7] Reconstitute this reagent with the assay buffer as per the manufacturer's instructions.
-
L-Glutamate Dehydrogenase (GDH) Solution: This is usually provided as a concentrated solution in glycerol.[7]
-
This compound Standard Solutions: Prepare a series of standards in the assay buffer.
2. Sample Preparation:
-
Samples should be clear and colorless.[7] Centrifuge or filter if necessary to remove particulate matter.
-
Adjust the pH of the sample to be within the optimal range for the enzyme (pH 7-8).[7]
-
Dilute samples to bring the this compound concentration within the linear range of the assay.[7]
3. Assay Procedure (based on a typical kit protocol):
-
Pipette the samples and standards into separate cuvettes.
-
Add the reconstituted this compound Assay Reagent to each cuvette and mix.
-
Measure the initial absorbance (A₁) at 340 nm.
-
Initiate the reaction by adding a small volume of the L-Glutamate Dehydrogenase solution to each cuvette. Mix well.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes), or monitor the reaction kinetically.
-
Measure the final absorbance (A₂) at 340 nm.
-
Calculate the change in absorbance (ΔA = A₁ - A₂).
-
Construct a calibration curve of ΔA versus this compound concentration for the standards.
-
Determine the this compound concentration in the samples from the calibration curve.
Experimental Workflow
Caption: Enzymatic assay workflow.
IV. This compound Ion-Selective Electrode (ISE)
An this compound-selective electrode is a potentiometric sensor used for the rapid determination of this compound in aqueous solutions. The electrode consists of a pH electrode surrounded by an internal filling solution and separated from the sample by a gas-permeable membrane.[12] The sample is made alkaline (pH > 11) to convert ammonium ions (NH₄⁺) to this compound gas (NH₃).[9][12] The this compound gas diffuses across the membrane and changes the pH of the internal filling solution.[9][12] This pH change is measured by the internal pH electrode, and the resulting potential difference is proportional to the this compound concentration in the sample.
Experimental Protocol
1. Equipment and Reagents:
-
This compound Ion-Selective Electrode.
-
pH/ion meter.
-
Magnetic stirrer and stir bars.
-
Ionic Strength Adjustment (ISA) Solution: A strong base (e.g., 10 M NaOH) is used to raise the sample pH above 11. Commercial ISA solutions are available.
-
This compound Standard Solutions: Prepare as described previously.
2. Electrode Preparation and Calibration:
-
Assemble the this compound ISE according to the manufacturer's instructions, ensuring no air bubbles are trapped behind the membrane.[12][13]
-
Condition the electrode by soaking it in a standard solution for at least 15 minutes prior to use.[12]
-
Perform a two-point calibration using two standard solutions that bracket the expected sample concentration range.
3. Assay Procedure:
-
Pipette a known volume (e.g., 100 mL) of the sample or standard into a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Immerse the electrode tip into the solution.
-
Add a small volume (e.g., 1-2 mL) of the ISA solution to raise the pH above 11.[9]
-
Allow the reading to stabilize and record the potential (mV) or concentration reading.
-
Rinse the electrode with deionized water and blot dry between measurements.[14]
Experimental Workflow
Caption: this compound ISE measurement workflow.
Concluding Remarks
The choice of method for quantifying low concentrations of this compound should be carefully considered based on the specific application. The Berthelot method offers excellent sensitivity but requires a longer analysis time. Nessler's method is rapid but involves a hazardous reagent. The enzymatic assay provides high specificity, making it ideal for complex biological matrices. The ion-selective electrode is suitable for rapid measurements over a wide concentration range but may have lower accuracy at the lowest concentrations. For all methods, proper sample preparation and the use of appropriate standards and controls are paramount for obtaining accurate and reliable results.
References
- 1. Quantification Methodology of this compound Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Analytical Method to Quantify this compound in Freshwater with a Bulk Acoustic Wave Sensor [mdpi.com]
- 4. coleparmer.com [coleparmer.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MyHach - Customer Service [support.hach.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Non-specific interference in the measurement of plasma this compound: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nrc.gov [nrc.gov]
- 10. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 11. nemi.gov [nemi.gov]
- 12. labunlimited.com [labunlimited.com]
- 13. metrohm.com [metrohm.com]
- 14. cdn.pasco.com [cdn.pasco.com]
Step-by-step guide to setting up an ammonia synthesis reactor in the lab
Due to the significant safety risks associated with handling high-pressure, flammable gases and high temperatures, this document does not provide a step-by-step guide for the assembly and operation of an ammonia synthesis reactor. Such activities should only be undertaken by trained professionals with access to certified equipment and facilities that adhere to strict institutional and federal safety regulations.
Instead, this document serves as a resource for researchers, providing an overview of the fundamental principles of this compound synthesis, critical safety considerations for working with the involved reagents, and a detailed protocol for the quantitative analysis of this compound.
Principles of the Haber-Bosch Process
The synthesis of this compound (NH₃) from nitrogen (N₂) and hydrogen (H₂) is an exothermic reversible reaction.
N₂(g) + 3H₂(g) ⇌ 2NH₃(g) (ΔH = -92.4 kJ/mol)
To achieve a practical reaction rate and yield, the process, developed by Fritz Haber and Carl Bosch, relies on several key conditions:
-
High Pressure: According to Le Chatelier's principle, high pressure favors the forward reaction, as there are fewer moles of gas on the product side (2 moles) than on the reactant side (4 moles). Industrial processes operate at pressures of 150–250 bar.
-
Elevated Temperature: While high temperatures favor the reverse reaction thermodynamically, a sufficiently high temperature (typically 400–500 °C) is required to overcome the activation energy and achieve a reasonable reaction rate.
-
Catalyst: A catalyst is essential for the reaction to proceed at an economically viable rate. The most common catalyst is iron-based, often promoted with oxides of potassium (K₂O), calcium (CaO), and aluminum (Al₂O₃) to enhance its activity and stability.
Critical Safety Protocols and Hazard Management
Working with the reagents for this compound synthesis requires strict adherence to safety protocols due to the multiple hazards involved, including high pressures, flammability, and toxicity.
Hazard Summary of Reagents and Product
| Substance | Chemical Formula | Primary Hazards |
| Nitrogen | N₂ | High-pressure gas; Asphyxiant in high concentrations |
| Hydrogen | H₂ | Extremely flammable gas; High-pressure gas |
| This compound | NH₃ | Toxic if inhaled; Causes severe skin burns and eye damage; Corrosive.[1][2][3][4] |
Engineering and Administrative Controls
-
Ventilation: All work with compressed gases, especially hydrogen and this compound, must be conducted in a well-ventilated area or within a certified fume hood to prevent the accumulation of flammable or toxic gases.
-
Gas Monitoring: Continuous monitoring for hydrogen (to detect flammable conditions) and this compound (for toxic exposure) is critical. Alarms should be set to alert personnel well below the Lower Explosive Limit (LEL) for H₂ and below the Permissible Exposure Limit (PEL) for NH₃.
-
Pressure Safety: High-pressure systems must be designed by qualified engineers. All reactors, tubing, and fittings must be rated for the intended operating pressures and temperatures. Pressure relief valves must be installed to prevent catastrophic failure.
-
Cylinder Handling: Compressed gas cylinders must be secured with straps or chains to a stable surface at all times.[5][6][7][8] Use a proper cylinder cart for transport and never roll or drag cylinders.[5][8] Valve caps should remain on when the cylinder is not in use.[5][6][8]
-
Standard Operating Procedures (SOPs): Detailed SOPs must be written and approved for every step of the process, including leak testing, startup, shutdown, and emergency procedures. All personnel must be thoroughly trained on these SOPs.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when working with or near a high-pressure this compound synthesis system.[7][9][10][11][12]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a full-face shield.[10][11] | Protects against gas/liquid splashes and pressure release. Contact lenses should never be worn.[12][13] |
| Hand Protection | Insulated, this compound-impervious gloves (e.g., neoprene).[11] | Protects against chemical burns and frostbite from expanding gases. |
| Body Protection | Flame-resistant (FR) lab coat or chemical-resistant coveralls.[10][11] | Protects against fire, chemical splashes, and skin contact. |
| Respiratory Protection | A full-face respirator with a cartridge specifically rated for this compound is required if there is any potential for exposure.[10][11] | Protects against inhalation of toxic this compound gas.[1] |
Diagrams of Workflows and Concepts
Conceptual Haber-Bosch Workflow
The following diagram illustrates the conceptual flow of the Haber-Bosch process, showing the inputs, the reaction core, and the separation and recycling loop.
Caption: Conceptual workflow of the industrial Haber-Bosch process.
Pre-Operation Safety Check
This diagram outlines the mandatory safety checks that must be performed before energizing any high-pressure chemical reactor system.
Caption: Logical workflow for mandatory pre-operation safety checks.
Application Note: Quantitative Analysis of Aqueous this compound by Titration
This protocol provides a standard method for determining the concentration of this compound in an aqueous solution.
Objective: To accurately determine the molarity of an unknown aqueous this compound solution via acid-base titration with a standardized solution of hydrochloric acid (HCl).
Materials:
-
This compound solution (unknown concentration)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Methyl orange or bromocresol green indicator
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
10 mL Volumetric pipette
-
Deionized water
-
Magnetic stirrer and stir bar
Experimental Protocol:
-
Preparation:
-
Rinse the 50 mL burette with a small amount of the 0.1 M HCl standard solution, then fill the burette and record the initial volume to two decimal places.
-
Using the volumetric pipette, transfer 10.00 mL of the unknown this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for mixing and observation.
-
-
Titration:
-
Add 2-3 drops of the chosen indicator (e.g., bromocresol green) to the this compound solution in the flask. The solution should turn blue.
-
Place the flask on a magnetic stirrer and add a stir bar.
-
Begin adding the HCl titrant from the burette to the flask while continuously stirring. Add the titrant dropwise as you approach the endpoint.
-
The endpoint is reached when the solution undergoes a sharp color change from blue to yellow (for bromocresol green).
-
Record the final volume of the HCl solution in the burette to two decimal places.
-
-
Replicates:
-
Repeat the titration at least two more times (for a total of three trials) to ensure precision. The volumes of HCl used should agree within ±0.1 mL.
-
-
Calculation:
-
Calculate the volume of HCl used for each trial (Final Volume - Initial Volume).
-
Use the average volume of HCl from the concordant trials for the final calculation.
-
The concentration of this compound is calculated using the formula: M₁V₁ = M₂V₂ Where:
-
M₁ = Molarity of NH₃ (unknown)
-
V₁ = Volume of NH₃ solution (10.00 mL)
-
M₂ = Molarity of HCl (0.1 M)
-
V₂ = Average volume of HCl used (mL)
-
-
Data Presentation:
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl Used (mL) |
| 1 | 0.10 | 15.50 | 15.40 |
| 2 | 15.50 | 30.85 | 15.35 |
| 3 | 0.25 | 15.65 | 15.40 |
| Average | 15.38 |
References
- 1. cacgas.com.au [cacgas.com.au]
- 2. This compound GAS — WHAT YOU NEED TO KNOW ABOUT IT | McCoy Components [components.mccoy.com.sg]
- 3. blacklinesafety.com [blacklinesafety.com]
- 4. rockallsafety.co.uk [rockallsafety.co.uk]
- 5. oxygenservicecompany.com [oxygenservicecompany.com]
- 6. ysu.edu [ysu.edu]
- 7. cganet.com [cganet.com]
- 8. hfhaffiliateinsurance.com [hfhaffiliateinsurance.com]
- 9. tollgas.com [tollgas.com]
- 10. velsafe.com [velsafe.com]
- 11. eTools : this compound Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 12. ohioline.osu.edu [ohioline.osu.edu]
- 13. mda.state.mn.us [mda.state.mn.us]
Application of Ammonia Selective Electrodes in Environmental Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ammonia selective electrodes (ISEs) in environmental monitoring. It is intended to guide researchers, scientists, and professionals in obtaining accurate and reliable measurements of this compound in various environmental matrices.
Principle of Operation
This compound selective electrodes are gas-sensing electrodes that measure the concentration of dissolved this compound gas in a sample.[1][2] The core of the electrode is a hydrophobic, gas-permeable membrane that separates the sample solution from an internal filling solution of ammonium chloride.[1][2] When the electrode is immersed in a sample, dissolved this compound (NH₃) diffuses across the membrane into the internal solution. This diffusion changes the pH of the internal solution, which is detected by an internal pH electrode. The change in pH is proportional to the this compound concentration in the sample.[1][2]
To ensure that all ammonium ions (NH₄⁺) in the sample are converted to this compound gas, the pH of the sample is raised to above 11 by adding a strong base, typically sodium hydroxide (NaOH).[1][3] This is usually achieved by adding an Ionic Strength Adjuster (ISA) solution, which also adjusts the ionic strength of the sample to be similar to the standards.[4]
Key Performance Characteristics
A summary of the typical performance characteristics of this compound selective electrodes is presented in Table 1. These values can vary depending on the specific electrode model and manufacturer.
| Parameter | Typical Value | Reference |
| Measurement Range | 0.03 to 1400 mg NH₃-N/L | [1] |
| Reproducibility | ± 10% of full scale | [5] |
| pH Range | > 11 (after ISA addition) | [1][3] |
| Temperature Range | 4 - 40°C | [5] |
| Electrode Slope | 54 ± 5 mV/decade | [5] |
| Response Time | 2 - 5 minutes, longer at low concentrations | [6][7] |
Potential Interferences
Several substances can interfere with the accurate measurement of this compound. It is crucial to be aware of these potential interferences and take steps to mitigate them.
| Interferent | Effect | Mitigation | Reference |
| Volatile Amines | Positive interference (readings are higher than actual) | Distillation of the sample | [3] |
| Mercury (Hg²⁺) and Silver (Ag⁺) | Negative interference (form stable this compound complexes) | Use of ISA containing EDTA | [1][7] |
| High Ionic Strength | Affects the electrode's ability to accurately measure this compound | Dilution of the sample, use of ISA | [8] |
| Surfactants | Can wet the hydrophobic membrane | - | [4] |
| High Protein Concentration | Simulates higher this compound concentrations | - | [6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound in water and soil samples are provided below.
Analysis of Water Samples (e.g., Wastewater, Surface Water)
This protocol is based on established methods such as EPA 350.2 and ASTM D1426.[6][9]
4.1.1. Reagents and Solutions
-
This compound-Free Water: Use deionized or distilled water with no detectable this compound.
-
Sodium Hydroxide (NaOH) Solution (10 N): Dissolve 400 g of NaOH in 800 mL of this compound-free water, cool, and dilute to 1 L.[7]
-
Ionic Strength Adjuster (ISA): A 1 mol/L NaOH solution containing 0.1 mol/L EDTA can be used. Dissolve 40 g NaOH and 37.2 g EDTA in about 800 mL of distilled water, and once dissolved and at room temperature, fill up to the 1 L mark with deionized water.[6]
-
Stock Ammonium Standard Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 100°C, in this compound-free water and dilute to 1 L.[3]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution. At a minimum, three standards bracketing the expected sample concentration are required for calibration.[3]
4.1.2. Calibration Procedure (Direct Calibration)
-
Prepare a series of at least three standard solutions that bracket the expected concentration of the samples.[3]
-
Pipette 100 mL of the most dilute standard into a 150 mL beaker.
-
Add 2 mL of ISA solution.[10]
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Immerse the this compound selective electrode into the solution. Ensure no air bubbles are trapped on the membrane.[3]
-
Record the potential (in mV) once the reading has stabilized.
-
Repeat steps 2-6 for the remaining standards, moving from the lowest to the highest concentration.
-
Plot the potential (mV) on the linear axis versus the concentration (mg/L) on the logarithmic axis of a semi-logarithmic graph paper to create a calibration curve.[3]
4.1.3. Sample Measurement
-
Pipette 100 mL of the water sample into a 150 mL beaker. The sample temperature should be the same as the standards.[3]
-
Add 2 mL of ISA solution. The pH of the solution should be greater than 11.[3]
-
Immediately place the beaker on a magnetic stirrer and begin stirring at the same rate used for calibration.
-
Immerse the electrode in the sample.
-
Record the stable potential (mV).
-
Determine the this compound concentration of the sample from the calibration curve.
Analysis of Soil Samples
4.2.1. Sample Preparation (Soil Extraction)
-
Air-dry the soil sample and sieve it through a 2-mm sieve.
-
Weigh 10 g of the prepared soil into a 250 mL extraction bottle.
-
Add 100 mL of 2 M potassium chloride (KCl) solution.
-
Shake the suspension for 1 hour on a mechanical shaker.
-
Filter the extract through a Whatman No. 42 filter paper. The filtrate is now ready for analysis.
4.2.2. Measurement Procedure
-
Pipette 50 mL of the soil extract into a 150 mL beaker.
-
Add 1 mL of 10 M NaOH to raise the pH above 11.[9]
-
Follow the same measurement procedure as described for water samples (steps 3-6 in section 4.1.3).
Diagrams
Principle of the this compound Selective Electrode
Caption: Principle of operation of a gas-sensing this compound selective electrode.
Experimental Workflow for Water Sample Analysis
Caption: General experimental workflow for this compound analysis in water samples.
Data Presentation
Single Laboratory Precision for Surface Water Samples
| Concentration (mg NH₃-N/L) | Standard Deviation (±) |
| 1.00 | 0.038 |
| 0.77 | 0.017 |
| 0.19 | 0.007 |
| 0.13 | 0.003 |
| Data from a single laboratory using surface water samples.[1] |
Recovery in Surface Water Samples
| Concentration (mg NH₃-N/L) | Recovery (%) |
| 0.10 | 96 |
| 0.13 | 91 |
| Data from a single laboratory using surface water samples.[1] |
Method Performance for Standard Addition
| Parameter | Specification |
| Measuring Range | 0.5 – 200 ppm |
| Method Detection Limit (MDL) | 0.5 ppm |
| RSD @ 0.5ppm | 6.59% |
| RSD @ 50ppm | 2.51% |
| RSD @ 200ppm | 4.64% |
| Performance data determined by analyzing laboratory-prepared standards using the standard addition method. |
Troubleshooting
Common issues and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Drifting or unstable readings | - Inadequate electrode conditioning- Temperature variations- Clogged or damaged membrane | - Condition the electrode in a 1 mg/L standard solution before calibration.- Ensure all samples and standards are at the same temperature.- Replace the membrane. | [8] |
| Low slope | - Old or contaminated standards- Incorrectly prepared ISA- Damaged electrode | - Prepare fresh standards.- Check the preparation of the ISA solution.- Check the electrode for damage and replace if necessary. | [8] |
| Inaccurate results | - Presence of interfering ions- High ionic strength of the sample- Improper sample storage | - Use an ISA with a complexing agent (e.g., EDTA) for metals.- Dilute the sample.- Acidify samples to pH < 2 for storage. | [1][6][8] |
References
- 1. nemi.gov [nemi.gov]
- 2. Determination of this compound with the ion-selective electrode – Tips and tricks for a reliable determination according to common standards | Metrohm [metrohm.com]
- 3. nrc.gov [nrc.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Ammonium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 6. metrohm.com [metrohm.com]
- 7. scirp.org [scirp.org]
- 8. bacwa.org [bacwa.org]
- 9. news-medical.net [news-medical.net]
- 10. cdn.pasco.com [cdn.pasco.com]
Application Notes and Protocols for the Use of Ammonia in Selective Catalytic Reduction (SCR) for NOx Removal
Introduction
Selective Catalytic Reduction (SCR) is a highly effective post-combustion technology used to control nitrogen oxide (NOx) emissions from stationary and mobile sources.[1][2][3] This process utilizes ammonia (NH3) as a reducing agent to convert NOx (primarily NO and NO2) into harmless nitrogen (N2) and water (H2O) over a catalyst.[1][4][5] SCR systems can achieve NOx reduction efficiencies of over 90% when operated under optimal conditions.[4][6] These application notes provide an overview of the fundamental principles, key parameters, and detailed experimental protocols for researchers and scientists working on SCR technology.
Application Notes
Chemical Reactions in this compound SCR
The primary chemical reactions involved in the NH3-SCR process are:
-
Standard SCR: 4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O[7]
-
Fast SCR: NO + NO₂ + 2NH₃ → 2N₂ + 3H₂O
-
NO₂ SCR: 8NH₃ + 6NO₂ → 7N₂ + 12H₂O
The "standard" SCR reaction is the most dominant in typical flue gas, where NO is the primary component of NOx. The "fast" SCR reaction is desirable as it proceeds at a higher rate at lower temperatures.
Undesirable side reactions can also occur, particularly at higher temperatures, leading to the formation of nitrous oxide (N2O) or the oxidation of this compound.[1] Additionally, in the presence of sulfur oxides (SOx), ammonium sulfates can form, which may lead to catalyst deactivation and corrosion of downstream equipment.[1]
Catalyst Types and Operating Temperatures
The choice of catalyst is crucial for the efficiency and durability of the SCR system.[4] Different catalyst formulations are effective within specific temperature ranges.
-
Vanadium-based catalysts (V₂O₅-WO₃/TiO₂): These are the most common catalysts for stationary sources, operating in a temperature window of 300-450°C.
-
Zeolite-based catalysts (e.g., Cu-zeolite, Fe-zeolite): These are often used in mobile applications due to their wider operating temperature range and higher thermal stability. Cu-zeolites are effective at lower temperatures (200-500°C), while Fe-zeolites are suitable for higher temperatures (350-600°C).[8]
-
Precious metal catalysts (e.g., Platinum): These can operate at lower temperatures (< 250°C) but have lower selectivity for N2 at higher temperatures.[9]
Key Operating Parameters
-
This compound-to-NOx Ratio (ANR or α): This is the molar ratio of this compound injected to the NOx present in the flue gas. The stoichiometric ratio for the standard SCR reaction is 1:1.[9] In practice, an ANR of slightly above 1 (e.g., 1.05-1.1) is often used to achieve high NOx conversion.[2]
-
This compound Slip: This refers to the unreacted this compound that passes through the catalyst and is emitted into the atmosphere.[2][9] High this compound slip is undesirable as it is a pollutant itself and can lead to the formation of ammonium salts.[10] this compound slip is influenced by the ANR, temperature, and catalyst activity.[2][9]
-
Space Velocity: This parameter relates the volumetric flow rate of the gas to the volume of the catalyst. Lower space velocities (longer residence times) generally lead to higher NOx conversion but require larger and more expensive reactors.
-
Temperature: Each catalyst has an optimal operating temperature window for maximum NOx conversion and minimal side reactions.[6][9]
Quantitative Data Presentation
Table 1: Performance of Common NH3-SCR Catalysts
| Catalyst Type | Typical Operating Temperature (°C) | NOx Conversion Efficiency (%) | Key Characteristics |
| V₂O₅-WO₃/TiO₂ | 300 - 450 | 80 - 95 | Widely used in stationary sources, susceptible to sulfur poisoning.[11] |
| Cu-Zeolite (e.g., Cu-SSZ-13) | 200 - 500 | > 90 | High activity at low temperatures, good hydrothermal stability.[12] |
| Fe-Zeolite (e.g., Fe-ZSM-5) | 350 - 600 | 80 - 90 | High activity at high temperatures, good for high-sulfur applications.[8] |
| Platinum-based | < 250 | 70 - 85 | Effective at very low temperatures, but poor N₂ selectivity at higher temperatures.[9] |
Table 2: Typical Operating Conditions for NH3-SCR Systems
| Parameter | Typical Range | Impact on Performance |
| NH₃/NOx Molar Ratio (ANR) | 0.9 - 1.2 | Higher ANR increases NOx conversion but can lead to this compound slip.[9] |
| Gas Hourly Space Velocity (GHSV) | 10,000 - 50,000 h⁻¹ | Lower GHSV increases residence time and NOx conversion.[13] |
| Inlet NOx Concentration | 100 - 2000 ppm | Higher concentrations may require higher ANR or lower space velocity. |
| Oxygen (O₂) Concentration | 3 - 15 % | O₂ is required for the SCR reactions. |
| Water (H₂O) Concentration | 5 - 15 % | Water is a product of the reaction and is typically present in flue gas. |
| This compound Slip Limit | < 10 ppm | A critical parameter for environmental compliance and operational efficiency.[2][9] |
Experimental Protocols
Protocol 1: Catalyst Preparation via Impregnation
This protocol describes a general method for preparing a metal-oxide-supported catalyst.
-
Support Preparation: Dry the support material (e.g., TiO₂, Zeolite) in an oven at 110°C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation: Dissolve a calculated amount of the metal precursor (e.g., ammonium metavanadate for V-based catalysts) in a suitable solvent (e.g., deionized water) to achieve the desired metal loading.
-
Impregnation: Add the dried support to the precursor solution. Stir the mixture continuously at room temperature for 24 hours to ensure uniform impregnation.
-
Drying: Remove the impregnated support from the solution and dry it in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a muffle furnace. The calcination temperature and duration depend on the specific catalyst formulation (e.g., 500°C for 4 hours for a V₂O₅/TiO₂ catalyst).
Protocol 2: Laboratory-Scale Fixed-Bed Reactor Setup
-
Reactor Assembly:
-
Use a quartz or stainless steel tube reactor with a fixed bed for holding the catalyst.
-
Place a small amount of quartz wool at the bottom of the reactor to support the catalyst bed.
-
Load a known amount of the prepared catalyst into the reactor. Place another layer of quartz wool on top of the catalyst bed to ensure uniform gas distribution.
-
Install the reactor inside a programmable tube furnace.
-
Insert a thermocouple into the catalyst bed to monitor the reaction temperature accurately.
-
-
Gas Delivery System:
-
Use mass flow controllers (MFCs) to precisely control the flow rates of individual gases (e.g., NO, NH₃, O₂, N₂ as a balance gas).
-
Mix the gases in a mixing chamber before introducing them into the reactor.
-
-
Analytical System:
Protocol 3: Catalyst Performance Evaluation
-
Catalyst Pre-treatment: Heat the catalyst to the desired reaction temperature in a flow of N₂ to remove any adsorbed impurities.
-
Baseline Measurement: Introduce the simulated flue gas mixture (NO, O₂, N₂) without NH₃ into the reactor and measure the inlet NOx concentration.
-
SCR Reaction: Introduce a controlled flow of NH₃ into the gas mixture to achieve the desired ANR.
-
Data Collection: Continuously monitor the outlet concentrations of NOx and NH₃ using the gas analyzers. Record the data once the system reaches a steady state.
-
Parameter Variation: Vary the reaction temperature, ANR, or space velocity to evaluate the catalyst's performance under different conditions.
-
Calculations:
-
NOx Conversion Efficiency (%): ((NOx_in - NOx_out) / NOx_in) * 100
-
This compound Slip (ppm): The measured concentration of NH₃ at the reactor outlet.
-
Protocol 4: Analytical Methods for NOx and NH3 Measurement
-
NOx Measurement (Chemiluminescence):
-
A chemiluminescence analyzer measures the light produced from the reaction between NO and ozone (O₃).
-
To measure total NOx (NO + NO₂), the sample gas is first passed through a converter that reduces NO₂ to NO.
-
The intensity of the emitted light is proportional to the NO concentration.
-
It is important to note that the presence of NH₃ can interfere with NOx measurements in some analyzers, potentially requiring an this compound scrubber.[14]
-
-
NH₃ Measurement (Tunable Diode Laser - TDL):
-
TDL spectroscopy is a highly selective method for measuring NH₃ concentration directly in a hot, wet gas stream.[5]
-
A laser diode is tuned to a specific absorption line of NH₃ in the near-infrared spectrum.
-
The amount of light absorbed is directly proportional to the NH₃ concentration.
-
Mandatory Visualizations
Caption: NH₃-SCR Reaction Pathway.
Caption: Experimental Workflow for SCR Catalyst Testing.
Caption: Logic Diagram of Operating Parameters and Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. SCR Catalyst Performance Testing, AIG Tuning, and this compound Slip (NH3) | [innovativecombustion.com]
- 5. Reducing NH3 Slip in Selective Catalytic Reduction (SCR) - Identifying Threats [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. EMISSIONS CONTROL: this compound oxidation in simple-cycle SCRs can cause understatement of catalyst activity – Combined Cycle Journal [ccj-online.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. researchgate.net [researchgate.net]
- 10. JSSS - Monitoring this compound slip from large-scale selective catalytic reduction (SCR) systems in combined heat and power generation applications with field effect gas sensors [jsss.copernicus.org]
- 11. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 12. montrose-env.com [montrose-env.com]
- 13. Identification, Quantification, and Elimination of NOx and NH3 Impurities for Aqueous and Li-Mediated Nitrogen Reduction Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocatalytic Ammonia Production from Nitrogen and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting photocatalytic ammonia (NH₃) production from dinitrogen (N₂) and water (H₂O). This sustainable approach to this compound synthesis offers a promising alternative to the conventional energy-intensive Haber-Bosch process.[1][2] The following sections detail the experimental setup, key protocols, and data presentation to ensure reliable and reproducible results.
Core Principles of Photocatalytic this compound Synthesis
Photocatalytic nitrogen fixation involves the use of a semiconductor photocatalyst that, upon illumination with light of sufficient energy, generates electron-hole pairs.[3][4] These charge carriers migrate to the catalyst surface and drive the reduction of adsorbed N₂ molecules and the oxidation of water. The overall process can be summarized by the following reaction:
2N₂ + 6H₂O --(Photocatalyst, light)--> 4NH₃ + 3O₂
Key challenges in this process include the high bond energy of the N≡N triple bond, the low solubility of nitrogen in water, and competing side reactions such as the hydrogen evolution reaction (HER).[1][5] Overcoming these hurdles requires careful selection of photocatalysts and optimization of the experimental setup and reaction conditions.
Experimental Setup
A typical experimental setup for photocatalytic this compound production consists of a photoreactor, a light source, a gas delivery system, and an analytical system for this compound quantification.
2.1. Photoreactor:
The choice of photoreactor is critical for achieving efficient mass transfer and uniform illumination of the catalyst. Common reactor types include:
-
Batch Reactors: These are the simplest systems where the photocatalyst is suspended in a sealed vessel containing water, and N₂ is purged through the solution.[6] They are suitable for initial screening of catalysts.
-
Flow Reactors: Continuous flow systems, such as H-type cells or fluidized bed reactors, can improve reaction efficiency by ensuring constant reactant supply and product removal.[3][7]
-
Membrane Reactors: These advanced reactors can help in the in-situ separation of this compound, preventing its decomposition and enhancing the overall yield.[1]
2.2. Light Source:
The light source should have a spectral output that matches the absorption characteristics of the photocatalyst.
-
Xenon Arc Lamps: These are commonly used to simulate solar light.[8]
-
Mercury Lamps: Provide high-intensity UV irradiation.[1]
-
LEDs: Offer monochromatic light, which is ideal for determining the apparent quantum yield (AQY).[9]
2.3. Gas Delivery System:
A system for bubbling high-purity nitrogen gas through the reaction solution is essential. It is crucial to eliminate any potential nitrogen-containing contaminants from the gas stream.[10][11]
Data Presentation: Performance of Various Photocatalysts
The efficiency of photocatalytic this compound production is highly dependent on the chosen photocatalyst. Below is a summary of the performance of some recently developed materials.
| Photocatalyst | This compound Production Rate (μmol·g⁻¹·h⁻¹) | Light Source | Sacrificial Agent | Reference |
| Vo-BiOBr | 54.70 | UV-Vis | None | [6] |
| Bi₄O₅Br with ZIF-8 | 327.388 | - | None | [12] |
| P-doped Carbon Nitride (PCN-V) | - | Visible Light | None | [13][14] |
| SiO₂/C-RP | 0.73 (μmol·h⁻¹ per 20mg) | - | None | [15] |
| Commercial TiO₂ (JRC-TIO-6) | - | UV Light | None | [4] |
| BiO Quantum Dots | 1226 | Simulated Solar Light | None | [8] |
Note: The absence of a sacrificial agent is a key feature of sustainable this compound production from water.
Experimental Protocols
4.1. Protocol 1: General Photocatalytic this compound Synthesis
This protocol outlines the general procedure for evaluating the photocatalytic activity of a given material for this compound production.
Materials and Equipment:
-
Photocatalyst powder
-
Deionized water (ultrapure)
-
High-purity N₂ gas (99.999%)
-
Photoreactor (e.g., quartz vessel)
-
Light source (e.g., 300W Xenon lamp)
-
Magnetic stirrer
-
Gas-tight syringes
-
0.22 μm syringe filters
-
This compound quantification setup (spectrophotometer or ion chromatograph)
Procedure:
-
Catalyst Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in a known volume of deionized water (e.g., 100 mL) within the photoreactor.[16]
-
Nitrogen Purging: Seal the reactor and purge with high-purity N₂ gas for at least 30 minutes to remove dissolved air and saturate the solution with nitrogen.
-
Initiation of Reaction: While continuously stirring the suspension, turn on the light source to initiate the photocatalytic reaction. Maintain a constant temperature, often around 25°C, using a cooling water flow.[8]
-
Sampling: At regular time intervals (e.g., every hour), withdraw a small aliquot (e.g., 2-3 mL) of the reaction solution using a gas-tight syringe.
-
Sample Preparation: Immediately filter the collected sample through a 0.22 μm syringe filter to remove the photocatalyst particles.
-
This compound Quantification: Analyze the filtrate for this compound concentration using a standardized quantification method (see Protocol 2).
-
Control Experiments: Conduct control experiments in the dark and without the photocatalyst to ensure that the observed this compound production is due to the photocatalytic process.
4.2. Protocol 2: this compound Quantification
Accurate quantification of the produced this compound is crucial and challenging due to the typically low concentrations.[17][18] The indophenol blue method is a widely used colorimetric technique.[6][12]
Materials:
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium chloride (NH₄Cl) standard solutions
-
UV-Vis spectrophotometer
Procedure:
-
Calibration Curve: Prepare a series of NH₄Cl standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 μg/mL).
-
Color Development: To a specific volume of the standard solution or the filtered sample, add the phenol-nitroprusside solution followed by the alkaline hypochlorite solution.
-
Incubation: Allow the solutions to stand in the dark for a specified time (e.g., 1-2 hours) for the color to develop.
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption for the indophenol blue dye (typically around 630-655 nm).[4][12]
-
Concentration Determination: Use the calibration curve to determine the this compound concentration in the experimental samples.
Important Considerations:
-
Contamination Control: Be vigilant about potential sources of this compound contamination from the environment, reagents, and the experimental setup itself.[10][11][19]
-
Isotope Labeling: To definitively confirm that the produced this compound originates from N₂ gas, perform experiments using ¹⁵N₂ as the nitrogen source and analyze the product using ¹H NMR spectroscopy.[6][20]
4.3. Protocol 3: Apparent Quantum Yield (AQY) Calculation
The AQY is a critical parameter for evaluating the efficiency of a photocatalytic system. It is defined as the ratio of the number of electrons participating in the reaction to the number of incident photons.[9]
Formula:
AQY (%) = (Number of reacted electrons / Number of incident photons) x 100
For this compound synthesis (N₂ + 3H₂O → 2NH₃ + 1.5O₂), the number of electrons transferred per molecule of this compound is 3.[9]
Simplified Formula:
AQY (%) = [3 × (moles of produced this compound)] / (moles of incident photons) × 100
Procedure:
-
Monochromatic Illumination: Use a light source with a narrow bandpass filter or a laser to irradiate the sample at a specific wavelength.[9]
-
Photon Flux Measurement: Measure the intensity of the incident light at the reactor window using a calibrated photometer or radiometer.
-
This compound Quantification: Determine the amount of this compound produced over a specific time interval under this monochromatic illumination.
-
Calculation: Use the measured photon flux and the amount of produced this compound to calculate the AQY using the formula above.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for photocatalytic this compound production.
Photocatalytic Nitrogen Fixation Mechanism
References
- 1. Light-driven nitrogen fixation routes for green this compound production - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01075A [pubs.rsc.org]
- 2. Photocatalytic fixation of nitrogen to this compound: state-of-the-art advancements and future prospects - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress and challenges in photocatalytic this compound synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00590H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational design of photocatalysts for this compound production from water and nitrogen gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient photocatalytic reduction of dinitrogen to this compound on bismuth monoxide quantum dots - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA09275F [pubs.rsc.org]
- 9. AQY Calculation Formula_Formula-Perfectlight [perfectlight.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient solar-driven nitrogen fixation over an elemental phosphorus photocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification Methodology of this compound Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction [ideas.repec.org]
- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning in Ammonia Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during ammonia synthesis experiments.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve common issues related to catalyst deactivation.
Issue: Unexpected decrease in this compound yield or catalyst activity.
1. Initial Assessment:
-
Verify Operating Conditions: Ensure that the temperature, pressure, and reactant flow rates are within the optimal range for your catalyst. Deviations can mimic poisoning effects.
-
Check for Leaks: Leaks in the experimental setup can introduce air (oxygen and water), a common source of catalyst poisons.
-
Review Feed Gas Purity: Confirm the purity of the nitrogen and hydrogen gas feeds. Even trace amounts of contaminants can lead to significant deactivation over time.
2. Identifying the Poison:
-
Oxygen/Water Poisoning: This is a common issue, especially if the feed gas is not properly purified. Oxygen and water can reversibly poison the catalyst by adsorbing to the active sites. In some cases, particularly during the initial reduction of the catalyst, water can cause irreversible damage.[1]
-
Sulfur Compounds (e.g., H₂S): Sulfur is a potent and often irreversible poison for iron-based this compound synthesis catalysts. It strongly chemisorbs to the active sites, blocking them from reactant molecules.
-
Carbon Oxides (CO, CO₂): Carbon monoxide and carbon dioxide can also act as poisons. CO can adsorb on the active sites, while CO₂ can be a source of oxygen poisoning.[2]
-
Other Poisons: Less common but still detrimental poisons include arsenic, phosphorus, and halides.
3. Remediation and Regeneration:
-
For Oxygen/Water Poisoning: Often, this type of poisoning is reversible. Increasing the reaction temperature can sometimes desorb the oxygen species and restore activity.[3] A thorough purge with a high-purity, dry synthesis gas (H₂/N₂) mixture at elevated temperatures can also be effective.
-
For Sulfur Poisoning: Regeneration from sulfur poisoning is more challenging. A common approach involves treating the catalyst with a stream of hydrogen at a high temperature to convert the adsorbed sulfur to hydrogen sulfide, which is then carried away.
-
For Carbon Oxide Poisoning: Similar to oxygen poisoning, increasing the temperature and purging with a pure synthesis gas can help remove adsorbed CO and CO₂.
The following diagram illustrates a general troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound synthesis?
A1: The most frequently encountered poisons are oxygen, water, sulfur compounds (like hydrogen sulfide), and carbon oxides (carbon monoxide and carbon dioxide).[4] Other substances like arsenic, lead, phosphorus, silica, and alkali metals can also deactivate the catalyst.
Q2: How do I know if my catalyst is poisoned?
A2: The primary indicator of catalyst poisoning is a noticeable and often rapid decline in catalytic activity, leading to a lower-than-expected this compound yield under standard operating conditions. This deactivation can sometimes be accompanied by a change in the temperature profile of the catalyst bed.
Q3: Is catalyst poisoning reversible?
A3: It depends on the poison. Poisoning by oxygen and water is often reversible by increasing the temperature or treating the catalyst with a pure hydrogen stream.[5] However, poisoning by sulfur compounds is generally more severe and can be irreversible, especially at lower temperatures.
Q4: Can I regenerate a poisoned catalyst?
A4: Yes, in many cases, regeneration is possible. The specific protocol depends on the nature of the poison. Thermal treatment and chemical washing are common methods. For instance, a catalyst poisoned by oxygen can often be regenerated by heating it in a stream of pure hydrogen to reduce the surface oxides.
Q5: How can I prevent catalyst poisoning?
A5: The most effective strategy is to ensure the purity of the reactant feed stream. This can be achieved by using high-purity gases and incorporating purification steps, such as guard beds with materials like zinc oxide to remove sulfur compounds, before the gas mixture reaches the catalyst. Careful control of reaction conditions to avoid high temperatures that can lead to sintering is also crucial.
Quantitative Data on Catalyst Poisoning
The impact of poisons on catalyst activity can be significant even at very low concentrations. The following tables summarize the effects of common poisons.
Table 1: Effect of Water Vapor on this compound Synthesis Catalyst Activity
| Water Concentration (ppm) | Approximate Catalyst Activity Drop | Reference |
| 5 | Noticeable decrease | [3] |
| 10 | Significant decrease (up to 30-60% at the same temperature) | [3] |
| 30 | Severe deactivation | [3] |
Note: The extent of activity loss can be temperature-dependent, with higher temperatures sometimes mitigating the poisoning effect.
Table 2: Effect of Oxygen on this compound Synthesis Catalyst Activity
| Oxygen Concentration (ppm) | Observation | Reference |
| ≤ 1 | Can lead to a tenfold drop in this compound synthesis rate for an industrial iron catalyst. | [6] |
| > 1 | Significant and rapid loss of activity. | [7] |
Note: Oxygen poisoning is a general phenomenon observed across different types of this compound synthesis catalysts, including iron- and ruthenium-based ones.[6]
Experimental Protocols
Protocol 1: Laboratory-Scale Catalyst Activity Testing
This protocol outlines a general procedure for testing the activity of an this compound synthesis catalyst in a laboratory setting.
1. Catalyst Loading:
- Carefully load a known mass of the catalyst into a fixed-bed reactor.
- Ensure uniform packing to avoid channeling of the gas flow.
2. Catalyst Reduction (Activation):
- Purge the reactor with an inert gas (e.g., nitrogen or argon).
- Introduce a hydrogen-rich gas mixture.
- Gradually increase the temperature to the recommended reduction temperature for the specific catalyst, closely monitoring the water concentration in the outlet gas.
- Hold at the reduction temperature until water production ceases, indicating complete reduction.
3. Activity Measurement:
- Introduce the synthesis gas (a stoichiometric mixture of H₂ and N₂) at the desired reaction temperature and pressure.
- Allow the reaction to reach a steady state.
- Analyze the composition of the outlet gas stream using a suitable analytical technique (e.g., gas chromatography or mass spectrometry) to determine the this compound concentration.
- Calculate the this compound synthesis rate based on the flow rate and this compound concentration.
4. Post-Reaction Characterization (Optional):
- After the experiment, the catalyst can be carefully removed and characterized using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and chemisorption to assess any changes in its structure and surface properties.
The following diagram shows a typical workflow for catalyst activity testing.
Protocol 2: Thermal Regeneration of an Oxygen-Poisoned Catalyst
This protocol describes a general procedure for the thermal regeneration of an this compound synthesis catalyst that has been deactivated by oxygen or water.
1. System Purge:
- Stop the flow of synthesis gas to the reactor.
- Purge the system with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual reactants and products.
2. Hydrogen Treatment:
- Introduce a stream of pure hydrogen or a hydrogen-rich gas mixture.
- Slowly increase the temperature of the catalyst bed. The regeneration temperature will depend on the specific catalyst and the severity of the poisoning but is typically in the range of the normal operating temperature or slightly higher.
3. Monitoring:
- Monitor the water content in the outlet gas stream. An increase in water concentration indicates the removal of oxygen from the catalyst surface.
- Continue the hydrogen treatment until the water concentration in the outlet returns to baseline levels, signifying that the regeneration is complete.
4. Re-introduction of Synthesis Gas:
- Gradually cool the catalyst bed to the desired reaction temperature under the hydrogen stream.
- Re-introduce the synthesis gas and monitor the catalyst activity to confirm the success of the regeneration.
The mechanism of oxygen poisoning and its reversal through regeneration is depicted below.
References
- 1. This compound Plant Troubleshooting - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 2. A Simple Method to Reduce both Lactic Acid and Ammonium Production in Industrial Animal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hristov.com [hristov.com]
How to improve Faradaic efficiency for electrochemical ammonia production
Welcome to the technical support center for electrochemical ammonia production. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you improve your Faradaic efficiency and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Faradaic efficiency for this compound production is very low. What are the most likely causes?
A1: Low Faradaic efficiency (FE) is a common challenge in electrochemical nitrogen reduction (NRR). The primary cause is the competing hydrogen evolution reaction (HER), which is often more kinetically and thermodynamically favorable in aqueous electrolytes.[1][2] Other contributing factors can include:
-
Suboptimal Catalyst: The catalyst may have poor selectivity for N₂ adsorption and activation.
-
Inefficient Electron Transfer: Poor conductivity or catalyst support interaction can hinder electron delivery for the NRR.
-
Proton Oversupply: High proton concentration at the electrode surface will favor the HER.[3]
-
Low N₂ Concentration: Poor N₂ solubility and mass transport to the catalyst surface can limit the NRR rate.
-
Catalyst Degradation: The catalyst may not be stable under the applied electrochemical conditions.
Q2: How can I effectively suppress the competing Hydrogen Evolution Reaction (HER)?
A2: Suppressing the HER is crucial for improving FE. Several strategies can be employed:
-
Catalyst Design:
-
Utilize materials with low hydrogen binding energy. For example, gold (Au) nanoparticles with high-index facets have been shown to hinder the adsorption of competing hydrogen evolution intermediates.[4]
-
Create a hydrophobic surface on your catalyst to repel protons. This can be achieved through surface functionalization, such as using fluorine atoms.[3]
-
Employ single-atom catalysts (SACs) which can suppress HER due to ensemble effects.[5][6]
-
-
Electrolyte Engineering:
-
Use aprotic or non-aqueous electrolytes: Ionic liquids or fluorinated solvents can limit proton availability.[7][8]
-
"Water-in-salt" electrolytes: High salt concentrations reduce the activity of water, thereby limiting the primary proton source.
-
Optimize pH: While counterintuitive, both acidic and alkaline media are being explored to find optimal windows where NRR is favored over HER.
-
-
Physical Barriers:
-
Apply a hydrophobic protection layer, such as a polymer coating, on the catalyst surface.[3]
-
Q3: What are the key considerations for choosing a catalyst for NRR?
A3: The ideal catalyst should exhibit high selectivity, activity, and stability. Key considerations include:
-
N₂ Adsorption and Activation: The catalyst must be able to bind the inert N₂ molecule and weaken the strong N≡N triple bond. Transition metals like iron, molybdenum, and ruthenium are known for this.
-
HER Suppression: As discussed in Q2, the catalyst should have a low affinity for hydrogen adsorption.
-
Conductivity and Support: The catalyst should have good electrical conductivity and be well-dispersed on a conductive support to ensure efficient electron transfer. Carbon-based materials are common supports.
-
Structural Properties: Nanostructuring, creating high-index facets, and introducing defects can create more active sites for NRR.[4][9][10]
-
Stability: The catalyst must remain structurally and chemically stable under the reaction conditions for long-term operation.
Q4: How does the choice of electrolyte impact Faradaic efficiency?
A4: The electrolyte plays a critical role in determining the availability of protons and the solubility of nitrogen.
-
Aqueous Electrolytes: These are common due to their high conductivity and low cost. However, the high concentration of water makes the HER a significant competing reaction.[11]
-
Non-aqueous/Aprotic Electrolytes: These can significantly suppress the HER by limiting the proton source.[7][8][11] Ionic liquids, for instance, can also offer higher N₂ solubility.[8]
-
"Water-in-Salt" Electrolytes: By creating a scenario where there are more salt ions than water molecules, the availability of "free" water for the HER is drastically reduced.
-
pH: The pH of the electrolyte can influence the reaction mechanism and the surface chemistry of the catalyst.[12]
Q5: My this compound yield is high, but my Faradaic efficiency is still low. What does this indicate?
A5: This scenario suggests that while your catalyst is active for NRR, a significant portion of the electrical current is still being consumed by the competing HER. To address this, focus on strategies to improve selectivity, as outlined in Q2. It is also important to ensure accurate quantification of both this compound and hydrogen to correctly calculate the FE for each product.
Q6: Can I use nitrate (NO₃⁻) as a nitrogen source instead of N₂?
A6: Yes, the electrochemical nitrate reduction reaction (NO₃⁻RR) is a promising alternative to NRR. The N=O bond in nitrate is weaker than the N≡N bond in dinitrogen, making it a thermodynamically and kinetically more favorable pathway for this compound synthesis.[13] This can lead to higher FEs and this compound yield rates under milder conditions. Copper-based catalysts have been widely investigated for this reaction.[14]
Quantitative Data Summary
The following tables summarize the performance of various catalysts and electrolytes for electrochemical this compound production, providing a comparative overview of reported Faradaic efficiencies and this compound yield rates.
Table 1: Performance of Various Catalysts for N₂ Reduction
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | Max. Faradaic Efficiency (%) | Max. NH₃ Yield Rate (µg h⁻¹ cm⁻²) |
| CuSnAu@NF | 0.1 M HCl | -0.15 | 60.88 | 19.66 |
| High-index faceted AuNPs | 0.1 M Li₂SO₄ | -0.3 | 73.32 | 9.22 |
| Single-atom Fe on N-doped C | 0.1 M KOH | 0 | 56.55 | 7.48 (µg h⁻¹ mg⁻¹) |
| α-Fe nanorods | Aprotic fluorinated solvent–ionic liquid | -0.65 (vs. NHE) | ~32 | 2.35 x 10⁻¹¹ (mol s⁻¹ cm⁻²) |
| Pt:Ru (1:1) alloy | CaBr₂/MgBr₂ "Water-in-salt" | -0.15 | 13.72 | 80.52 |
Table 2: Impact of Electrolyte on Faradaic Efficiency
| Electrolyte Type | Key Advantage | Reported Max. FE (%) |
| Aqueous (e.g., 0.1 M KOH) | High conductivity, low cost | 56.55 |
| Aprotic (e.g., Ionic Liquid mixture) | Suppresses HER, high N₂ solubility | ~60 |
| "Water-in-salt" (e.g., CaBr₂) | Reduces water activity | 13.72 |
| Hybrid (e.g., THF with controlled water) | Balances proton availability | 27.9 |
Experimental Protocols
Protocol 1: General Electrochemical N₂ Reduction Experiment
-
Electrochemical Cell Setup:
-
A two-compartment H-type cell separated by a proton exchange membrane (e.g., Nafion) is commonly used to prevent the oxidation of produced this compound at the anode.
-
Working Electrode: The catalyst material deposited on a conductive substrate (e.g., carbon paper).
-
Counter Electrode: A platinum foil or mesh.
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE), calibrated against the reversible hydrogen electrode (RHE).
-
-
Electrolyte Preparation:
-
Prepare the desired electrolyte (e.g., 0.1 M KOH, 0.1 M Li₂SO₄) using high-purity water and reagents.
-
Purge the electrolyte with high-purity N₂ gas for at least 30 minutes before the experiment to ensure N₂ saturation.
-
-
Electrolysis:
-
Perform chronoamperometry or potentiostatic electrolysis at a constant potential for a set duration (e.g., 2 hours).
-
Continuously bubble N₂ gas through the cathodic compartment during the experiment.
-
-
This compound Quantification:
-
After electrolysis, collect the electrolyte from the cathodic compartment.
-
Use the indophenol blue method or an this compound-selective electrode to determine the concentration of produced this compound. A UV-Vis spectrophotometer is typically used for the indophenol blue method.
-
-
Faradaic Efficiency Calculation:
-
The Faradaic efficiency for this compound is calculated using the following equation: FE_NH₃ (%) = (3 * F * C_NH₃ * V) / (M_NH₃ * Q) * 100 Where:
-
F is the Faraday constant (96485 C/mol)
-
C_NH₃ is the measured concentration of this compound (g/L)
-
V is the volume of the electrolyte in the cathodic compartment (L)
-
M_NH₃ is the molar mass of this compound (17.031 g/mol )
-
Q is the total charge passed during electrolysis (C)
-
-
Protocol 2: Isotopic Labeling Experiment with ¹⁵N₂
To confirm that the produced this compound originates from the N₂ feed gas and not from potential contaminants, an isotopic labeling experiment is essential.
-
Follow the general procedure outlined in Protocol 1.
-
Instead of standard N₂, use high-purity ¹⁵N₂ as the feed gas.
-
After electrolysis, analyze the electrolyte using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
The presence of a doublet coupling for ¹⁵NH₄⁺ in the ¹H NMR spectrum confirms that the this compound was produced from the ¹⁵N₂ gas.[15][16]
Visualizations
Caption: Troubleshooting flowchart for low Faradaic efficiency.
Caption: General experimental workflow for NRR.
Caption: The competition between NRR and HER at the catalyst surface.
References
- 1. Strategies to suppress hydrogen evolution for highly selective electrocatalytic nitrogen reduction: challenges and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound via electrochemical nitrogen reduction on high-index faceted Au nanoparticles with a high faradaic efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Recent progress and strategies on the design of catalysts for electrochemical this compound synthesis from nitrate reduction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitrogen Electrocatalysis: Electrolyte Engineering Strategies to Boost Faradaic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Electrode Kinetics in Nitrogen Reduction Catalyst Systems [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Over 56.55% Faradaic efficiency of ambient this compound synthesis enabled by positively shifting the reaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Over 56.55% Faradaic efficiency of ambient this compound synthesis enabled by positively shifting the reaction potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in lab-scale Haber-Bosch process
Technical Support Center: Lab-Scale Haber-Bosch Process
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low ammonia (NH₃) yields in their lab-scale Haber-Bosch experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst-Related Issues
Question: My this compound yield is significantly lower than expected, and I suspect a catalyst issue. What are the common causes?
Answer: Catalyst problems are a primary cause of low yields. Key areas to investigate include:
-
Improper Activation: The iron-based catalysts typically used (e.g., magnetite, Fe₃O₄) must be reduced to their active α-iron state.[1] Incomplete or improper reduction leaves the catalyst in an inactive or less active oxide form.
-
Catalyst Poisoning: The catalyst's surface can be contaminated by impurities in the feed gas. Even trace amounts of certain compounds can dramatically reduce activity. Common poisons include oxygen-containing compounds (H₂O, CO, CO₂) and sulfur compounds.[1]
-
Sintering/Deactivation: Operating at excessively high temperatures can cause the fine catalyst particles to fuse (sinter), reducing the available surface area for the reaction. Over time, catalysts will naturally deactivate, but this process can be accelerated by operational issues.[2]
-
Improper Handling: After synthesis or activation, catalysts are often pyrophoric (ignite on contact with air). Improper passivation—a controlled surface oxidation to make them stable for handling—can lead to irreversible damage if not performed correctly.[2]
Question: How can I tell if my catalyst is poisoned?
Answer: Diagnosing catalyst poisoning often involves a process of elimination:
-
Check Feed Gas Purity: Analyze your nitrogen (N₂) and hydrogen (H₂) sources for contaminants. Ultra-high purity gases are recommended for lab-scale experiments to minimize poisoning risks.[3]
-
Temperature Rise Profile: A poisoned catalyst often exhibits a diminished temperature increase (exotherm) across the catalyst bed, as the reaction rate is suppressed.
-
Gradual Yield Decline: Poisoning often manifests as a steady decrease in this compound production over time, rather than a sudden drop.
-
Post-mortem Analysis: Advanced techniques like Temperature-Programmed Desorption (TPD) or surface area analysis (e.g., BET) on the spent catalyst can confirm the presence of adsorbates or changes in surface morphology.
Category 2: Feed Gas & Stoichiometry Issues
Question: Why is the purity of my reactant gases so critical?
Answer: The Haber-Bosch catalyst is highly sensitive to impurities.[1]
-
Oxygen (O₂) and Water (H₂O): These will oxidize the active iron catalyst surface, rendering it inactive. Oxygen can often be reduced by the hydrogen feed, but water can be more persistent.[4]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These molecules can strongly adsorb to the active sites on the catalyst, blocking nitrogen and hydrogen from reacting.[4] This is a common issue when hydrogen is produced from sources like methane reforming.[5]
-
Inert Gases (e.g., Argon, Methane): While not catalyst poisons, inert gases build up in the recycle loop, lowering the partial pressure of the reactants (N₂ and H₂).[6] This reduces the reaction driving force and consequently lowers the single-pass conversion rate. A purge stream is often used to control their concentration.[6][7]
Question: My H₂:N₂ ratio is correct at the inlet, but my yield is still low. Could this still be a stoichiometry problem?
Answer: Yes. While a 3:1 H₂:N₂ molar ratio is the stoichiometric ideal, issues can arise within the system:[8]
-
Leaks: A small leak in the system can disproportionately affect the gas ratio, especially given hydrogen's small molecular size.
-
Flow Controller Inaccuracy: Ensure your mass flow controllers (MFCs) are calibrated and providing accurate flow rates for both gases.
-
Uneven Distribution: In some reactor designs, poor gas mixing before the catalyst bed can lead to localized regions with non-optimal stoichiometry.
Category 3: System & Process Condition Issues
Question: I'm not seeing any this compound production. What are the first things I should check?
Answer: For a complete lack of production, investigate fundamental system parameters:
-
System Leaks: Perform a thorough leak test of your reactor system at operating pressure using an inert gas like argon or helium. The high pressures involved in the Haber-Bosch process can create leaks that are not apparent at atmospheric pressure.
-
Temperature and Pressure Readings: Verify that your thermocouples and pressure transducers are correctly placed and calibrated. The reaction is highly sensitive to both temperature and pressure.[9]
-
Gas Flow: Confirm that gases are flowing through the system and over the catalyst bed. Check for blockages in the lines or reactor.
-
Catalyst Activation: Ensure the catalyst reduction protocol was followed correctly. An unreduced catalyst will be inactive.
Question: My yield is low, and I'm unsure how to adjust my temperature and pressure for a lab-scale system. What are the guiding principles?
Answer: The relationship between temperature, pressure, and yield is a classic optimization problem governed by chemical equilibrium and reaction kinetics.[8]
-
Temperature: The reaction is exothermic, so lower temperatures favor a higher equilibrium concentration of this compound (Le Châtelier's Principle).[8] However, the reaction rate is extremely slow at low temperatures.[8] Therefore, a compromise temperature, typically 400-450°C , is used to achieve a reasonable reaction rate.[8][9] If your temperature is too high, the equilibrium will shift away from this compound production.
-
Pressure: Higher pressure favors the formation of this compound because the reaction proceeds with a net reduction in moles of gas (4 moles of reactants → 2 moles of product).[8] In a lab setting, pressures of 60 to 180 bar are often used, though this is dependent on the safety limits of the equipment.[1] Increasing pressure generally increases yield but comes with higher energy costs and equipment demands.[7]
-
Flow Rate (Gas Hourly Space Velocity - GHSV): A lower flow rate increases the residence time of the gases in the catalyst bed, allowing the reaction to get closer to equilibrium, which can increase the this compound concentration at the outlet. However, this reduces the total amount of this compound produced per unit of time. Conversely, a high flow rate may not provide enough time for the reaction to occur, leading to low single-pass conversion.[7][10]
Quantitative Data Summary
Table 1: Typical Lab-Scale Operating Conditions
| Parameter | Typical Range | Rationale / Impact on Yield |
| Temperature | 400 - 500 °C | A compromise between reaction rate (favored by high temp) and equilibrium position (favored by low temp).[1][11] |
| Pressure | 60 - 200 bar | Higher pressure increases equilibrium conversion by favoring the product side (fewer moles of gas).[1][8] |
| H₂:N₂ Molar Ratio | 3 : 1 | Stoichiometric ratio required by the reaction equation.[8] |
| Gas Hourly Space Velocity (GHSV) | 1,000 - 8,000 h⁻¹ | Influences residence time. Lower GHSV allows the reaction to approach equilibrium, increasing conversion per pass.[10] |
| Single-Pass Conversion | 15 - 20% | Typical conversion rate for one pass over the catalyst; unreacted gases are recycled to achieve high overall yield.[1][12] |
Table 2: Common Catalyst Poisons and Their Effects
| Poison | Common Source | Effect on Catalyst |
| H₂O, O₂ | Air leaks, impure feed gas | Oxidizes the active iron surface, rendering it inactive. |
| CO, CO₂ | H₂ production via reforming, air leaks | Chemisorbs onto active sites, blocking access for N₂ and H₂.[1][4] |
| Sulfur Compounds (e.g., H₂S) | Impure H₂ from fossil fuel sources | Irreversibly poisons the catalyst surface. |
| Chlorine Compounds | Impurities in catalyst promoters | Can lead to catalyst deactivation. |
Experimental Protocols
Protocol 1: Iron Catalyst Activation (In-situ Reduction)
This protocol describes the typical procedure for activating a commercial iron-based Haber-Bosch catalyst.
Objective: To reduce the iron oxide (e.g., Fe₃O₄) catalyst precursor to its active metallic iron (α-Fe) state.
Methodology:
-
Loading: Load the catalyst bed with the required amount of catalyst precursor under an inert atmosphere (e.g., N₂ or Argon) to prevent premature oxidation.
-
System Purge: Seal the reactor and purge the entire system with high-purity nitrogen for at least 1-2 hours to remove all traces of oxygen.
-
Pressurization: Pressurize the system with a mixture of N₂ and H₂ (a hydrogen-rich stream is often used, but follow manufacturer guidelines). The pressure during reduction is typically lower than the final operating pressure.
-
Heating Program: Begin a slow, programmed temperature ramp. A typical ramp rate is 1-5°C/min. Rapid heating can cause water to evolve too quickly, which can damage the catalyst structure via sintering.
-
Reduction Stages:
-
Low Temperature (250-350°C): Initial reduction begins, and water is formed (Fe₃O₄ + 4H₂ → 3Fe + 4H₂O). Hold at this temperature until water concentration at the outlet drops significantly.
-
High Temperature (450-500°C): Increase the temperature to the final reduction temperature and hold until the water concentration at the outlet is negligible (ppm levels). This may take 24-48 hours or longer, depending on the catalyst volume.
-
-
Monitoring: Continuously monitor the water concentration in the off-gas using a suitable sensor. The reduction is complete when the water level returns to the baseline of the feed gas.
-
Transition to Synthesis: Once reduction is complete, the system can be carefully brought to the desired synthesis temperature and pressure.
Protocol 2: System Leak Test
Objective: To ensure the integrity of the reactor system under high pressure.
Methodology:
-
Setup: Assemble the reactor system completely.
-
Pressurization: Isolate the system from the gas outlets and pressurize it with an inert gas (Helium is preferred due to its small atomic size, but Argon or Nitrogen can also be used) to the maximum expected operating pressure.
-
Isolation: Close the inlet valve to isolate the pressurized system.
-
Monitoring: Record the initial pressure. Monitor the system pressure over an extended period (e.g., 4-12 hours).
-
Evaluation: A stable pressure reading indicates a leak-free system. A drop in pressure signifies a leak.
-
Leak Detection: If a leak is present, use a leak detection solution (e.g., Snoop) or an electronic helium leak detector to pinpoint the location of the leak at all fittings, seals, and welds.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Parameter Interdependencies
Caption: Interplay of key parameters in the Haber-Bosch process.
References
- 1. Haber process - Wikipedia [en.wikipedia.org]
- 2. topsoe.com [topsoe.com]
- 3. my.che.utah.edu [my.che.utah.edu]
- 4. inorganic chemistry - Effect of carbon dioxide impurities on the Haber–Bosch process - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Current and future role of Haber–Bosch this compound in a carbon-free energy landscape - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02873K [pubs.rsc.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. learner.org [learner.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Haber-Bosch process | Definition, Conditions, Importance, & Facts | Britannica [britannica.com]
- 10. osti.gov [osti.gov]
- 11. fertilizer.org [fertilizer.org]
- 12. homework.study.com [homework.study.com]
Optimizing reaction conditions for ammonia-mediated amination reactions
Welcome to the technical support center for ammonia-mediated amination reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of primary amines using this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during amination experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with this compound is showing low or no conversion. What are the most common causes?
Low conversion in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the quality of your reagents.[1][2] Common culprits include:
-
Inactive Catalyst: The Pd(0) active species may not have formed correctly, or the catalyst may have decomposed. Ensure anaerobic conditions are maintained.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For aminations with this compound, highly active and specialized ligands like KPhos are often required to suppress side reactions and ensure catalyst stability.[3]
-
Base Selection: A strong, non-nucleophilic base is required, but its choice is substrate-dependent. Sodium tert-butoxide is common, but using a hydroxide base with aqueous this compound has also been shown to be effective with the right ligand.[3]
-
Solvent Issues: The solvent must be anhydrous and deoxygenated. Protic impurities can quench the base and catalyst. While solvents like 1,4-dioxane are common, they should be used with caution due to their potential to inhibit the reaction.[2]
-
Reagent Quality: Impurities in the aryl halide or this compound source can poison the catalyst. Ensure all starting materials are pure.
Q2: I'm performing a reductive amination with this compound and my yield is poor. What should I check first?
For reductive aminations, low yields are often traced back to two key stages: imine formation and reduction.[1]
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound/ammonia and the imine/water may not favor the imine. This can be influenced by pH, steric hindrance, and the removal of water.[4] Using a dehydrating agent or a solvent system that allows for water removal can improve imine concentration.
-
Incorrect Reducing Agent: The hydride source must be selective for the imine over the starting carbonyl compound.[5] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they are more reactive towards the protonated imine than the neutral carbonyl.[5][6]
-
Side Reactions: The starting aldehyde or ketone can be reduced to an alcohol, or the product primary amine can react further to form secondary and tertiary amines.[7] Optimizing reaction conditions can minimize these pathways.
Q3: How can I minimize the formation of secondary and tertiary amines as byproducts?
Over-alkylation is a common challenge because the primary amine product is often more nucleophilic than this compound.[7] Strategies to favor the primary amine include:
-
Using a Large Excess of this compound: Shifting the equilibrium by using a high concentration of this compound can statistically favor its reaction with the substrate over the product amine.[8]
-
Biphasic Systems: In some catalytic systems, using a biphasic solvent system can help by physically separating the product amine (which moves to the organic phase) from the water-soluble catalyst and this compound, thus preventing further reaction.[8]
-
Slow Addition of the Limiting Reagent: Adding the carbonyl compound or aryl halide slowly to a mixture containing a high concentration of this compound can help maintain a low concentration of the product amine, disfavoring the secondary reaction.
Q4: My catalyst seems to be deactivating. What are the potential causes?
Catalyst deactivation can be caused by several factors:
-
Coordination with this compound: this compound's small size and basicity can lead to strong coordination with the metal center, forming stable metal-ammine complexes that inhibit catalytic activity.[9]
-
Water Content: In reactions that are not explicitly designed for aqueous conditions, water can lead to catalyst decomposition or the formation of undesired hydroxylation byproducts.[3]
-
Impurities: As mentioned, impurities in reagents or solvents can act as catalyst poisons. Rigorous purification and inert atmosphere techniques are crucial.
Q5: How can I monitor the progress of my amination reaction?
Several analytical techniques can be used for reaction monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method to observe the consumption of starting materials and the appearance of products.[10] A suitable developing system and visualization method (e.g., UV light, staining) are required.[10]
-
Gas Chromatography (GC) / Liquid Chromatography (LC): These methods provide quantitative data on the conversion and the formation of byproducts.
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of all catalytic intermediates and products.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantitatively observe all intermediates and byproducts, providing detailed mechanistic insights.[11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound-mediated amination reactions.
Caption: A decision tree for troubleshooting amination reactions.
Data on Optimized Reaction Conditions
The selection of reaction parameters is crucial for success. The following tables summarize optimized conditions from various studies on reductive and Buchwald-Hartwig aminations using this compound.
Table 1: Optimized Conditions for Reductive Amination of Carbonyls with this compound
| Catalyst System | Substrate Type | Temp (°C) | Pressure (H₂) | This compound Source | Solvent | Yield (%) | Reference |
| Fe/(N)SiC | Ketones | 140 | 6.5 MPa | 25% aq. NH₃ | Water | up to 93% | [13] |
| Fe/(N)SiC | Aldehydes | 130 | 6.5 MPa | 25% aq. NH₃ | Water | up to 89% | [13] |
| CoCl₂ / NaBH₄ | Aldehydes/Ketones | 80 | 1-10 bar | aq. NH₃ | - | up to 99% | [7][14] |
| Rh-catalyst | Benzaldehydes | 80-120 | 40-70 bar | aq. NH₃ | Water | up to 86% | [15] |
| Pt Nanowires | Benzaldehyde | 30 | 1 bar | aq. NH₃ | Water | >99% conv. | [16] |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Aryl Halides with this compound
| Catalyst / Ligand | Substrate Type | Base | Temp (°C) | This compound Source | Solvent | Yield (%) | Reference |
| Pd / KPhos | Aryl Chlorides | KOH | 110 | 28% aq. NH₃ | t-Amyl Alcohol | up to 99% | [3] |
| Pd / P,N Ligands | Aryl Chlorides | t-BuONa | 110-140 | NH₃ in Dioxane | Dioxane | up to 99% | [17] |
| Cu(I) Salt / Ascorbate | Aryl Iodides | - | 25 | Liquid NH₃ | Liquid NH₃ | up to 99% | [18] |
| Cu₂O | Aryl Iodides | - | 110 | NH₃ (pressure) | Ethylene Glycol | 65-72% | [17] |
Experimental Protocols
Below are detailed, generalized methodologies for performing common this compound-mediated amination reactions. Note: These are starting points; specific conditions must be optimized for each substrate.
Protocol 1: General Procedure for Reductive Amination
This protocol is based on the reductive amination of a ketone using an iron catalyst.[13]
-
Reactor Setup: To a high-pressure autoclave reactor, add the ketone (0.5 mmol) and the Fe/(N)SiC catalyst (70 mg, 10 mol% Fe).
-
Reagent Addition: Add aqueous this compound (3.5 mL, 25%).
-
Reaction: Seal the reactor, purge it several times with H₂, and then pressurize to 6.5 MPa with H₂.
-
Heating and Stirring: Heat the mixture to 140 °C and stir for 20 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the H₂ pressure. Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often isolated as the hydrochloride salt after purification.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide using aqueous this compound.[3]
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
Reagent Loading: To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand (e.g., KPhos), and the base (e.g., KOH).
-
Addition of Reactants: Add the aryl halide, the solvent (e.g., t-amyl alcohol), and the aqueous this compound solution.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Experimental Workflow Diagram
This diagram outlines the typical sequence of steps for setting up and running an amination reaction.
Caption: A typical workflow for an amination experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig Amination with Aqueous this compound [synthesisspotlight.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Organometallic Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Ammonia Slip in Industrial SCR Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize ammonia slip in industrial Selective Catalytic Reduction (SCR) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound slip in an SCR system?
A1: this compound slip refers to the unreacted this compound that passes through the SCR catalyst and is released into the atmosphere.[1][2][3] In an ideal SCR process, this compound (NH₃) reacts with nitrogen oxides (NOx) in the flue gas to form harmless nitrogen (N₂) and water (H₂O).[4][5] However, various factors can lead to incomplete reactions, resulting in the emission of excess this compound.
Q2: Why is it crucial to minimize this compound slip?
A2: Minimizing this compound slip is critical for several environmental and operational reasons:
-
Environmental Impact: Excess this compound emissions can contribute to the formation of fine particulate matter (ammonium sulfate and ammonium nitrate), which contributes to air pollution and can harm human health and ecosystems.[1][2]
-
Equipment Damage: Unreacted this compound can react with sulfur trioxide (SO₃) in the flue gas to form ammonium bisulfate (ABS), a corrosive and sticky compound that can foul and corrode downstream equipment like heat exchangers and ductwork, leading to increased maintenance costs and downtime.[6]
-
Operational Inefficiency: this compound slip represents a waste of the chemical reagent, leading to increased operational costs.[2]
-
Regulatory Compliance: Most industrial facilities have strict regulatory limits on this compound emissions, and exceeding these limits can result in significant penalties.[6]
Q3: What are the primary causes of this compound slip?
A3: The main causes of this compound slip can be categorized into three areas:
-
Poor Operating Parameters: This includes excessive this compound injection (a high NH₃/NOx ratio), and operating temperatures that are either too low or too high for optimal catalyst performance.[2][7]
-
Inefficient System Design: Non-uniform distribution of this compound and NOx across the catalyst bed, often due to a poorly designed or tuned this compound injection grid (AIG), can create localized areas of high this compound concentration, leading to slip.[2][7]
-
Equipment and Catalyst Issues: Problems such as catalyst deactivation (due to poisoning or aging), fouling of the catalyst surface with dust or ammonium bisulfate, or malfunctioning this compound dosing equipment can all contribute to increased this compound slip.[2][4]
Q4: What is a typical acceptable level for this compound slip?
A4: While specific limits vary by region and industry, a typical permitted this compound slip level for stationary applications is in the range of 2 to 10 parts per million by volume (ppmv).[4][8] However, well-designed and operated SCR systems can often achieve slip levels below 2 ppm.[8]
Troubleshooting Guides
Issue 1: High this compound Slip Accompanied by Low NOx Conversion
This scenario suggests that the SCR system is not performing efficiently. The following troubleshooting guide can help identify the root cause.
Troubleshooting Decision Tree:
Caption: Troubleshooting high this compound slip with low NOx conversion.
Issue 2: High this compound Slip with Normal or High NOx Conversion
This situation often points towards an excess of this compound being injected into the system.
Troubleshooting Steps:
-
Verify NH₃/NOx Molar Ratio:
-
Action: Check the this compound flow rate in relation to the measured NOx concentration at the SCR inlet. The stoichiometric ratio is typically around 1.0.[9]
-
Indication: A ratio significantly above 1.0 suggests over-injection of this compound.
-
Solution: Gradually reduce the this compound flow rate while monitoring both this compound slip and NOx conversion to find the optimal balance.
-
-
Check for Non-Uniform NH₃/NOx Distribution:
-
Action: Even with a correct overall molar ratio, poor distribution can lead to high local this compound concentrations. This often requires specialized testing to measure the this compound and NOx concentrations at multiple points across the catalyst face.[10]
-
Indication: High variance in the NH₃/NOx ratio across the duct points to a distribution problem.
-
Solution: Tune the this compound Injection Grid (AIG). This involves adjusting the flow control valves for different sections of the grid to match the NOx profile of the flue gas.[10] In some cases, a redesign of the AIG or the addition of static mixers may be necessary.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound slip in industrial SCR systems.
Table 1: Typical Operating Parameters and their Impact on this compound Slip
| Parameter | Typical Range | Impact on this compound Slip |
| Operating Temperature | 300-450°C (for V₂O₅/TiO₂) | Below the optimal range, reaction rates are low, leading to high slip. Above the optimal range, this compound oxidation can occur, and catalyst damage is possible.[11] |
| NH₃/NOx Molar Ratio (Alpha) | 0.9 - 1.1 | Ratios above 1.0 significantly increase the risk of this compound slip.[9] |
| This compound Slip Limit | 2 - 10 ppmv | This is a common regulatory limit, with well-performing systems achieving <2 ppmv.[4][8] |
| NH₃/NOx Distribution (RMS) | < 5% - 10% | A lower Root Mean Square (RMS) value indicates better distribution and results in lower this compound slip for a given NOx reduction.[4] |
Table 2: Influence of NH₃/NOx Ratio and Temperature on NOx Conversion and this compound Slip
| Temperature (°C) | NH₃/NOx Ratio (Alpha) | NOx Conversion (%) | This compound Slip (ppm) |
| 300 | 0.8 | ~70 | < 5 |
| 300 | 1.0 | ~85 | ~5-10 |
| 300 | 1.2 | ~88 | > 15 |
| 400 | 0.8 | ~80 | < 2 |
| 400 | 1.0 | >90 | < 5 |
| 400 | 1.2 | >92 | ~5-10 |
Note: These are illustrative values and can vary based on catalyst type, age, and space velocity.
Experimental Protocols
Protocol 1: Measurement of this compound Slip using Tunable Diode Laser Absorption Spectroscopy (TDLAS)
Objective: To quantify the concentration of this compound in the flue gas downstream of the SCR catalyst.
Principle: TDLAS operates on the principle of measuring the absorption of laser light at a specific wavelength that is characteristic of the this compound molecule. The amount of light absorbed is directly proportional to the this compound concentration.[5]
Methodology:
-
Instrument Setup:
-
Install the TDLAS transmitter and receiver units on opposite sides of the flue gas duct, ensuring a clear line of sight through the gas stream.
-
The system can be set up for in-situ measurement, directly in the flue gas, or as an extractive system where a sample of the gas is drawn into a measurement cell.[5]
-
Connect the control unit and data logger.
-
-
Calibration:
-
Perform a zero-point calibration by filling the measurement path with a zero-gas (e.g., nitrogen).
-
Perform a span calibration using a certified calibration gas with a known concentration of this compound.
-
-
Measurement:
-
Allow the flue gas to pass through the laser path.
-
The laser diode is "tuned" to scan across the specific absorption line of this compound.
-
The detector measures the intensity of the transmitted laser light.
-
The instrument's software calculates the this compound concentration based on the Beer-Lambert law, which relates absorbance to concentration.[12]
-
-
Data Analysis:
-
Record the this compound concentration over time.
-
Correlate the this compound slip data with other operational parameters of the SCR system (e.g., temperature, NH₃ flow rate, NOx levels).
-
Protocol 2: Evaluation of SCR Catalyst Activity (Bench-Scale Reactor Testing)
Objective: To determine the intrinsic catalytic activity of a catalyst sample, which helps in predicting its remaining useful life. This protocol is based on the principles outlined in the VGB-R302He guideline.[13][14][15]
Methodology:
-
Sample Collection and Preparation:
-
During a planned outage, carefully extract a representative catalyst sample from the SCR reactor.
-
Document the location from which the sample was taken.
-
The sample may be tested as-is ("used"), or after cleaning to remove surface dust.[13]
-
-
Test Apparatus (Bench-Scale Reactor):
-
A laboratory-scale reactor designed to simulate the operating conditions of the full-scale SCR system.[15]
-
The setup includes mass flow controllers for precise gas composition, a furnace for temperature control, and gas analyzers (for NOx and NH₃) at the inlet and outlet of the reactor.
-
-
Experimental Procedure:
-
Place the catalyst sample in the reactor.
-
Introduce a simulated flue gas with a known composition (NO, O₂, H₂O, N₂) and at a specific temperature.
-
Inject this compound at a controlled rate, typically to achieve a high NH₃/NOx ratio to ensure the reaction is not limited by this compound availability.
-
Measure the NOx concentration at the inlet and outlet of the reactor to determine the NOx reduction efficiency.
-
-
Calculation of Catalyst Activity (K):
-
The catalyst activity (K) is calculated based on the measured NOx reduction, the gas velocity through the catalyst, and the catalyst's geometric properties. A common formula is: K = -AV * ln(1 - η) Where:
-
K = Catalyst Activity
-
AV = Area Velocity (gas flow rate per catalyst surface area)
-
η = NOx reduction efficiency
-
-
-
Data Interpretation:
-
Compare the measured activity of the used catalyst to its activity when it was new (if known) to determine the level of deactivation.
-
This data is used in catalyst management plans to forecast when the catalyst will need to be replaced to maintain compliance with emission limits.[16]
-
Logical Relationship for SCR Parameter Optimization:
Caption: Interplay of parameters for optimizing SCR performance.
References
- 1. scielo.br [scielo.br]
- 2. zeroinstrument.com [zeroinstrument.com]
- 3. Controlling this compound Slip in SCR Installations: Strategies & Impact [shipandshore.com]
- 4. SCR Optimization FAQ - SVI BREMCO [svi-bremco.com]
- 5. Reducing NH3 Slip in Selective Catalytic Reduction (SCR) - Identifying Threats [thermofisher.com]
- 6. cecoenviro.com [cecoenviro.com]
- 7. airflowsciences.com [airflowsciences.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Selective Catalytic Reduction [dieselnet.com]
- 10. This compound Injection Grid (AIG) Tuning - Environex [environex.com]
- 11. How Does Temperature Affect the Efficiency and Performance of an SCR Catalyst? → Learn [pollution.sustainability-directory.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. restservice.epri.com [restservice.epri.com]
- 14. restservice.epri.com [restservice.epri.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. restservice.epri.com [restservice.epri.com]
Technical Support Center: Enhancing Ammonia Decomposition Catalyst Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on improving the stability of catalysts for ammonia decomposition.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation and instability during this compound decomposition experiments.
Issue 1: Rapid Decrease in Catalyst Activity
Possible Causes and Solutions:
-
Thermal Sintering: High reaction temperatures can lead to the agglomeration of active metal particles, reducing the active surface area.[1][2]
-
Solution:
-
Optimize the reaction temperature to a lower range where the catalyst shows stable activity.
-
Select a support material with strong metal-support interactions to inhibit particle migration. For example, CeO2 and La2O3 have been shown to enhance the stability of Ni-based catalysts.[1]
-
Consider using catalysts with a core-shell structure to protect the active nanoparticles.
-
-
-
Poisoning: Certain compounds in the feed gas can irreversibly bind to the active sites of the catalyst, leading to deactivation. Common poisons for this compound decomposition catalysts include sulfur compounds (e.g., H₂S) and heavy metals.[2][3]
-
Solution:
-
Ensure high purity of the this compound feed gas. Implement a gas purification step if necessary.
-
For applications with potential sulfur contamination, consider using sulfur-resistant catalysts, such as certain iron-based formulations.[4]
-
-
-
Coking/Carbon Deposition: At high temperatures, carbon-containing precursors in the gas stream can lead to the formation of coke on the catalyst surface, blocking active sites.[2]
-
Solution:
-
If carbon-containing compounds are unavoidable, operate at temperatures that minimize coke formation.
-
Introduce a small amount of steam or CO2 to the feed to facilitate the removal of carbon deposits.
-
Select catalysts less prone to coking, for instance, by modifying the support with basic oxides.
-
-
Issue 2: Gradual Decline in Catalyst Performance Over Time
Possible Causes and Solutions:
-
Support Degradation: The catalyst support material itself can undergo changes at high temperatures, such as phase transformations or loss of surface area, affecting the dispersion and stability of the active metal. For example, some carbon supports may gasify at high temperatures.[5]
-
Volatilization of Active Components: At very high temperatures, some active metals, like Ruthenium, can form volatile species, leading to a loss of active material from the support.[1][8]
-
Solution:
-
Operate below the temperature at which significant volatilization occurs for the specific active metal.
-
Consider catalysts with stronger metal-support interactions that can suppress volatilization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for this compound decomposition catalysts?
A1: The primary causes of deactivation are thermal degradation (sintering), poisoning by contaminants in the feed gas, and coking or carbon deposition on the catalyst surface.[2] The specific mechanism often depends on the catalyst type and reaction conditions.
Q2: How can I improve the thermal stability of my catalyst?
A2: To enhance thermal stability, you can:
-
Select appropriate support materials: Oxides like Al₂O₃, MgO, and CeO₂ are known for their high thermal stability.[1][6][7]
-
Incorporate promoters: Adding promoters such as alkali metals (K, Cs) or alkaline earth metals (Ba) can improve the dispersion and stability of the active metal.[1][6]
-
Control particle size: Smaller, well-dispersed nanoparticles are generally more resistant to sintering.
-
Optimize reaction temperature: Operating at the lowest effective temperature can significantly reduce thermal degradation.
Q3: Which catalyst is more stable at high temperatures, Ruthenium (Ru)-based or Nickel (Ni)-based?
A3: While Ruthenium-based catalysts often exhibit higher initial activity, they can be prone to deactivation at high temperatures (around 700°C) through mechanisms like sintering and volatilization.[1][8] Nickel-based catalysts, particularly when supported on materials like CeO₂, have demonstrated excellent long-term stability at high temperatures, showing no significant deactivation even after extended periods on stream.[1]
Q4: What is the effect of pressure on catalyst stability?
A4: Higher operating pressures can sometimes exacerbate deactivation. For instance, the poisoning effect of sulfur can be more pronounced at higher pressures.[3] Additionally, high pressure can inhibit the this compound decomposition reaction, which may indirectly affect catalyst stability over long-term operation.[9]
Q5: How do I test the long-term stability of my catalyst?
A5: Long-term stability testing involves running the this compound decomposition reaction for an extended period (e.g., 100-1000 hours) under constant reaction conditions while monitoring the this compound conversion.[10][11] This is often referred to as a "time on stream" (TOS) test.
Quantitative Data on Catalyst Stability
The following tables summarize key performance data from various studies on this compound decomposition catalysts, focusing on their stability under different conditions.
Table 1: Comparison of Long-Term Stability for Ni-based and Ru-based Catalysts
| Catalyst | Support | Temperature (°C) | Time on Stream (h) | Initial Conversion (%) | Final Conversion (%) | Deactivation Cause | Reference |
| 5% Ni, 1% Ba | CeO₂ | 700 | 225 | >99.5 | No deactivation | - | [1] |
| Ru | SiO₂ | 700 | 9 | >99.5 | ~50 | Sintering, Volatilization | [1] |
| Ni-based reference | - | 534 | 800 | ~88 (after activation) | 90.4 | Minor deactivation | [11] |
| Ni | Al₂O₃ | 534 | 800 | ~85 | 71.5 | Sintering | [11] |
Table 2: Influence of Promoters on Ni/CeO₂ Catalyst Activity
| Promoter (1 wt%) | Temperature for ~85% NH₃ Conversion (°C) |
| None | ~675 |
| Lanthanum (La) | ~640 |
| Calcium (Ca) | ~630 |
| Barium (Ba) | ~625 |
| Data derived from graphical representations in the cited source. |
Experimental Protocols
Protocol 1: Accelerated Aging Test for Thermal Stability
This protocol is designed to rapidly evaluate the thermal stability of a catalyst.
-
Catalyst Preparation: Prepare the catalyst in its active form (e.g., by reduction in H₂).
-
Initial Activity Test: Measure the baseline this compound decomposition activity at a specific temperature and gas hourly space velocity (GHSV).
-
Aging Procedure: Increase the temperature to an elevated level (e.g., 100-200°C higher than the reaction temperature) and hold for a defined period (e.g., 10-50 hours) in an inert gas flow (e.g., N₂ or Ar). This process is intended to simulate long-term thermal stress.[12]
-
Post-Aging Activity Test: Cool the catalyst back to the initial reaction temperature and measure the this compound decomposition activity again.
-
Characterization: Characterize the fresh and aged catalyst using techniques like X-ray Diffraction (XRD) to observe changes in crystallite size (sintering) and Transmission Electron Microscopy (TEM) to visualize particle morphology.
Protocol 2: Catalyst Stability "Time on Stream" (TOS) Test
This protocol assesses the long-term performance and stability of a catalyst under steady-state reaction conditions.[10][11]
-
Reactor Setup: Load a fixed-bed reactor with a known amount of the catalyst.
-
Catalyst Activation: Activate the catalyst in-situ according to the required procedure (e.g., reduction in a H₂/N₂ flow at a specific temperature).
-
Reaction Initiation: Introduce the this compound feed gas at the desired reaction temperature, pressure, and flow rate (GHSV).
-
Data Collection: Continuously monitor the composition of the outlet gas stream using a gas chromatograph (GC) or other suitable analyzer to determine the this compound conversion.
-
Long-Term Monitoring: Maintain constant reaction conditions and record the this compound conversion at regular intervals over an extended period (e.g., 100+ hours).
-
Post-Reaction Characterization: After the test, carefully cool down the reactor in an inert atmosphere and characterize the spent catalyst to identify any deactivation mechanisms.
Visualizations
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Workflow for long-term catalyst stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst design for this compound decomposition: an overview - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00112E [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. sae.org [sae.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sae.org [sae.org]
Technical Support Center: Plasma-Assisted Ammonia Synthesis
Welcome to the technical support center for plasma-assisted ammonia synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up plasma-assisted this compound synthesis?
A1: The primary challenge is overcoming low energy efficiency. While plasma can activate the stable nitrogen (N₂) molecule at milder conditions than the traditional Haber-Bosch process, a significant portion of the input energy is often lost to heat and non-ideal plasma-chemical pathways.[1][2][3] There is a common trade-off between the this compound (NH₃) yield and the energy efficiency; increasing the plasma power to boost the yield often leads to a decrease in energy efficiency.[3]
Q2: Why is my this compound yield lower than expected?
A2: Several factors can contribute to a low this compound yield. These include:
-
This compound Decomposition: The same plasma that facilitates this compound synthesis can also cause its decomposition back into nitrogen and hydrogen.[4][5][6]
-
Suboptimal Plasma Parameters: Incorrect settings for discharge power, frequency, or voltage can lead to inefficient N₂ activation.[7]
-
Gas Flow and Composition: The residence time of gases in the plasma zone and the N₂/H₂ ratio are critical. A nitrogen-rich environment can sometimes be beneficial in non-thermal plasma systems.[7]
-
Catalyst Issues: The catalyst may be inactive, poisoned, or not well-integrated with the plasma discharge.
Q3: Can the type of plasma reactor affect the synthesis process?
A3: Absolutely. The reactor design is critical to the efficiency of the process.[7] Dielectric Barrier Discharge (DBD) reactors are frequently used for plasma-assisted this compound synthesis due to their stable operation at atmospheric pressure.[7][8] The geometry of the reactor and the materials used for the electrodes and dielectric barrier can significantly influence the plasma characteristics and, consequently, the this compound synthesis rate.[7][9]
Q4: What is the role of a catalyst in this process?
A4: Catalysts play a crucial role in enhancing the efficiency and selectivity of plasma-assisted this compound synthesis. They can provide surfaces for reactions to occur, lower activation energy barriers, and create a synergistic effect with the plasma.[2][3] The interaction between the plasma and the catalyst can lead to higher this compound yields than either the plasma-alone or purely catalytic processes.[3] The choice of catalyst and its support material is an active area of research.[7][10]
Troubleshooting Guides
Issue 1: Low this compound (NH₃) Yield
| Symptom | Possible Causes | Troubleshooting Steps |
| Consistently low NH₃ concentration in the output gas stream. | 1. Suboptimal N₂/H₂ Ratio: The typical stoichiometric ratio of 1:3 used in the Haber-Bosch process may not be optimal for plasma-assisted synthesis.[7] | 1. Vary Gas Composition: Experiment with different N₂/H₂ ratios. Some studies suggest a nitrogen-rich environment can be beneficial.[7][11] |
| 2. Inadequate Plasma Power: Insufficient energy is being supplied to dissociate the N₂ bonds effectively.[1][2][7] | 2. Increase Discharge Power: Gradually increase the discharge power while monitoring the NH₃ yield and energy efficiency. Be aware that excessive power can lead to this compound decomposition.[1][2] | |
| 3. Incorrect Gas Flow Rate: The residence time of the reactant gases in the plasma zone may be too short or too long.[7] | 3. Adjust Flow Rate: Systematically vary the total gas flow rate to find the optimal residence time for your reactor configuration. | |
| 4. This compound Decomposition: The produced this compound is being decomposed by the plasma.[4][5] | 4. In-situ Product Removal: Consider strategies for in-situ removal or trapping of this compound to prevent its decomposition.[4] | |
| 5. Catalyst Inactivity: The catalyst may not be effectively promoting the reaction. | 5. Catalyst Evaluation: Ensure the catalyst is properly activated and integrated into the plasma zone. Test different catalyst materials known for this compound synthesis, such as those based on Ruthenium (Ru), Iron (Fe), or Nickel (Ni).[1][2][7] |
Issue 2: Poor Energy Efficiency
| Symptom | Possible Causes | Troubleshooting Steps |
| High energy consumption relative to the amount of this compound produced. | 1. Excessive Plasma Power: While increasing power can increase the reaction rate, it often leads to a significant drop in energy efficiency as more energy is wasted.[1][2] | 1. Optimize Specific Energy Input (SEI): Carefully adjust the discharge power and gas flow rate to find an optimal SEI that balances yield and efficiency. |
| 2. Inefficient Power Supply: The power supply (e.g., AC vs. pulsed) can impact efficiency. | 2. Evaluate Power Source: Studies have shown that pulsed power sources can be more effective than AC power sources.[7] | |
| 3. Non-optimal Reactor Design: The reactor configuration may not be effectively coupling the electrical energy into the plasma for chemical reactions. | 3. Reactor Modification: Experiment with different reactor geometries, electrode materials, and dielectric barrier materials to improve plasma characteristics.[7] | |
| 4. Lack of Synergistic Catalyst: The absence of a suitable catalyst can lead to lower efficiency. | 4. Introduce a Catalyst: The combination of plasma and a catalyst can significantly improve performance.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on plasma-assisted this compound synthesis.
Table 1: Effect of Plasma Parameters on this compound Synthesis
| Parameter | Condition | NH₃ Synthesis Rate (μmol g⁻¹ h⁻¹) | Energy Efficiency (g NH₃/kWh) | Reference |
| Discharge Power | Increasing SEI from 10.7 to 58.9 kJ L⁻¹ (with Ni/Al₂O₃ catalyst) | Increased from 306 to 471 | Decreased significantly | [1][2] |
| N₂/H₂ Ratio | N₂:H₂ = 1:3 | - | - | [4] |
| N₂/H₂ Ratio | N₂:H₂ = 3:1 | Optimized efficiency | 2.3 | [4] |
| N₂/H₂ Ratio | N₂:H₂ = 4:1 | Optimized concentration | - | [11] |
| Applied Voltage & Frequency | 6000 V, 10,000 Hz | Optimized efficiency | 2.3 | [4] |
| Catalytic Absorption | MgCl₂ as catalyst and absorbent | - | 20.5 | [4] |
Experimental Protocols
Protocol 1: General Setup for a DBD Reactor Experiment
-
Reactor Assembly:
-
Construct a coaxial DBD reactor using a quartz tube as the dielectric barrier.
-
Place a stainless steel rod as the inner high-voltage electrode.
-
Wrap the outer surface of the quartz tube with a stainless steel mesh to serve as the ground electrode.
-
If using a catalyst, pack the catalyst material in the discharge gap between the electrodes.
-
-
Gas Delivery System:
-
Use mass flow controllers to precisely control the flow rates of high-purity nitrogen (N₂) and hydrogen (H₂) gases.
-
Mix the gases to the desired ratio before introducing them into the reactor.
-
-
Power Supply and Electrical Diagnostics:
-
Connect the high-voltage electrode to a high-voltage AC or pulsed power supply.
-
Ground the outer electrode.
-
Use a high-voltage probe and a current monitor connected to an oscilloscope to measure the voltage and current waveforms. This allows for the calculation of discharge power.
-
-
Product Analysis:
-
Direct the outlet gas stream from the reactor to an analytical instrument, such as a Fourier-Transform Infrared (FTIR) spectrometer or a gas chromatograph, to quantify the concentration of this compound.
-
-
Safety Precautions:
-
Operate the high-voltage power supply in a well-ventilated and electrically shielded environment.
-
Ensure proper handling of flammable gases like hydrogen.
-
Use appropriate personal protective equipment.
-
Visualizations
Caption: Experimental workflow for plasma-assisted this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified reaction pathway for plasma-catalytic this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plasma-Enhanced Catalytic Synthesis of this compound over a Ni/Al2O3 Catalyst at Near-Room Temperature: Insights into the Importance of the Catalyst Surface on the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma catalytic this compound synthesis – HyResearch: Australian Hydrogen R&D Portal [research.csiro.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. Plasma-assisted this compound synthesis in a packed-bed dielectric barrier discharge reactor: roles of dielectric constant and thermal conductivity of packing materials [pst.hfcas.ac.cn]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Water Contamination in Anhydrous Ammonia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water contamination from anhydrous ammonia.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from anhydrous this compound for my experiments?
A1: Anhydrous this compound's reactivity and solvent properties are significantly altered by the presence of water. For many sensitive reactions, such as those involving alkali metals (e.g., Birch reduction), water can react with reagents, inhibit the desired reaction, or lead to the formation of unwanted byproducts. In drug development and materials science, moisture can affect crystal structure, stability, and purity of the final product.
Q2: What are the most common methods for drying anhydrous this compound in a laboratory setting?
A2: The primary methods for removing water from anhydrous this compound in a research environment are:
-
Use of Chemical Desiccants: Employing solid or metallic drying agents that react with or absorb water.
-
Distillation: Separating this compound from water based on their significant difference in boiling points.
-
Adsorption with Molecular Sieves: Using porous materials that selectively trap water molecules.
Q3: Which chemical desiccants are suitable for drying this compound?
A3: this compound is a basic compound, so it requires a basic or non-reactive drying agent.
-
Suitable: Calcium oxide (CaO, quicklime) and sodium metal (Na) are effective.[1][2] Sodium, in particular, is used for achieving exceptionally dry this compound.
-
Unsuitable: Acidic desiccants like concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) will react to form salts.[1] Calcium chloride (CaCl₂) is also unsuitable as it forms a stable complex with this compound.
Q4: Can I use molecular sieves to dry anhydrous this compound?
A4: Yes, molecular sieves are an effective and safe method for drying this compound.[3][4] Type 4Å or 13X molecular sieves are commonly used.[5] It is crucial to properly activate the sieves by heating them under a vacuum to remove any pre-adsorbed water before use.[3]
Q5: How is the water content in anhydrous this compound measured?
A5: Several analytical methods can determine the water content in this compound. Karl Fischer titration is a standard method for accurately measuring low levels of water. Other techniques include infrared (IR) spectroscopy and gas chromatography.[6][7][8]
Troubleshooting Guides
Issue 1: Suspected Water Contamination in a Commercial Anhydrous this compound Cylinder
| Symptom | Possible Cause | Troubleshooting Step |
| Inconsistent or failed reaction results (e.g., Birch reduction not turning blue). | The anhydrous this compound cylinder contains an unacceptable level of water. | 1. Verify the grade: Check the certificate of analysis for the this compound cylinder to confirm it meets the required dryness specification for your experiment. 2. Implement a drying procedure: Pass the this compound gas from the cylinder through a drying column packed with a suitable desiccant (e.g., activated molecular sieves or KOH pellets) before it enters your reaction vessel. For liquid this compound experiments, condense the gas into a collection flask at low temperature and perform a secondary drying step with sodium metal. |
| Formation of unexpected byproducts or precipitates. | Water is reacting with reagents or intermediates. | 1. Dry all glassware and apparatus thoroughly: Ensure all components of your experimental setup are oven-dried or flame-dried under vacuum to remove any surface moisture. 2. Purge the system: Before introducing this compound, purge the entire apparatus with a dry, inert gas (e.g., argon or nitrogen) to displace any atmospheric moisture. |
| Pressure fluctuations in the system. | Ice formation due to water contamination in regulators or tubing at low temperatures. | 1. Install a drying trap: Place a drying tube or column immediately after the cylinder regulator to capture moisture before it can freeze in colder parts of the system. 2. Gently warm the affected area: If a blockage is suspected, carefully and gently warm the outside of the tubing or valve to sublime the ice. Caution: Do not apply excessive heat to a pressurized system. |
Data Presentation
Comparison of Common Laboratory Drying Methods for Anhydrous this compound
| Drying Method | Typical Achievable Dryness | Advantages | Disadvantages |
| Distillation followed by a Chemical Desiccant | < 50 ppm | Removes bulk water effectively. | Requires cryogenic setup; may not remove all water due to azeotrope-like behavior.[9] |
| Molecular Sieves (e.g., 4Å, 13X) | < 10 ppm | Safe and easy to handle; can be regenerated and reused.[3] | Slower than chemical methods; requires proper activation to be effective. |
| Calcium Oxide (CaO) | < 10 ppm | Inexpensive and effective. | A fine powder that can be difficult to handle and filter. |
| Sodium (Na) Metal | < 1 ppm | Provides exceptionally dry this compound, often referred to as "super-dry".[10][11] | Highly reactive and requires specialized handling procedures; introduces sodium amide as a byproduct.[12] |
Experimental Protocols
Protocol 1: Drying Anhydrous this compound Gas using Molecular Sieves
This protocol describes the process of passing this compound gas from a cylinder through a column packed with activated molecular sieves.
Methodology:
-
Activate Molecular Sieves: Place 4Å molecular sieves in a Schlenk flask. Heat the flask to 180-200°C in a sand bath while under a high vacuum for 8-12 hours.[3] After heating, allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Assemble the Drying Column: Under an inert atmosphere, transfer the activated molecular sieves into a glass column equipped with a stopcock at each end.
-
Setup the Gas Flow: Connect the outlet of the anhydrous this compound cylinder regulator to one end of the drying column using chemically resistant tubing. Connect the other end of the column to your experimental apparatus.
-
Purge the System: Briefly flush the drying column and the subsequent apparatus with a low flow of this compound gas to displace any residual inert gas.
-
Dry the this compound: Begin flowing the this compound gas through the molecular sieve column at the desired rate for your experiment (e.g., 1-2 bubbles per second through a bubbler).
Protocol 2: Distillation and Drying of Liquid this compound with Sodium
This protocol is for preparing small to medium quantities of ultra-dry liquid this compound for highly sensitive reactions. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
Methodology:
-
Assemble the Apparatus: Set up a distillation apparatus with a receiving flask cooled in a dry ice/acetone bath (approx. -78°C). The receiving flask should be equipped for magnetic stirring and have a port for adding solids and an outlet connected to a bubbler to vent excess this compound.
-
Condense this compound: Connect the anhydrous this compound gas cylinder to the distillation apparatus. Start a slow flow of this compound gas, which will condense in the cold receiving flask. Collect the desired volume of liquid this compound.
-
Initial Drying (Optional): For very wet this compound, add small pieces of sodium metal to the condensed liquid. The sodium will dissolve to form a blue solution. If the blue color fades, it indicates the presence of water. Continue adding small pieces of sodium until the blue color persists for at least 30 minutes.
-
Final Drying and Distillation: Add a fresh, small piece of sodium to the now-dried liquid this compound. Gently warm the distillation flask to slowly distill the this compound into a second, clean receiving flask also cooled in a dry ice/acetone bath. The dissolved sodium amide (formed from the reaction of sodium with any remaining water and this compound) is non-volatile and will remain in the distillation flask.
-
Use Immediately: The resulting ultra-dry liquid this compound in the second receiving flask is ready for immediate use in your experiment.
Visualizations
Caption: Workflow for drying this compound gas using molecular sieves.
Caption: Workflow for preparing ultra-dry liquid this compound.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. quora.com [quora.com]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. ossmaine.com [ossmaine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP1106990A2 - Method for measuring water concentration in this compound - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. Sciencemadness Discussion Board - Using 3A Molecular Sieves to dry gases - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Mitigating corrosion in reactors using high-pressure ammonia
An essential resource for scientists and engineers utilizing high-pressure ammonia for corrosion mitigation in experimental reactors. This guide provides troubleshooting advice, frequently asked questions, key data, and standardized protocols to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: Why is high-pressure this compound used for corrosion mitigation? A1: High-pressure this compound is utilized in certain environments to create a passivating layer on metal surfaces, primarily through a process called nitridation. This nitride layer can act as a barrier, protecting the underlying material from more aggressive corrosive agents present in the reactor environment. In some cases, aerial this compound has been shown to reduce the corrosion rates for steel.[1]
Q2: What are the primary types of corrosion encountered when using this compound? A2: The primary corrosion mechanisms include:
-
Nitridation (Nitriding): At elevated temperatures (above 500°C), nitrogen from dissociated this compound can diffuse into the metal, forming brittle nitride precipitates, which can lead to embrittlement.[2][3]
-
Stress Corrosion Cracking (SCC): This is a significant risk, especially for carbon and low-alloy steels.[4] SCC can occur when the material is under tensile stress in the presence of specific contaminants in the this compound, such as oxygen.[4][5] Adding at least 0.2% water can inhibit SCC in many cases.[6]
-
Hydrogen Embrittlement: As a component of this compound (NH₃), hydrogen can pose a risk. High-temperature hydrogen attack (HTHA) is a concern in this compound production applications where hydrogen is a feedstock.[4][7]
Q3: Which materials are most compatible with high-pressure, high-temperature this compound? A3: Material selection is critical for safety and longevity.
-
Carbon and Low-Alloy Steels: Susceptible to SCC and HTHA. Their use requires careful control of operating conditions, including temperature, stress (post-weld heat treatment is recommended), and this compound purity.[4][5] Lower-strength carbon steels often show more resistance to SCC.[7]
-
Austenitic Stainless Steels (e.g., 304, 316): Generally suitable for handling this compound, especially at cryogenic temperatures due to their toughness.[8] However, they can be susceptible to nitridation at high temperatures (e.g., 500-550°C) and SCC if chlorides are present.[3][4]
-
Nickel-Based Superalloys (e.g., Inconel, Hastelloy): Offer superior resistance to nitriding and high-temperature corrosion compared to stainless steels, but come at a higher cost.[2]
-
Copper and Zinc Alloys (e.g., Brass): Should be avoided. These materials are highly susceptible to corrosion in the presence of this compound, especially if water is present.[4][9]
Q4: Can adding water to this compound help mitigate corrosion? A4: Yes, for carbon steels, adding small amounts of water (around 0.2%) is a well-established method to inhibit stress corrosion cracking (SCC).[6][9] However, it's crucial to note that while water helps protect steel, it can make the this compound corrosive to other metals like copper and zinc.[9]
Q5: What is the effect of temperature and pressure on corrosion? A5: Both temperature and pressure significantly influence corrosion rates.
-
Temperature: Higher temperatures accelerate most chemical reactions, including corrosion. For instance, nitridation becomes a significant concern at temperatures above 500°C.[3] Corrosion kinetics of Ni80A alloy in an this compound atmosphere accelerated markedly with temperature, with the initial corrosion rate at 800°C being four times that at 500°C.[10]
-
Pressure: High pressures, often up to 300 bar in this compound synthesis, increase the stress on reactor materials, making them more susceptible to SCC and hydrogen-related damage.[2]
Troubleshooting Guides
Issue 1: Unexpected Increase in Corrosion Rate
-
Question: My corrosion monitoring indicates a sudden increase in the corrosion rate of my carbon steel reactor. What should I check?
-
Answer: An unexpected increase in corrosion rate points to a change in the protective equilibrium within your reactor. Follow these steps to diagnose the issue:
-
Verify this compound Purity: Check for contaminants, especially oxygen. Air contamination is a primary driver for SCC in steel vessels.[5][6]
-
Check Water Content: If you are using water as an SCC inhibitor, verify that the concentration is being maintained, typically around 0.2%.[6] A drop in water content can remove the inhibition effect.
-
Review Operating Temperature: Confirm that the reactor's temperature has not exceeded the safe operating limits for the material. Elevated temperatures significantly accelerate nitriding and other corrosion processes.[3][10]
-
Inspect for Localized Hotspots: Refractory or insulation failure can lead to localized hotspots on the reactor shell, causing accelerated corrosion in those areas.[4]
-
Analyze for Other Contaminants: Contaminants like chlorides or carbon oxides (which can form ammonium carbamate) can introduce new, aggressive corrosion mechanisms.[7][11]
-
Issue 2: Evidence of Cracking or Embrittlement in Material Samples
-
Question: After an experiment, I examined a component from my reactor and found signs of cracking. How can I determine the cause?
-
Answer: Cracking is a critical failure mode that requires immediate investigation. The two most likely causes in an this compound environment are Stress Corrosion Cracking (SCC) and Nitridation.
-
Distinguish the Failure Mode:
-
SCC: Typically occurs in carbon and low-alloy steels at lower temperatures than nitriding. The cracks are often microscopic and can propagate rapidly under tensile stress.[5]
-
Nitridation: Occurs at high temperatures (e.g., >500°C) and results in a brittle, hardened surface layer.[3] This embrittlement can lead to cracking under thermal or mechanical stress.
-
-
Corrective Actions for SCC:
-
Implement post-weld heat treatment (PWHT) on components to relieve residual stress, which is a major contributor to SCC.[4][5]
-
Ensure strict control of oxygen contamination. Purge systems thoroughly to eliminate air.[6]
-
Maintain an inhibitory level of water (approx. 0.2%) in the this compound if compatible with your process.[6]
-
-
Corrective Actions for Nitridation:
-
Evaluate if the operating temperature can be lowered.
-
Consider upgrading the material to a more resistant alloy, such as a nickel-based superalloy (e.g., Inconel 625), for high-temperature components.[2]
-
-
Logical Troubleshooting Flow for Unexpected Corrosion
Caption: Troubleshooting workflow for diagnosing unexpected corrosion.
Data Presentation
Table 1: Corrosion Rates of Various Materials in this compound Environments
| Material | Temperature (°C) | This compound Conc. | Pressure (bar) | Corrosion Rate | Reference |
| Uncoated 1010 Carbon Steel | Ambient | 0 ppm (control) | Atmospheric | 7.3 µm/year | [1][12] |
| Uncoated 1010 Carbon Steel | Ambient | 100 ppm | Atmospheric | ~2.4 µm/year | [1][12] |
| Uncoated 1010 Carbon Steel | Ambient | 200 ppm | Atmospheric | 1.2 µm/year | [1][12] |
| Stainless Steel 304 | 500 | 5-6% | 200-400 | ~0.03 mm/year | [3] |
| Stainless Steel 304 | 500 | 99% | Not Specified | 0.02 - 2.5 mm/year | [3] |
| Stainless Steel 316 | 500 | 99% | Not Specified | >2.54 mm/year (intense nitridation) | [3] |
| Ni80A Alloy | 500 | This compound-rich | Not Specified | Base Rate | [10] |
| Ni80A Alloy | 800 | This compound-rich | Not Specified | 2.4x higher than at 500°C | [10] |
Table 2: Material Compatibility Summary for High-Pressure this compound Service
| Material Class | Common Alloys | Recommended Use / Limitations | Key Risks |
| Carbon & Low-Alloy Steel | ASTM A516, 1Cr-0.5Mo | Used for pressure vessels and piping; requires strict control of conditions.[4][13] | Stress Corrosion Cracking (SCC), High-Temp Hydrogen Attack (HTHA).[4][7] |
| Austenitic Stainless Steel | 304, 316, 321 | General use, good cryogenic toughness.[8] 316 for marine/chloride environments. | Nitridation at high temperatures (>500°C).[3] SCC if chlorides are present. |
| Nickel-Based Superalloys | Inconel 625, Hastelloy C-276 | High-temperature components where nitriding is a major risk.[2] | High cost, potential for selective element leaching.[2] |
| Copper, Zinc, & Alloys | Brass, Galvanized Steel | NOT RECOMMENDED . Highly susceptible to corrosion, especially with moisture.[9] | Rapid uniform corrosion, stress corrosion cracking. |
Experimental Protocols
Protocol: Weight-Loss Corrosion Test in High-Pressure this compound
This protocol outlines a standard methodology for determining the corrosion rate of a material (e.g., carbon steel) in a high-pressure, high-temperature this compound environment.
1. Objective: To quantify the corrosion rate of a given material under specified conditions of temperature, pressure, and this compound concentration.
2. Materials & Equipment:
-
High-pressure reactor (autoclave) constructed of a highly resistant material (e.g., Hastelloy C-276).
-
Test coupons of the material to be studied (e.g., 1010 carbon steel), with known surface area.
-
High-purity anhydrous this compound.
-
Temperature and pressure controllers and sensors.
-
Analytical balance (accurate to 0.1 mg).
-
Polishing equipment (e.g., silicon carbide papers).
-
Desiccator.
-
Ultrasonic cleaner.
-
Relevant PPE (gloves, safety glasses, gas detector).
3. Experimental Workflow:
Workflow Diagram: Weight-Loss Corrosion Experiment
Caption: Standard workflow for a weight-loss corrosion experiment.
4. Procedure:
-
Coupon Preparation:
-
Polish the test coupons to a uniform finish (e.g., 600-grit).
-
Measure and record the dimensions of each coupon to calculate the surface area (A).
-
Degrease and clean the coupons in an ultrasonic bath with acetone, then rinse with ethanol.
-
Dry the coupons in a desiccator.
-
Weigh each coupon on an analytical balance to get the initial weight (W_initial).
-
-
Reactor Setup and Exposure:
-
Mount the prepared coupons inside the reactor, ensuring they are electrically isolated from the reactor body and each other.
-
Seal the reactor and purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove all air. This step is critical to prevent unwanted side reactions.[6]
-
Introduce high-purity this compound gas into the reactor to the desired pressure.
-
Heat the reactor to the target experimental temperature.
-
Maintain the set temperature and pressure for the predetermined test duration (e.g., 100 hours).
-
-
Post-Exposure Analysis:
-
Safely cool down and depressurize the reactor according to standard operating procedures.
-
Carefully remove the coupons.
-
Photograph the coupons to document their as-is condition.
-
Clean the coupons to remove corrosion products according to a standard procedure (e.g., ASTM G1). This may involve using inhibited acids.
-
Rinse, dry, and re-weigh the cleaned coupons to get the final weight (W_final).
-
5. Calculation of Corrosion Rate: The corrosion rate (CR) in mm/year can be calculated using the following formula:
CR = (K × ΔW) / (ρ × A × T)
Where:
-
K = a constant (8.76 × 10⁴)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
ρ = Density of the coupon material in g/cm³
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Reactor materials compatibility and NH₃ corrosion mitigation for long-term solar N₂ fixation systems [eureka.patsnap.com]
- 3. super-metals.com [super-metals.com]
- 4. CHEMICAL AND FERTILIZER PRODUCTION | Gulf Energy Information [gulfenergyinfo.com]
- 5. blog.technicalsafetybc.ca [blog.technicalsafetybc.ca]
- 6. Stress Corrosion Cracking of Steel in Liquefied this compound Service - A Recapitulation [nationalboard.org]
- 7. Materials & Corrosion Considerations for this compound, Urea, Nitric Acid, & UAN Units - The Equity Engineering Group, Inc. [e2g.com]
- 8. bssa.org.uk [bssa.org.uk]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. mdpi.com [mdpi.com]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. A LABORATORY STUDY ON METAL CORROSION BY this compound GAS [elibrary.asabe.org]
- 13. ureaknowhow.com [ureaknowhow.com]
Technical Support Center: Enhancing the Selectivity of Ammonia Oxidation to Dinitrogen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments on the selective oxidation of ammonia (NH₃) to dinitrogen (N₂).
Troubleshooting Guides
This section addresses common issues encountered during this compound oxidation experiments, offering potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low N₂ Selectivity / High NOx or N₂O Formation | 1. Incorrect Reaction Temperature: The optimal temperature window for N₂ selectivity is narrow and catalyst-dependent. At lower temperatures, N₂O formation can be favored, while higher temperatures often lead to NOₓ production.[1][2] 2. Inappropriate Oxygen to this compound Ratio (O₂/NH₃): A high O₂/NH₃ ratio can lead to over-oxidation of this compound to NOₓ.[3] 3. Catalyst Deactivation: Sintering of the active metal, poisoning by contaminants, or coking can alter the catalyst's surface and reduce N₂ selectivity. 4. Non-optimal Catalyst Support: The support material can influence the dispersion and electronic properties of the active metal, affecting selectivity. For example, some studies suggest that TiO₂ supports may favor N₂ formation over Al₂O₃. | 1. Optimize Reaction Temperature: Conduct a temperature screening study to identify the optimal temperature for your specific catalyst and reactor setup. 2. Adjust O₂/NH₃ Ratio: Systematically vary the O₂/NH₃ ratio to find the optimal balance for maximizing N₂ yield. 3. Catalyst Regeneration/Preparation: Attempt to regenerate the catalyst (e.g., through calcination) or prepare a fresh batch, ensuring high purity of precursors and support. 4. Screen Different Supports: If possible, test catalysts on various support materials (e.g., TiO₂, CeO₂, zeolites) to find the most suitable one for N₂ selectivity.[4] |
| Low this compound Conversion | 1. Insufficient Catalyst Activity: The catalyst may not be active enough at the chosen reaction temperature. 2. Catalyst Deactivation: The catalyst may have lost activity over time due to poisoning, sintering, or coking.[3] 3. Mass Transfer Limitations: The rate of reaction may be limited by the diffusion of reactants to the catalyst surface, especially at high flow rates or with large catalyst particles. 4. Incorrect Feed Gas Composition: Inaccurate gas flow controllers or leaks in the system can lead to a lower than expected this compound concentration. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring both conversion and selectivity. 2. Regenerate or Replace Catalyst: Follow procedures for catalyst regeneration or prepare a fresh catalyst batch. 3. Address Mass Transfer: Reduce the catalyst particle size or decrease the gas flow rate to ensure the reaction is not diffusion-limited. 4. Verify Gas Delivery System: Calibrate mass flow controllers and check for leaks in all gas lines. |
| Catalyst Deactivation Over Time | 1. Sintering of Active Metal Particles: High reaction temperatures can cause small metal particles to agglomerate into larger ones, reducing the active surface area. 2. Poisoning: Impurities in the feed gas (e.g., sulfur compounds) can adsorb on the active sites and block them. 3. Coking: Carbon deposition on the catalyst surface can occur, especially if organic compounds are present in the feed. 4. Hydrothermal Instability: The presence of water vapor at high temperatures can lead to structural changes in the catalyst and support.[4] | 1. Operate at Lower Temperatures: If possible, operate within a temperature range that minimizes sintering. Consider using catalysts with stronger metal-support interactions to improve stability. 2. Purify Feed Gas: Use high-purity gases and consider installing traps to remove potential poisons. 3. Introduce a Co-feed: In some cases, introducing a small amount of an oxidizing agent can help burn off coke deposits. 4. Select Hydrothermally Stable Materials: Choose catalyst supports and formulations known for their stability in the presence of water at operating conditions. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Catalyst Preparation: Minor differences in synthesis parameters (e.g., pH, temperature, aging time) can lead to significant variations in catalyst properties. 2. Inconsistent Reactor Packing: Variations in the catalyst bed density can lead to channeling of the gas flow, affecting reactant-catalyst contact time. 3. Fluctuations in Experimental Conditions: Unstable gas flows, temperature, or pressure can lead to inconsistent results. 4. Analytical Instrument Drift: The calibration of analytical instruments like gas chromatographs (GC) or mass spectrometers (MS) may drift over time. | 1. Standardize Catalyst Synthesis Protocol: Follow a detailed and consistent protocol for catalyst preparation. 2. Ensure Uniform Reactor Packing: Use a standardized procedure for loading the catalyst into the reactor to ensure a uniform bed density. 3. Stabilize Experimental Parameters: Allow the system to reach a steady state before collecting data and ensure all parameters are stable throughout the experiment. 4. Regularly Calibrate Analytical Instruments: Perform regular calibrations of your analytical equipment using certified gas mixtures. |
Frequently Asked Questions (FAQs)
Catalyst and Experimental Setup
Q1: What are the most common types of catalysts used for selective this compound oxidation to N₂?
A1: The most commonly studied catalysts include noble metals (like platinum and rhodium), transition metal oxides (such as copper, manganese, and cobalt oxides), and ion-exchanged zeolites.[1][3] The choice of catalyst often depends on the desired operating temperature and the composition of the gas stream.
Q2: How do I choose the right support material for my catalyst?
A2: The support material can significantly impact catalyst performance. Important factors to consider are surface area, porosity, thermal stability, and interaction with the active metal. Common supports include alumina (Al₂O₃), titania (TiO₂), silica (SiO₂), and zeolites. For enhancing N₂ selectivity, supports that promote high dispersion of the active metal and have favorable acidic or redox properties are often preferred.
Q3: What is a typical experimental setup for laboratory-scale this compound oxidation studies?
A3: A typical setup consists of a gas delivery system with mass flow controllers, a fixed-bed reactor (often a quartz tube) housed in a furnace, a temperature controller, and an analytical system to quantify reactants and products (e.g., a gas chromatograph or mass spectrometer).
Caption: A typical experimental workflow for this compound oxidation studies.
Troubleshooting Analytical Techniques
Q4: My gas chromatograph (GC) is showing inconsistent this compound readings. What should I do?
A4: this compound is a polar and "sticky" molecule that can be challenging to analyze with a GC. Here are some troubleshooting steps:
-
Check for leaks: Ensure all connections in your sampling line are leak-tight.
-
Use an appropriate column: A column specifically designed for amine analysis, like a CP-Volamine, is recommended.[5]
-
Inert sample path: Ensure the entire sample path, from the reactor outlet to the GC injector, is made of inert materials to prevent this compound adsorption.[5]
-
Heat the transfer lines: Heating the lines connecting the reactor to the GC can prevent this compound condensation.
-
Regular calibration: Perform frequent calibrations with a certified this compound gas standard.
Q5: I am using an this compound ion-selective electrode (ISE) to measure this compound concentration in a liquid phase, but the readings are unstable. What could be the problem?
A5: Unstable readings with an this compound ISE can be caused by several factors:[6]
-
Membrane issues: The membrane may be damaged, contaminated, or have air bubbles trapped underneath. Inspect and, if necessary, replace the membrane.
-
pH fluctuations: The measurement is pH-dependent. Ensure the pH of your samples and standards is consistent, typically adjusted to above 11 with an ionic strength adjuster (ISA).
-
Temperature variations: Maintain a constant temperature for all samples and standards.
-
Interfering ions: Volatile amines can interfere with the measurement.
-
Electrode conditioning: Ensure the electrode is properly conditioned according to the manufacturer's instructions before use.
Enhancing N₂ Selectivity
Q6: What are the key factors that I can control to improve the selectivity of this compound oxidation to dinitrogen?
A6: The following factors are crucial for enhancing N₂ selectivity:
-
Catalyst Formulation: The choice of active metal, support material, and preparation method are primary determinants of selectivity.
-
Reaction Temperature: Operating within the optimal temperature window is critical.
-
O₂/NH₃ Ratio: A lower O₂/NH₃ ratio generally favors N₂ formation.
-
Space Velocity: The gas hourly space velocity (GHSV) affects the contact time of reactants with the catalyst. A longer contact time may not always be beneficial for selectivity.
-
Presence of other gases: The presence of water vapor or other components in the feed gas can influence the reaction pathway.
Caption: Key factors influencing N₂ selectivity in this compound oxidation.
Experimental Protocols
Protocol 1: Catalyst Screening in a Fixed-Bed Reactor
-
Catalyst Preparation: Synthesize a series of catalysts by varying the active metal loading or the support material using a consistent method (e.g., impregnation, precipitation). Calcine the catalysts at a specified temperature to obtain the active phase.
-
Reactor Loading: Load a precise amount of the catalyst (e.g., 100 mg) into a quartz tube reactor, securing it with quartz wool plugs.
-
System Purge: Purge the reactor system with an inert gas (e.g., N₂ or Ar) at a high flow rate for at least 30 minutes to remove any air and moisture.
-
Leak Test: Perform a leak test on the entire system.
-
Heating: Heat the reactor to the desired reaction temperature under an inert gas flow.
-
Introduction of Reactants: Once the temperature is stable, introduce the reactant gas mixture (NH₃, O₂, and diluent gas) at the desired concentrations and flow rates.
-
Data Acquisition: Allow the reaction to reach a steady state (typically 30-60 minutes) before analyzing the reactor effluent using an online GC or MS.
-
Screening: Repeat steps 5-7 for a range of temperatures to evaluate the performance of each catalyst.
-
Data Analysis: Calculate the this compound conversion and the selectivity to N₂, NOₓ, and N₂O for each catalyst at each temperature.
Protocol 2: Product Analysis using Gas Chromatography (GC)
-
GC Setup:
-
Install a suitable column for this compound and nitrogen species analysis (e.g., a packed column like Porapak Q or a capillary column like CP-Volamine).
-
Use a Thermal Conductivity Detector (TCD) for detecting N₂, O₂, and NH₃, and a Chemiluminescence Detector (CLD) for NOₓ if high sensitivity is required.
-
Set the oven, injector, and detector temperatures appropriately.
-
-
Calibration:
-
Prepare or purchase certified gas mixtures of NH₃, N₂, N₂O, NO, and NO₂ in a balance gas (e.g., He or Ar).
-
Perform a multi-point calibration for each component to generate calibration curves.
-
-
Sampling:
-
Use a heated, inert transfer line to connect the reactor outlet to the GC sampling valve to prevent condensation and adsorption.
-
Ensure the sampling loop is completely purged with the effluent gas before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks based on their retention times determined during calibration.
-
Quantify the concentration of each component using the calibration curves.
-
-
Calculations:
-
This compound Conversion (%): [ \text{Conversion} (%) = \frac{[\text{NH}3]{\text{in}} - [\text{NH}3]{\text{out}}}{[\text{NH}3]{\text{in}}} \times 100 ]
-
Selectivity to N₂ (%): [ \text{Selectivity}_{N_2} (%) = \frac{2 \times [\text{N}2]{\text{out}}}{[\text{NH}3]{\text{in}} - [\text{NH}3]{\text{out}}} \times 100 ]
-
Selectivity to N₂O (%): [ \text{Selectivity}_{N_2O} (%) = \frac{2 \times [\text{N}2\text{O}]{\text{out}}}{[\text{NH}3]{\text{in}} - [\text{NH}3]{\text{out}}} \times 100 ]
-
Selectivity to NOₓ (%): [ \text{Selectivity}_{NO_x} (%) = \frac{[\text{NO}x]{\text{out}}}{[\text{NH}3]{\text{in}} - [\text{NH}3]{\text{out}}} \times 100 ]
-
Quantitative Data Summary
The following tables summarize typical performance data for different catalyst systems. Note that performance can vary significantly based on specific experimental conditions.
Table 1: Performance of Different Catalysts for Selective this compound Oxidation
| Catalyst | Support | Temperature (°C) for max. N₂ selectivity | Max. N₂ Selectivity (%) | NH₃ Conversion at max. N₂ selectivity (%) | Reference |
| Cu | ZSM-5 | 450 | ~100 | ~100 | [1] |
| Ag | Al₂O₃ | 300-400 | >95 | >90 | [7] |
| CuO-CeO₂ | - | 250 | >90 | ~100 | [8] |
| Pt | TiO₂ | 250 | ~81 | ~100 | [9] |
| MnOₓ | TiO₂ | 250 | ~70 | ~100 | [10] |
Table 2: Influence of Reaction Parameters on N₂ Selectivity for a Cu-based Catalyst
| Parameter | Change | Effect on N₂ Selectivity | General Observation |
| Temperature | Increase | Initially increases, then decreases | An optimal temperature window exists. |
| O₂/NH₃ Ratio | Increase | Decreases | Higher oxygen concentration favors over-oxidation. |
| Space Velocity (GHSV) | Increase | Can increase or decrease | Dependent on the reaction mechanism and mass transfer limitations. |
| Water Vapor | Addition | Can decrease | Water can compete for active sites or alter the reaction pathway. |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Catalytic activity and mechanism of selective catalytic oxidation of this compound by Ag–CeO2 under different preparation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bacwa.org [bacwa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aaqr.org [aaqr.org]
- 9. Unraveling the Mechanism of High N2 Selectivity in this compound Selective Catalytic Oxidation on Pt-V Tandem Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficiency of different catalysts for ammonia synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ammonia, a cornerstone of the chemical industry and a linchpin for global food security, is undergoing a paradigm shift. Driven by the need for more sustainable and energy-efficient processes, research into novel catalysts that can operate under milder conditions than the traditional Haber-Bosch process is intensifying. This guide provides a comprehensive comparison of the efficiency of various catalysts for this compound synthesis, supported by experimental data, detailed methodologies, and mechanistic insights. We will delve into the performance of established iron-based catalysts, the highly active ruthenium-based systems, emerging cobalt-based alternatives, and novel materials such as electrides and metal nitrides.
Performance Comparison of this compound Synthesis Catalysts
The efficiency of a catalyst for this compound synthesis is evaluated based on several key performance indicators, including the rate of this compound formation, the turnover frequency (TOF), which measures the number of this compound molecules produced per active site per unit time, and the activation energy (Ea), which reflects the energy barrier for the reaction. The following tables summarize the performance of different classes of catalysts under various experimental conditions.
| Catalyst Type | Support/Promoter | Temperature (°C) | Pressure (MPa) | NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹) | Turnover Frequency (TOF) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| Iron-Based | K₂O/Al₂O₃ | 400-500 | 10-30 | Varies significantly with conditions | 0.85 x 10⁻² | 144-180 | [1][2][3] |
| Ruthenium-Based | Carbon, CeO₂, MgO | 350-450 | 1-10 | Up to 65.42 (on PrOx) | 0.05 - 0.28 | 85-121 | [4][5] |
| Cobalt-Based | Nd₂O₃, C, Ba/CeO₂ | 300-470 | 1-6.3 | Up to 85.3 | 1.40 x 10⁻³ | 268 | [2][6] |
| Nickel-Based | LaN | 400 | 0.1-0.9 | 2.41 - 5.13 | - | 58-67 | [7] |
| Electride | Ru/C12A7:e⁻ | 360 | - | 1.5 | - | 72 | [8] |
| Metal Nitride | Co₃Mo₃N | 400 | 0.1 | Activity reported | - | - | [9] |
Note: Direct comparison of rates can be challenging due to variations in experimental setups and reporting units. The data presented is illustrative of the typical performance of each catalyst class.
In-Depth Catalyst Performance Metrics
The following table provides a more detailed look at the performance of specific catalyst formulations found in the literature.
| Catalyst | Temperature (°C) | Pressure (MPa) | NH₃ Synthesis Rate | Activation Energy (Ea) (kJ/mol) | Key Findings | Reference(s) |
| Fe-based (commercial) | 400 | 10 | ~3.1 µmol g⁻¹ s⁻¹ | 144 | Standard industrial catalyst, requires high pressure and temperature. | [5][10] |
| Ru/CeO₂ | 400 | 8 | - | 106 | Higher activity than Fe-based catalysts at lower pressures. | [5] |
| Co-N₂ (atomically dispersed) | 300 | 1 | 85.3 mmol gCo⁻¹ h⁻¹ | - | High activity at milder conditions. | |
| Co (mechanochemical) | Ambient | Ambient | 13.7 µmol gcat⁻¹ h⁻¹ | 0.62 eV (barrier) | Operates at room temperature and pressure. | [11] |
| Ni/La-Al-N | 400 | 0.9 | 5131 µmol g⁻¹ h⁻¹ | 67 | Stable and active non-ruthenium catalyst. | [12] |
| Ru/C12A7:e⁻ | 360 | - | 1.5 mmol g⁻¹ h⁻¹ | 72 | Electride support enhances activity by lowering the work function of Ru. | [8] |
| Co₃Mo₃N | - | - | - | 123 (N-H formation barrier) | Proceeds via an associative mechanism. | [9] |
Reaction Mechanisms: Dissociative vs. Associative Pathways
The synthesis of this compound on a heterogeneous catalyst surface can proceed through two primary mechanisms: the dissociative (Langmuir-Hinshelwood) and the associative (Eley-Rideal or Mars-van Krevelen) pathway. The dominant mechanism depends on the catalyst material and its surface properties.[9][13][14]
Dissociative Mechanism
In the dissociative mechanism, the strong triple bond of dinitrogen (N₂) is first broken on the catalyst surface to form adsorbed nitrogen atoms (N). These nitrogen atoms are then sequentially hydrogenated by adsorbed hydrogen atoms (H) to form NH, NH₂, and finally NH₃, which then desorbs from the surface.[15][16] This mechanism is generally accepted for traditional iron and ruthenium-based catalysts.[9][13] The cleavage of the N≡N bond is typically the rate-determining step, requiring significant energy input.[4]
Caption: Dissociative mechanism for this compound synthesis.
Associative Mechanism
The associative mechanism involves the hydrogenation of the N₂ molecule before the N-N bond is broken.[17] An adsorbed N₂ molecule reacts with adsorbed hydrogen to form intermediates like N₂H* and N₂H₂*. The N-N bond is cleaved at a later stage of hydrogenation. This pathway is often observed on newer catalytic materials like certain metal nitrides (e.g., Co₃Mo₃N) and is believed to offer a lower energy barrier for this compound synthesis, potentially enabling milder reaction conditions.[9][18]
References
- 1. psecommunity.org [psecommunity.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of catalysts for this compound synthesis based on metal phthalocyanine materials - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02326G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reaction kinetics for this compound synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategically designed catalysts for this compound synthesis under mild conditions: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08232J [pubs.rsc.org]
- 9. A comparative analysis of the mechanisms of this compound synthesis on various catalysts using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. crkls.nl [crkls.nl]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. 6ccvd.com [6ccvd.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent progress of thermocatalytic this compound synthesis via an associative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Ammonia as a Carbon-Free Hydrogen Carrier
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ammonia's performance as a carbon-free hydrogen carrier against other leading alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
This compound (NH₃) is increasingly recognized as a promising vector for the storage and transport of hydrogen, addressing some of the key challenges associated with a widespread hydrogen economy. Its high hydrogen density, established global infrastructure for production and transport, and the absence of carbon in its molecular structure make it a compelling candidate.[1][2] This guide delves into the quantitative performance metrics of this compound and compares them with liquid hydrogen (LH₂), compressed hydrogen (CH₂), and Liquid Organic Hydrogen Carriers (LOHCs).
Comparative Performance of Hydrogen Carriers
The selection of an optimal hydrogen carrier depends on a variety of factors, including storage density, energy efficiency, cost, and safety. The following table summarizes the key quantitative performance indicators for this compound and its main alternatives.
| Parameter | This compound (NH₃) | Liquid Hydrogen (LH₂) | Compressed Hydrogen (700 bar) | Liquid Organic Hydrogen Carriers (LOHCs) | Methanol (CH₃OH) |
| Gravimetric H₂ Density (wt%) | 17.6% | 100% | 100% (of stored H₂) | ~6.2% | 12.5% |
| Volumetric H₂ Density (kg H₂/m³) | 121 | 70.8 | 42 | ~57 | 100 |
| Storage Conditions | -33°C (1 atm) or 8 bar (20°C) | -253°C (1 atm) | 700 bar (ambient temp.) | Ambient temp. & pressure | Ambient temp. & pressure |
| Energy Consumption for H₂ Release | High (Decomposition: 400-700°C) | Low (Vaporization) | Low (Decompression) | High (Dehydrogenation: 250-320°C) | High (Reforming: 200-300°C) |
| Round-trip Energy Efficiency (%) | ~40-47% | ~60-70% (excl. liquefaction) | ~90-95% (excl. compression) | ~60-70% | ~50-60% |
| Toxicity | High | Low (Asphyxiant) | Low (Asphyxiant) | Varies (e.g., Toluene is toxic) | High |
| Infrastructure Readiness | High (Existing global network) | Low (Requires cryogenic infrastructure) | Medium (Growing refueling network) | Low (Requires specialized hydrogenation/dehydrogenation plants) | High (Existing global network) |
Experimental Protocols
Detailed and replicable experimental protocols are crucial for validating the performance of this compound as a hydrogen carrier. Below are methodologies for the key processes of green this compound synthesis and its subsequent decomposition for hydrogen release.
Green this compound Synthesis via the Haber-Bosch Process
This protocol describes the synthesis of this compound from green hydrogen (produced via water electrolysis) and nitrogen (from an air separation unit) at a laboratory scale.
Objective: To synthesize this compound using a conventional iron-based catalyst and quantify the production rate.
Materials and Equipment:
-
Gases: High-purity hydrogen (H₂), High-purity nitrogen (N₂)
-
Catalyst: Fused iron-based catalyst with promoters (e.g., K₂O, Al₂O₃).
-
Reactor: High-pressure fixed-bed reactor (stainless steel).
-
Gas Delivery: Mass flow controllers for H₂ and N₂.
-
Pressure Control: Back pressure regulator.
-
Temperature Control: Tube furnace with a programmable temperature controller.
-
This compound Trapping: Acid trap (e.g., 0.05 M H₂SO₄) and a gas bubbler.
-
Analytical Equipment: Ion chromatography or a colorimetric method (e.g., indophenol blue) to determine ammonium concentration.
Procedure:
-
Catalyst Loading and Activation:
-
Load the fixed-bed reactor with a known mass of the iron-based catalyst.
-
Purge the system with an inert gas (e.g., Argon) to remove air.
-
Activate the catalyst by heating it under a flow of H₂/N₂ mixture (stoichiometric ratio of 3:1) while gradually increasing the temperature to 400-450°C. Maintain this temperature for several hours until water production ceases, indicating the reduction of the iron oxide precursor to active iron.
-
-
This compound Synthesis:
-
Adjust the system to the desired operating conditions. A typical starting point is 150 bar and 400°C.[3]
-
Introduce the H₂ and N₂ gas mixture at a 3:1 molar ratio into the reactor at a defined total flow rate.[4]
-
Pass the reactor effluent gas through the acid trap to capture the synthesized this compound. The unreacted H₂ and N₂ are vented.
-
The reaction is exothermic, so monitor the temperature profile across the catalyst bed.[3]
-
-
Quantification of this compound:
-
After a set period, disconnect the acid trap.
-
Analyze the concentration of ammonium ions (NH₄⁺) in the sulfuric acid solution using ion chromatography or a colorimetric method.
-
Calculate the this compound production rate based on the total amount of this compound captured and the duration of the experiment.
-
This compound Decomposition for Hydrogen Production
This protocol outlines a procedure for evaluating the catalytic decomposition of this compound to produce hydrogen.
Objective: To determine the this compound conversion and hydrogen production rate over a supported ruthenium catalyst.
Materials and Equipment:
-
Gas: Anhydrous this compound (NH₃), Inert carrier gas (e.g., Argon).
-
Catalyst: Ruthenium supported on alumina (Ru/Al₂O₃).
-
Reactor: Quartz or stainless steel fixed-bed reactor.
-
Gas Delivery: Mass flow controllers for NH₃ and Ar.
-
Temperature Control: Tube furnace with a programmable temperature controller.
-
Analytical Equipment: Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and appropriate columns to separate H₂, N₂, and NH₃.
Procedure:
-
Catalyst Preparation and Loading:
-
Prepare the Ru/Al₂O₃ catalyst via incipient wetness impregnation of the alumina support with a ruthenium salt precursor (e.g., RuCl₃).
-
Dry and calcine the catalyst in air, followed by reduction under a hydrogen flow at an elevated temperature (e.g., 400°C) to form active ruthenium nanoparticles.
-
Load a precise mass of the prepared catalyst into the reactor, supported by quartz wool.
-
-
Experimental Run:
-
Heat the reactor to the desired reaction temperature (e.g., 450°C) under a flow of inert gas.[5]
-
Once the temperature is stable, introduce a feed gas stream of this compound, often diluted with an inert gas, at a specific gas hourly space velocity (GHSV). A typical GHSV for lab-scale experiments might be in the range of 5,000 to 30,000 h⁻¹.[6]
-
Allow the reaction to reach a steady state, which can be monitored by observing the composition of the outlet gas stream with the GC.
-
-
Product Analysis:
-
Periodically inject samples of the reactor effluent into the GC-TCD to quantify the molar concentrations of H₂, N₂, and unreacted NH₃.
-
The this compound conversion (X_NH₃) can be calculated using the following formula:
-
X_NH₃ (%) = ([NH₃]_in - [NH₃]_out) / [NH₃]_in * 100
-
-
-
Data Analysis:
-
Calculate the hydrogen production rate based on the outlet flow rate and the concentration of H₂.
-
Repeat the experiment at different temperatures, flow rates, and pressures to study their effects on catalyst performance.
-
Visualizations
Logical Flow of the this compound-Hydrogen Economy
The following diagram illustrates the cyclical nature of using this compound as a hydrogen carrier, from production using renewable energy to end-use.
Caption: The green this compound-hydrogen cycle.
Experimental Workflow for Catalyst Performance Evaluation
This diagram outlines the typical workflow for testing and evaluating the performance of a catalyst for this compound decomposition.
Caption: Workflow for this compound decomposition catalyst testing.
References
- 1. cetjournal.it [cetjournal.it]
- 2. researchgate.net [researchgate.net]
- 3. Haber process - Wikipedia [en.wikipedia.org]
- 4. Green this compound Production by Haber-Bosch Reactor - abc-compressors.com [abc-compressors.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAE International | Advancing mobility knowledge and solutions [sae.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Ammonia Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ammonia is critical in various stages of pharmaceutical development and manufacturing. This guide provides a comprehensive comparison of four common analytical methods for this compound detection: the Berthelot (Indophenol) method, Nessler's method, the use of Ion-Selective Electrodes (ISE), and enzymatic assays. This document outlines their respective principles, performance characteristics, and detailed experimental protocols to aid in method selection and cross-validation.
The selection of an appropriate analytical method for this compound detection is contingent on factors such as the required sensitivity, the sample matrix, potential interfering substances, and the desired throughput. Cross-validation of these methods is essential to ensure the accuracy and consistency of results across different analytical platforms.
Comparative Analysis of Performance Characteristics
A summary of the key performance parameters for each of the four major this compound detection methods is presented below. This data has been compiled from various scientific resources and application notes.
| Feature | Berthelot (Indophenol) Method | Nessler's Method | Ion-Selective Electrode (ISE) | Enzymatic Assay |
| Principle | Colorimetric reaction of this compound with phenol and hypochlorite to form indophenol blue.[1][2][3] | Colorimetric reaction of this compound with Nessler's reagent (potassium tetraiodomercurate(II)) to form a yellow-to-brown complex.[4] | Potentiometric measurement of this compound gas diffusing across a gas-permeable membrane, which alters the pH of an internal solution.[5][6] | Enzymatic conversion of this compound and a substrate, leading to a measurable change in absorbance or fluorescence.[7][8][9] |
| Limit of Detection (LOD) | ~0.01 mg/L | ~0.025 - 0.05 mg/L[4] | ~0.02 mg/L | ~2.4 µM (0.04 mg/L)[7] |
| Linear Range | Up to 2.0 mg/L | 0.05 - 1.0 mg/L | 0.02 - 17,000 mg/L | Up to 300 µM (~5.1 mg/L)[7] |
| Precision (%RSD) | Generally < 5% | Variable, can be < 5% with careful control | ±10% of full scale[10] | Within-run: 1.5-2.8%, Between-run: 2.8-4.5%[7] |
| Accuracy (% Recovery) | Good, but susceptible to matrix interference | Good, but can be affected by interfering ions | Generally good, requires careful calibration | 96.3% - 105%[7] |
| Common Interferences | Divalent and trivalent ions (e.g., Ca²⁺, Mg²⁺), which can be masked with complexing agents.[1] | Calcium, magnesium, iron, and sulfide, which can be removed by distillation.[11] Volatile amines can be a positive interference.[5] | Volatile amines.[5] Potassium ions can interfere with some electrode types.[10] | Substances that oxidize NAD(P)H can cause falsely high results in some assays.[12] |
| Analysis Time | Slower, requires color development time (30-60 minutes).[13] | Faster than Berthelot, with a reaction time of about 10-30 minutes.[4] | Rapid, providing real-time measurements. | Rapid, typically around 5-30 minutes.[9] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided to facilitate their implementation and cross-validation.
Berthelot (Indophenol) Method Protocol
This colorimetric method involves the reaction of this compound with phenol and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue indophenol dye.
Reagents:
-
Phenol solution
-
Sodium nitroprusside solution
-
Alkaline citrate solution (as a complexing agent)
-
Sodium hypochlorite solution
-
This compound standard solutions
Procedure:
-
To a sample or standard solution, add the alkaline citrate reagent, followed by the phenol and sodium nitroprusside solution.
-
Add the sodium hypochlorite solution and mix thoroughly.
-
Allow the color to develop at room temperature for a specified time (typically 30-60 minutes).[13]
-
Measure the absorbance of the solution at approximately 640 nm using a spectrophotometer.
-
Construct a calibration curve using the absorbance values of the this compound standards to determine the concentration of this compound in the samples.
Nessler's Method Protocol
This method relies on the reaction of this compound with Nessler's reagent in a strongly alkaline solution to produce a yellow-to-brown colloidal suspension.
Reagents:
-
Nessler's Reagent (Potassium tetraiodomercurate(II) in KOH/NaOH)
-
Rochelle salt solution (Potassium sodium tartrate) or another stabilizer
-
This compound standard solutions
Procedure:
-
To a sample or standard solution, add Rochelle salt solution to prevent precipitation of calcium and magnesium salts.
-
Add Nessler's reagent and mix well.
-
Allow the mixture to stand for the recommended time (approximately 10-20 minutes) for color development.
-
Measure the absorbance at a wavelength between 400 and 500 nm.[14]
-
Prepare a calibration curve from the standards to calculate the this compound concentration in the samples.
Ion-Selective Electrode (ISE) Protocol
The this compound ISE is a gas-sensing electrode that measures the concentration of dissolved this compound gas in a solution.
Equipment and Reagents:
-
This compound Ion-Selective Electrode
-
pH/ion meter
-
Ionic Strength Adjustor (ISA) solution (typically a strong base like NaOH to convert NH₄⁺ to NH₃)
-
This compound standard solutions
Procedure:
-
Prepare a series of this compound standards and add the ISA solution to each.[15]
-
Calibrate the electrode and meter according to the manufacturer's instructions using the prepared standards.
-
To the sample, add the same proportion of ISA solution as used for the standards.[15]
-
Immerse the electrode in the sample and stir gently.
-
Record the millivolt reading or concentration once the reading has stabilized.
Enzymatic Assay Protocol
This method is based on the glutamate dehydrogenase (GLDH) catalyzed reductive amination of α-ketoglutarate with this compound and NADPH to form glutamate and NADP⁺.
Reagents:
-
Assay buffer
-
α-Ketoglutarate solution
-
NADPH solution
-
Glutamate Dehydrogenase (GLDH) enzyme solution
-
This compound standard solutions
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NADPH.
-
Add the sample or standard to the reaction mixture.
-
Initiate the reaction by adding the GLDH enzyme solution.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the consumption of NADPH and thus the this compound concentration.[9]
-
Determine the rate of change in absorbance and compare it to a standard curve to quantify the this compound concentration.
Visualizing the Methodologies
To further clarify the processes and relationships involved in this compound detection and its validation, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of this compound detection methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. nrc.gov [nrc.gov]
- 6. metrohm.com [metrohm.com]
- 7. A new enzymatic cycling method for this compound assay using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated enzymatic assay for plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
- 10. vernier.com [vernier.com]
- 11. nemi.gov [nemi.gov]
- 12. Non-specific interference in the measurement of plasma this compound: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 15. assets.fishersci.com [assets.fishersci.com]
Ammonia vs. Urea: A Comparative Guide for Agricultural Research
An objective analysis of two primary nitrogen sources for crop production, supported by experimental data and detailed methodologies.
As the global demand for food continues to rise, the efficient use of nitrogen fertilizers is paramount for sustainable agriculture. Among the most widely used nitrogen sources are ammonia (most commonly in the form of anhydrous this compound) and urea. The choice between these two fertilizers can have significant impacts on crop yield, soil health, and environmental quality. This guide provides a comprehensive comparison of this compound and urea, drawing on data from various agricultural studies to inform researchers, scientists, and agricultural professionals.
Performance Comparison: this compound vs. Urea
The relative performance of this compound and urea as nitrogen fertilizers is influenced by a multitude of factors including soil type, climate, crop species, and application methods. Below is a summary of key performance indicators from comparative studies.
| Performance Indicator | This compound (Anhydrous) | Urea | Key Findings from Studies |
| Crop Yield | Often shows higher or comparable yields to urea, particularly when injected. | Can have lower or comparable yields, with losses possible through volatilization if not incorporated. | A two-year study on direct-seeded rice found that pre-crop anhydrous this compound yielded 53% more grain than the nil-N control, while the full urea treatment yielded 22% more.[1] In some studies on wheat, there was no consistent difference in yield between anhydrous this compound and urea.[2] However, other research has shown ammonium nitrate (a product derived from this compound) to be superior to urea in wheat yield.[3] |
| Soil Acidification | Generally has a higher acidifying effect on soil over the long term. | Also contributes to soil acidification, but often to a lesser extent than anhydrous this compound. | After nine years of application at 180 kg N ha⁻¹, anhydrous this compound lowered soil pH to 4.2, compared to 5.2 in the unfertilized control.[4] Both urea and ammonium sulfate application lead to a decrease in soil pH, with the effect being more pronounced with ammonium sulfate.[5][6] |
| This compound Volatilization | Negligible when properly injected into the soil. | High potential for nitrogen loss as this compound gas, especially when surface-applied without incorporation.[7][8][9] | Gaseous loss of this compound is negligible from injected anhydrous this compound.[2] Surface-applied urea can lose up to 60% of its nitrogen through this compound volatilization under worst-case scenarios.[7] Losses are influenced by soil moisture, temperature, and pH.[8][10] |
| Nitrous Oxide (N₂O) Emissions | Can lead to higher N₂O emissions, particularly in concentrated bands. | N₂O emissions can be lower than anhydrous this compound but are still significant. | In a study on cornfields, cumulative N₂O emissions were higher for anhydrous this compound (16.89 kg N₂O-N ha⁻¹) compared to urea (14.07 kg N₂O-N ha⁻¹) in a year with high N loss potential.[11] Several field experiments have indicated that locally concentrated, alkaline-forming fertilizers like anhydrous this compound produce more N₂O than evenly dispersed fertilizers.[12] Conversely, some research suggests urea fertilization can significantly promote N₂O emissions.[13] |
| Nitrogen Use Efficiency (NUE) | Generally high due to subsurface placement, minimizing losses. | Can be lower due to volatilization losses, but this can be mitigated with urease inhibitors or incorporation. | The efficiency of nitrogen recovery by perennial ryegrass was higher for ammonium nitrate (95%) compared to urea (60%).[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies comparing this compound and urea.
Study on Soil Acidification and Nutrient Availability
-
Objective: To quantify the long-term acidifying effects of urea and anhydrous this compound.
-
Experimental Design: Nitrogen was injected annually at rates of 45, 90, and 180 kg ha⁻¹ into a Dark Brown loam. A control treatment with no nitrogen was included.
-
Fertilizer Application: Both urea and anhydrous this compound were injected to a depth of 0.1 meters.
-
Soil Sampling and Analysis: Soil pH was measured in a CaCl₂ solution. Exchangeable base cations and acidity were also determined. Soil solution was analyzed for manganese and nutrient ratios at different time points after fertilizer injection.
-
Duration: The study was conducted over a period of 9 years.[4]
Study on Nitrous Oxide Emissions in Corn Production
-
Objective: To evaluate the effect of anhydrous this compound, urea, and polymer-coated urea on N₂O emissions in continuous corn production.
-
Experimental Design: Treatments included a control (no nitrogen), anhydrous this compound, urea, and polymer-coated urea (ESN).
-
Fertilizer Application: Nitrogen was applied at a rate of 110 kg N ha⁻¹ in the first year and 180 kg N ha⁻¹ in the following two years.
-
Gas Sampling and Analysis: Soil N₂O fluxes were measured using vented non-steady state closed chambers. Gas samples were analyzed using a gas chromatograph. Measurements were taken one to three times per week early in the growing season and less frequently later on.
-
Data Collection: Cumulative emissions were calculated for the growing season. Emissions per unit of corn yield and as a percentage of applied nitrogen were also determined.[11]
General On-Farm Nitrogen Rate Trial Protocol
-
Objective: To identify agronomically and economically optimal nitrogen rates for corn production.
-
Experimental Design: The protocol suggests a minimum of five different nitrogen rates. Treatments should be replicated at least twice, preferably three or four times, in a randomized block design.
-
Plot Dimensions: Each treatment plot should be at least 500 feet long. The width should be equal to two or more combine header widths to allow for harvesting the center of each plot to avoid border effects.
-
Data Collection: Key data to be collected includes crop yield and grain moisture content from each plot. This data is then used for statistical analysis to determine the optimal nitrogen rate.[15]
Visualization of Nitrogen Transformation and Plant Uptake
The following diagrams illustrate the pathways of this compound and urea from application to plant uptake and assimilation.
Caption: Transformation pathways of urea and anhydrous this compound in the soil, plant uptake, and potential loss mechanisms.
Caption: Simplified signaling pathway for the assimilation of ammonium and nitrate within plant root cells.
Conclusion
The selection of a nitrogen source between this compound and urea is a critical decision in agricultural management with no one-size-fits-all answer. Anhydrous this compound, when properly injected, offers high nitrogen use efficiency and can lead to excellent crop yields. However, its application requires specialized equipment and it has a greater potential for soil acidification over time. Urea is easier to handle and apply, but it is susceptible to significant nitrogen loss through this compound volatilization if not incorporated into the soil, which can reduce its efficiency and economic viability.[7] Environmental considerations, such as the potential for nitrous oxide emissions, further complicate the decision. Ultimately, the optimal choice will depend on a careful evaluation of specific field conditions, available equipment, crop requirements, and environmental stewardship goals. Future research should continue to focus on developing and refining application technologies and fertilizer formulations, such as the use of inhibitors, to maximize nitrogen use efficiency and minimize environmental impacts for both this compound and urea-based systems.
References
- 1. Injected Anhydrous this compound Is More Effective Than Broadcast Urea as a Source of Nitrogen for Drill Seeded Rice [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Long-term use of urea vs. anhydrous this compound for N fertilization of a Dark Brown loam: I. Soil acidification and nutrient availability [harvest.usask.ca]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. Effects of urea and (NH4)2SO4 on nitrification and acidification of Ultisols from southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agry.purdue.edu [agry.purdue.edu]
- 8. This compound volatilization from urea - Wikipedia [en.wikipedia.org]
- 9. This compound loss from urea-containing fertilizers – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 10. landresources.montana.edu [landresources.montana.edu]
- 11. experts.umn.edu [experts.umn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Urea Fertilization Significantly Promotes Nitrous Oxide Emissions from Agricultural Soils and Is Attributed to the Short-Term Suppression of Nitrite-Oxidizing Bacteria during Urea Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agry.purdue.edu [agry.purdue.edu]
A Comparative Guide to Thermal and Plasma Catalysis for Ammonia Production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ammonia, a cornerstone of the chemical industry and a potential vector for a hydrogen-based economy, is predominantly carried out through the energy-intensive Haber-Bosch process. This process relies on thermal catalysis under high temperature and pressure. In the quest for more sustainable and decentralized this compound production, plasma catalysis has emerged as a promising alternative, operating at milder conditions. This guide provides an objective comparison of thermal and plasma catalysis for this compound production, supported by experimental data and detailed methodologies.
Performance Comparison: A Quantitative Overview
The efficacy of this compound synthesis is primarily evaluated based on this compound concentration, production rate, and the energy consumed per mole of this compound produced. The following tables summarize key performance metrics reported in the literature for both thermal and plasma-catalytic methods. It is crucial to note that the reported values are often obtained under different experimental conditions, which can influence the outcomes.
| Parameter | Thermal Catalysis (Haber-Bosch) | Plasma Catalysis | References |
| Operating Temperature (°C) | 400 - 500 | Ambient - 500 | [1][2] |
| Operating Pressure (bar) | 100 - 300 | Atmospheric | [1] |
| This compound Concentration (mol%) | 15 - 25 (at equilibrium) | 0.1 - a few % | [1] |
| Energy Consumption (GJ/t-NH₃) | ~36 - 50 (large scale) | 95 - 10^6 (lab scale) | [1] |
Table 1: General Operating Conditions and Performance Metrics.
| Catalyst | Temperature (°C) | Pressure (bar) | NH₃ Synthesis Rate (μmol g⁻¹ h⁻¹) | Energy Yield (g-NH₃/kWh) | References |
| Thermal Catalysis | |||||
| Ru/MgO | 400 | 1 | ~10,000 | N/A | [3] |
| Fe-based | 450 | 150 | High (industrial) | ~500-2000 | [4] |
| Plasma Catalysis (DBD) | |||||
| Ni/Al₂O₃ | ~35 | 1 | 471 | ~1.15 | [5][6] |
| Ru/Al₂O₃ | 200 | 1 | Varies | ~20-35 | [4] |
| Co-based/Al₂O₃ | Ambient | 1 | Varies | Varies | [7] |
Table 2: Catalyst Performance in Thermal and Plasma Systems.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research in this compound synthesis. Below are generalized methodologies for conducting thermal and plasma-catalytic experiments.
Thermal Catalytic this compound Synthesis (Fixed-Bed Reactor)
1. Catalyst Preparation (e.g., Ru/Al₂O₃):
-
Support Pre-treatment: γ-Al₂O₃ is dried at 120°C for 12 hours to remove adsorbed water.
-
Impregnation: The incipient wetness impregnation method is commonly used. A solution of a ruthenium precursor (e.g., RuCl₃·xH₂O) in a suitable solvent (e.g., deionized water or ethanol) is prepared. The volume of the solution is equal to the pore volume of the alumina support. The solution is added dropwise to the support with constant mixing.
-
Drying and Calcination: The impregnated support is dried in an oven at 120°C overnight, followed by calcination in air at a high temperature (e.g., 500°C) for several hours to decompose the precursor and form ruthenium oxide nanoparticles.
-
Reduction: Prior to the reaction, the catalyst is reduced in a hydrogen flow at an elevated temperature (e.g., 400-500°C) to convert the ruthenium oxide to its active metallic state.
2. Experimental Setup and Procedure:
-
A fixed-bed reactor, typically made of stainless steel or quartz, is used. The catalyst is packed in the center of the reactor, secured by quartz wool plugs.
-
Mass flow controllers are used to introduce a stoichiometric mixture of high-purity nitrogen and hydrogen (N₂:H₂ = 1:3) into the reactor.
-
The reactor is heated to the desired reaction temperature using a furnace, and the pressure is controlled by a back-pressure regulator.
-
The effluent gas stream, containing unreacted N₂ and H₂, and the product NH₃, is passed through a cold trap to condense the this compound for collection and quantification.
3. This compound Quantification:
-
Titration: The condensed this compound is dissolved in a known volume of a standard acid solution (e.g., H₂SO₄). The excess acid is then back-titrated with a standard base solution (e.g., NaOH) to determine the amount of this compound produced.[8]
-
Gas Chromatography (GC): The effluent gas can be directly analyzed using a GC equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., a porous layer open tubular (PLOT) column) to separate and quantify N₂, H₂, and NH₃.[9][10][11]
Plasma-Catalytic this compound Synthesis (DBD Reactor)
1. Catalyst Preparation:
-
The catalyst (e.g., Ni/Al₂O₃, Ru/Al₂O₃) is prepared using similar impregnation, drying, and calcination steps as described for thermal catalysis. The catalyst is often in the form of pellets or coated on a structured support to be packed into the plasma reactor.
2. Experimental Setup and Procedure:
-
A dielectric barrier discharge (DBD) reactor is commonly employed. It consists of two electrodes separated by a dielectric material (e.g., quartz). The catalyst is packed in the discharge gap between the electrodes.[7][12]
-
High-purity N₂ and H₂ gases are fed into the reactor at controlled flow rates using mass flow controllers. The experiments are typically conducted at atmospheric pressure.
-
A high-voltage AC power supply is connected to the electrodes to generate a non-thermal plasma in the catalyst bed. The voltage and frequency are key operational parameters.
-
The effluent gas is analyzed to determine the this compound concentration.
3. This compound Quantification:
-
The methods for this compound quantification are the same as in thermal catalysis, with online GC analysis being common for continuous monitoring of the reaction.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Generalized experimental workflow for catalytic this compound synthesis.
Comparative Mechanisms of Thermal and Plasma Catalysis
Caption: Simplified reaction pathways for thermal versus plasma catalysis.
Concluding Remarks
Thermal catalysis, embodied by the Haber-Bosch process, remains the industrial standard for this compound production due to its high efficiency and yield at large scales. However, its significant energy demand and reliance on centralized infrastructure are major drawbacks.
Plasma catalysis offers a compelling alternative with the potential for decentralized, small-scale production powered by renewable electricity.[3][4] The primary challenge for plasma catalysis is its currently lower energy efficiency and this compound yield compared to the Haber-Bosch process.[1] Research is actively focused on improving plasma reactor design, developing more effective catalysts, and elucidating the complex plasma-catalyst interactions to bridge this performance gap.[13][14] The synergy between the plasma and the catalyst can lead to reaction pathways that are inaccessible through thermal means alone, potentially enabling this compound synthesis at conditions beyond thermal equilibrium.[15][16] Continued innovation in this field holds the promise of a more sustainable and flexible future for this compound synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plasma-catalytic this compound synthesis beyond thermal equilibrium on Ru-based catalysts in non-thermal plasma - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02189J [pubs.rsc.org]
- 3. SYNTHESIS AND CHARACTERIZATION OF RU/AL2O3 NANOCATALYST FOR this compound SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 8. nemi.gov [nemi.gov]
- 9. This compound synthesis - Case Study [scioninstruments.com]
- 10. gassite.com [gassite.com]
- 11. agilent.com [agilent.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. scispace.com [scispace.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Plasma-driven catalysis: green this compound synthesis with intermittent electricity - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02058C [pubs.rsc.org]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
Revolutionizing Ammonia Detection: A Comparative Guide to Novel Gas Sensor Performance
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of next-generation ammonia gas sensors, supported by experimental data and detailed protocols.
The accurate and rapid detection of this compound (NH3) is critical across a spectrum of applications, from environmental monitoring and industrial safety to medical diagnostics, where it can be an important biomarker in breath analysis.[1][2] In recent years, significant advancements in materials science and nanotechnology have led to the development of novel this compound gas sensors with superior performance characteristics compared to traditional technologies. This guide provides a comprehensive comparison of these emerging sensors with established alternatives, supported by experimental data and detailed validation protocols to aid researchers in their selection and application.
Performance Benchmarks: Novel vs. Traditional this compound Sensors
The performance of this compound gas sensors is evaluated based on several key metrics: sensitivity, selectivity, response and recovery times, and the limit of detection (LOD). Novel sensors, often leveraging nanomaterials such as graphene, carbon nanotubes (CNTs), and metal oxide composites, are demonstrating significant improvements in these areas, particularly in achieving low detection limits at room temperature.[3][4]
Below is a summary of quantitative data comparing the performance of various novel this compound gas sensors with conventional sensor technologies.
| Sensor Type | Sensing Material | Detection Limit (LOD) | Response Time | Recovery Time | Operating Temperature | Key Advantages |
| Novel Sensors | ||||||
| Chemiresistive | ZnO/rGO Nanocomposite | 0.1 ppm[5] | 17 s (@ 10 ppm)[5] | 26 s (@ 10 ppm)[5] | Room Temperature[6] | High sensitivity, self-powered potential.[5] |
| Chemiresistive | Polyaniline (PANI)/Graphene Oxide | 0.08 ppm[7] | ~22 s[7] | - | Room Temperature | High sensitivity, fast response.[7] |
| Chemiresistive | SWCNTs | 3 ppb[3] | - | - | Room Temperature | Ultra-low detection limit.[3] |
| Chemiresistive | Polymer-based (PAMPSA) | 30 ppb[8] | - | - | Room Temperature | Wide detection range, robust in high humidity.[8] |
| Optical | Tilted Fiber Bragg Grating with PANI/GO | 0.08 ppm[7] | < 22 s[7] | - | Room Temperature | High sensitivity, rapid response.[7] |
| Traditional Sensors | ||||||
| Metal-Oxide (MOX) | SnO2, ZnO | ppm range[1] | Seconds to minutes | Minutes | High Temperature (150-500 °C)[6] | Low cost, long lifespan.[1][9] |
| Electrochemical | - | Low ppm range[10] | 30-60 s | Minutes | Room Temperature | Low power consumption, good for low concentrations.[9][10] |
| Non-dispersive Infrared (NDIR) | - | ppm range | Seconds | Seconds | Room Temperature | High selectivity.[9] |
Experimental Protocol for Validating this compound Gas Sensor Performance
To ensure accurate and reproducible performance data, a standardized experimental protocol is essential. The following methodology outlines the key steps for validating the performance of novel this compound gas sensors.
1. Sensor Preparation and Stabilization:
-
Fabricate the sensor on the desired substrate. For instance, a ZnO/rGO nanocomposite can be deposited using techniques like reverse offset and electrostatic spray deposition.[6]
-
Prior to testing, stabilize the sensor in a clean, controlled environment (e.g., flowing dry air or nitrogen) until a stable baseline resistance is achieved.
2. Gas Delivery and Chamber Setup:
-
Utilize a sealed gas chamber of a known volume (e.g., 300 mL) to create a controlled environment.[11]
-
Employ mass flow controllers (MFCs) to precisely regulate the flow of the target gas (this compound) and a balance gas (e.g., dry air).
-
Introduce a known concentration of this compound gas into the chamber. For generating specific concentrations, a certified gas cylinder or the vaporization of an aqueous this compound solution can be used.[11]
3. Data Acquisition:
-
Connect the sensor to a data acquisition system to continuously monitor its response (e.g., change in resistance for a chemiresistive sensor).
-
Record the baseline signal in the absence of this compound.
-
Introduce the target this compound concentration and record the sensor's response until it reaches a steady state.
-
Purge the chamber with the balance gas to measure the recovery time.
4. Performance Parameter Calculation:
-
Sensitivity: Calculate the sensor's response as the relative change in its signal upon exposure to this compound. For a chemiresistive sensor, this is often expressed as (Rg - Ra) / Ra or (Ra - Rg) / Rg, where Ra is the resistance in air and Rg is the resistance in the presence of this compound.
-
Response Time: Determine the time taken for the sensor to reach 90% of its final response value upon exposure to this compound.
-
Recovery Time: Measure the time taken for the sensor's signal to return to 90% of its original baseline value after the this compound source is removed.
-
Selectivity: Expose the sensor to various interfering gases (e.g., carbon monoxide, carbon dioxide, acetone) at similar concentrations to this compound and compare the responses.[6][12]
-
Limit of Detection (LOD): Determine the lowest concentration of this compound that produces a signal-to-noise ratio of at least 3.
5. Environmental Condition Testing:
-
Investigate the effect of varying humidity and temperature on the sensor's performance, as these are critical factors in real-world applications.[4]
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in sensor validation and operation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound gas sensor performance.
Caption: Signaling pathway for a novel chemiresistive this compound gas sensor.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound sensor working principle - Fosensor [hnfosensor.com]
- 3. Recent Advances in this compound Gas Sensors Based on Carbon Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vocsens.com [vocsens.com]
- 10. dol-sensors.com [dol-sensors.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound gas sensors based on undoped and Ca-doped ZnO nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Environmental Impact of Ammonia Production Methods
Ammonia (NH₃) is a cornerstone of modern agriculture and a vital chemical feedstock. However, its conventional production is a significant contributor to global greenhouse gas emissions. As the world transitions towards a more sustainable future, a critical evaluation of alternative this compound synthesis methods is paramount. This guide provides a detailed comparison of the environmental impacts of different this compound production technologies, supported by quantitative data and experimental protocols, to inform researchers, scientists, and drug development professionals.
Overview of this compound Production Methods
This compound production is broadly categorized based on the source of hydrogen and the energy used in the synthesis process. The primary methods include:
-
Gray this compound: The most common method, relying on the Haber-Bosch process with hydrogen derived from fossil fuels, typically natural gas, through steam methane reforming (SMR).
-
Blue this compound: Similar to gray this compound, but with the integration of carbon capture, utilization, and storage (CCUS) to mitigate CO₂ emissions.
-
Green this compound: Utilizes the Haber-Bosch process with hydrogen produced via water electrolysis powered by renewable energy sources.
-
Emerging Technologies: These include electrochemical and photocatalytic this compound synthesis, which aim to produce this compound under milder conditions with potentially lower environmental impact.
The following diagram illustrates the primary pathways for conventional and low-carbon this compound production.
Quantitative Comparison of Environmental Impacts
The environmental performance of each this compound production method can be quantified using Life Cycle Assessment (LCA), which evaluates impacts from raw material extraction to the final product ("cradle-to-gate").
Table 1: Greenhouse Gas Emissions and Energy Consumption
| Production Method | Feedstock | Hydrogen Source | GHG Emissions (kg CO₂-eq / kg NH₃) | Energy Consumption (GJ / tonne NH₃) |
| Gray this compound | Natural Gas | Steam Methane Reforming | 1.8 - 2.7[1][2][3] | 28 - 41[4] |
| Blue this compound | Natural Gas | SMR with CCUS | 0.6 - 1.2 (with 60-90% capture)[5] | 29 - 39 |
| Green this compound | Water, Air | Water Electrolysis | 0.09 - 0.79[6][7] | 30 - 40 (varies with electrolyzer efficiency) |
Note: GHG emissions for blue this compound are highly dependent on the CO₂ capture rate and upstream methane leakage. Emissions for green this compound depend on the carbon intensity of the renewable electricity source.
Table 2: Life Cycle Assessment (LCA) Impact Categories for Different this compound Production Scenarios
This table presents a qualitative and quantitative comparison across several environmental impact categories, derived from LCA studies. "Baseline" refers to conventional gray this compound production.
| Impact Category | Gray this compound (Baseline) | Blue this compound | Green this compound | Key Drivers |
| Global Warming Potential | High | Medium | Very Low | Fossil fuel combustion, CO₂ from SMR.[3][8] |
| Fossil Resource Scarcity | High | High | Very Low | Reliance on natural gas as feedstock and fuel.[8] |
| Freshwater Eutrophication | Medium | Medium | High | Runoff from mining of minerals for renewable energy infrastructure (e.g., solar panels, turbines).[1][8] |
| Mineral Resource Scarcity | Low | Low | High | Use of rare earth elements and other minerals in electrolyzers and renewable energy technologies.[8] |
| Land Use | Low | Low | High | Land required for solar or wind farms to generate sufficient electricity.[8] |
| Terrestrial Acidification | Medium | Medium | High | Emissions associated with the production of renewable energy infrastructure.[8] |
Experimental Protocols for Environmental Impact Assessment
Accurate and reproducible measurement of environmental impacts is crucial for comparing different production methods. The following protocols are standard methodologies used in the industry.
Life Cycle Assessment (LCA)
LCA is a standardized methodology (ISO 14040 and 14044) for assessing the environmental impacts associated with all the stages of a product's life.[8]
Detailed Methodology:
-
Goal and Scope Definition: Define the purpose of the assessment, the functional unit (e.g., 1 kg of this compound produced), and the system boundaries (e.g., cradle-to-gate).[8]
-
Life Cycle Inventory (LCI) Analysis: Quantify all inputs (raw materials, energy) and outputs (emissions, waste) for each process within the system boundaries. This involves collecting data from the production facility, suppliers, and databases.
-
Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts of the inputs and outputs from the LCI. This involves classifying emissions into impact categories (e.g., global warming, acidification) and characterizing them using scientific models.[9]
The following diagram illustrates the workflow of a Life Cycle Assessment.
References
- 1. CEMS: Continuous Emission Monitoring System | Envira [envira.global]
- 2. Continuous emission monitoring systems (CEMS) | DURAG GROUP [durag.com]
- 3. 4.2 Identifying and Calculating GHG Emissions | DART – Deloitte Accounting Research Tool [dart.deloitte.com]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Are Fugitive Emissions Considered Process Emissions under the GHG Protocol? → Learn [esg.sustainability-directory.com]
- 7. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 8. EPA Method 3A [atecorp.com]
- 9. ghgprotocol.org [ghgprotocol.org]
A Researcher's Guide to Ammonia Adsorption: Validating Theoretical Models with Experimental Data
For researchers, scientists, and drug development professionals navigating the complexities of ammonia adsorption, the accurate prediction of adsorbent performance is paramount. This guide provides a comprehensive comparison of common theoretical models used to describe this compound adsorption, supported by experimental data and detailed protocols. By understanding the interplay between theoretical predictions and experimental outcomes, researchers can optimize the selection and design of materials for a wide range of applications, from industrial gas separation to environmental remediation and advanced drug delivery systems.
The process of this compound adsorption onto a solid surface is a multifaceted phenomenon influenced by factors such as the adsorbent's surface chemistry, pore structure, and the operating conditions of temperature and pressure. Theoretical models provide a mathematical framework to describe and predict this process, offering valuable insights into the underlying mechanisms. However, the true utility of these models lies in their validation against robust experimental data.
Comparing Theoretical Isotherm Models
Several isotherm models are commonly employed to analyze this compound adsorption data, each with its own set of assumptions and limitations. The Langmuir, Freundlich, and Temkin models are among the most frequently utilized. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[1] In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface.[1] The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.[2]
The selection of an appropriate model is crucial for accurately representing the experimental data. The goodness of fit is often evaluated by the correlation coefficient (R²). For instance, studies on activated carbon have shown that both the Langmuir and Freundlich models can provide a good fit for this compound adsorption from aqueous solutions, with R² values of 0.9749 and 0.9846, respectively.[3] Similarly, for the adsorption of ammonium onto oxidized activated carbon, the Langmuir model showed a better fit (R² = 0.999) compared to the Freundlich and Temkin isotherms.[4] In the case of this compound adsorption on NaCl modified zeolite, the experimental data was found to conform well to the Langmuir isotherm model.[5]
Below is a summary of experimental data comparing the fit of these models for various adsorbents.
| Adsorbent Material | Theoretical Model | Adsorption Capacity (mg/g) | Correlation Coefficient (R²) | Reference |
| Activated Carbon | Langmuir | 17.19 | 0.9749 | [3] |
| Freundlich | - | 0.9846 | [3] | |
| Oxidized Activated Carbon | Langmuir | - | 0.999 | [4] |
| NaCl Modified Zeolite | Langmuir | - | - | [5] |
| Natural Zeolite | Freundlich | - | 0.99 | [6] |
| Composite Zeolite | Freundlich | - | - | [5] |
| Silica Sand | Langmuir | 6.097 (NH3-N) | 0.702 | [7] |
Experimental Protocols for Measuring this compound Adsorption
The validation of theoretical models is entirely dependent on the quality of the experimental data. Accurate and reproducible measurements of this compound adsorption are therefore essential. A typical experimental workflow involves preparing the adsorbent material, carrying out the adsorption experiment under controlled conditions, and analyzing the amount of this compound adsorbed.
Adsorbent Preparation
The preparation of the adsorbent is a critical first step that can significantly influence its adsorption capacity. Common preparation methods include:
-
Activation: Activated carbons are often produced from precursors like coconut shells through physical or chemical activation.[3]
-
Modification: The surface chemistry of adsorbents can be modified to enhance this compound adsorption. For example, activated carbon can be treated with nitric acid to introduce acidic functional groups.[8][9] Zeolites can be modified with solutions like NaCl.[5]
-
Synthesis: Novel adsorbents like metal-organic frameworks (MOFs) are synthesized through specific chemical routes. For instance, ZIF-8 and ZnBTC are two MOFs that have been studied for this compound capture.[10]
This compound Adsorption Measurement
The adsorption of this compound can be measured using various techniques, including:
-
Static Adsorption (Batch Experiments): A known amount of adsorbent is brought into contact with a solution or gas of a specific this compound concentration in a sealed container. The system is allowed to reach equilibrium, and the change in this compound concentration is measured to determine the amount adsorbed.[3][11]
-
Dynamic Adsorption (Flow Experiments): A gas stream containing this compound is passed through a packed bed of the adsorbent. The concentration of this compound at the outlet is monitored over time to generate a breakthrough curve, from which the adsorption capacity can be calculated.[9][12]
Analytical Techniques
Several analytical methods are used to quantify the concentration of this compound before and after adsorption:
-
Spectrophotometry: This is a common method for determining this compound concentration in aqueous solutions. The Berthelot (indophenol) method and Nessler's reagent method are two widely used colorimetric techniques.[13][14]
-
Ion-Selective Electrodes (ISEs): this compound ISEs can be used for the direct measurement of ammonium ions in solution.[13]
-
Gas Chromatography (GC) and Mass Spectrometry (MS): These techniques can be used to analyze the composition of the gas phase in dynamic adsorption experiments.[15]
-
Fluorometric Methods: These are highly sensitive methods for detecting low concentrations of this compound in the air.[16]
Visualizing the Validation Workflow
The process of validating a theoretical model for this compound adsorption with experimental data can be visualized as a systematic workflow. This involves a series of steps, from initial hypothesis to final model validation and application.
Caption: Workflow for validating theoretical models of this compound adsorption.
This workflow highlights the iterative process of selecting a theoretical model, conducting experiments to generate data, and then using that data to validate and refine the model. A validated model can then be confidently used to predict adsorbent performance under different conditions and to guide the design of new and improved adsorbent materials.
By bridging the gap between theory and experiment, researchers can accelerate the development of effective this compound adsorption technologies for a variety of critical applications.
References
- 1. physical chemistry - How is Langmuir adsorption isotherm different from Freundlich's? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Zeolites for the Sorption of Ammonium: Breakthrough Curve Evaluation and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Adsorption of this compound by Surface-Modified Activated Carbon Fiber Mesh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rua.ua.es [rua.ua.es]
- 10. A Combined Experimental and Computational Study on the Adsorption Sites of Zinc-Based MOFs for Efficient this compound Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
- 14. neptjournal.com [neptjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
A Comparative Review of Homogeneous and Heterogeneous Catalysts for Ammonia Synthesis: Performance, Protocols, and Pathways
For researchers, scientists, and drug development professionals, the synthesis of ammonia remains a cornerstone of chemical manufacturing, pivotal for everything from fertilizers to pharmaceuticals. The efficiency of this process hinges on the catalyst employed. This guide provides a comparative analysis of the two primary classes of catalysts—homogeneous and heterogeneous—delving into their performance metrics, the experimental protocols for their evaluation, and their distinct catalytic mechanisms.
The quest for more efficient and sustainable this compound production has led to extensive research into both homogeneous and heterogeneous catalytic systems. While heterogeneous catalysts form the backbone of industrial this compound synthesis, primarily through the Haber-Bosch process, homogeneous catalysts offer intriguing possibilities for milder reaction conditions. This review objectively compares their performance, supported by experimental data, to inform catalyst selection and development.
Performance Comparison of this compound Synthesis Catalysts
The efficacy of a catalyst is determined by several key performance indicators, including reaction rate, turnover number (TON), and turnover frequency (TOF), under specific temperature and pressure conditions. Below is a summary of quantitative data for representative homogeneous and heterogeneous catalysts.
| Catalyst Type | Catalyst System | Temperature (°C) | Pressure (bar) | Reaction Rate (mmol NH₃ g⁻¹ h⁻¹) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Homogeneous | Mo(N₂)(HIPTN)₃N | Room Temp | 1 | Catalytic but specific rate data under these exact conditions is not readily available in a comparable format | Qualitatively lower than heterogeneous systems under industrial conditions | [1] |
| Fe-N₂ Complexes | Room Temp | 1 | Catalytic activity demonstrated, but quantitative rates are often low and reported as TON | TONs of up to 12 have been reported for some systems | [1] | |
| Heterogeneous | Industrial Fe-based (KM1) | 400 | 150 | ~13.6 | ~0.01 | [2] |
| Ru/C | 400 | 50 | ~25 | - | [3] | |
| Cs-Ru/MgO | 400 | 10 | ~34 | - | [2] | |
| Co₃Mo₃N | 400 | 10 | 5.3 | - | [1] | |
| K₂[Mn(NH₂)₄] | 400 | 1 | 11 | - | [1] | |
| Ru/CeO₂ | 400 | 80 | Varies with H₂/N₂ ratio | - | [4] | |
| Co-N-C (SAC) | 350 | 10 | 4.34 | - | [5] |
Note: Direct comparison is challenging due to the wide variation in experimental conditions and reporting metrics. Homogeneous catalysis for this compound synthesis is often studied in the context of electrochemical or photochemical reactions, with less available data for direct thermocatalytic comparison with industrial heterogeneous systems.
Experimental Protocols
Accurate and reproducible evaluation of catalyst performance requires standardized experimental protocols. Below are detailed methodologies for testing both heterogeneous and homogeneous catalysts for thermocatalytic this compound synthesis.
Protocol for Heterogeneous Catalyst Testing
This protocol outlines a typical procedure for evaluating the performance of a solid-state catalyst in a fixed-bed reactor.
1. Catalyst Preparation and Activation:
-
The catalyst is crushed and sieved to a specific particle size range (e.g., 250-500 µm) to minimize mass transfer limitations.[4]
-
A known mass of the sieved catalyst is loaded into a fixed-bed reactor, often made of stainless steel or quartz.
-
Prior to the reaction, the catalyst is activated in-situ. For instance, an iron-based catalyst is typically reduced in a flow of a stoichiometric H₂/N₂ mixture (e.g., 3:1 ratio) at elevated temperatures (e.g., 425 °C) and pressures (e.g., 80 bar) for several hours to form the active metallic iron phase.[4] Ruthenium-based catalysts are also reduced, for example, at 500°C under an H₂/N₂ flow.[4]
2. Catalytic Activity Measurement:
-
The reactor is brought to the desired reaction temperature and pressure.
-
A feed gas mixture of nitrogen and hydrogen, with a specific H₂/N₂ ratio (commonly 3:1), is passed through the catalyst bed at a defined flow rate, which determines the gas hourly space velocity (GHSV).
-
The composition of the effluent gas stream is analyzed to determine the concentration of this compound produced. This is typically done using online gas chromatography (GC) or infrared (IR) spectroscopy.
-
The reaction rate is calculated based on the this compound concentration in the outlet, the total gas flow rate, and the mass of the catalyst.[6]
3. Catalyst Characterization:
-
Pre- and post-reaction characterization is crucial to understand the catalyst's physical and chemical properties. Common techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the active components.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.
-
Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To study the interaction of gases with the catalyst surface and its reducibility.
-
Protocol for Homogeneous Catalyst Testing
Evaluating homogeneous catalysts for thermocatalytic this compound synthesis requires a different experimental setup, typically involving a high-pressure autoclave.
1. Catalyst and Reagent Preparation:
-
The homogeneous catalyst, a metal-ligand complex, is synthesized and characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
-
A solution of the catalyst is prepared in a suitable solvent that can withstand the reaction conditions and does not interfere with the catalytic process.
-
A proton source and a reducing agent are often required. For example, some systems use lutidinium triflate as the proton source and cobaltocene as the reductant.[1]
2. Catalytic Reaction:
-
The catalyst solution, proton source, and reducing agent are charged into a high-pressure autoclave equipped with a stirrer.
-
The autoclave is sealed, purged with an inert gas, and then pressurized with dinitrogen (N₂) and hydrogen (H₂).
-
The reaction mixture is heated to the desired temperature and stirred for a set period.
3. Product Analysis and Quantification:
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The amount of this compound produced in the reaction mixture is quantified. This is often done by trapping the this compound in an acidic solution and then determining its concentration using methods like the indophenol blue colorimetric assay or NMR spectroscopy with an internal standard.
-
The turnover number (TON) is calculated as the moles of this compound produced per mole of catalyst. The turnover frequency (TOF) is the TON divided by the reaction time.
Signaling Pathways and Experimental Workflows
The mechanisms by which homogeneous and heterogeneous catalysts facilitate this compound synthesis are fundamentally different. These pathways can be visualized to better understand their logical flow.
Heterogeneous Catalysis: The Haber-Bosch Process
The dominant mechanism on the surface of heterogeneous catalysts like iron is the dissociative Langmuir-Hinshelwood mechanism. In this process, both dinitrogen and dihydrogen adsorb onto the catalyst surface and dissociate into their atomic constituents before stepwise hydrogenation to form this compound.
Homogeneous Catalysis: A Molecular Approach
Homogeneous catalysts, typically transition metal complexes, operate in the same phase as the reactants. The mechanism often involves the coordination of dinitrogen to the metal center, followed by a series of protonation and reduction steps, which is referred to as an associative mechanism.
Conclusion
Both homogeneous and heterogeneous catalysts present distinct advantages and challenges for this compound synthesis. Heterogeneous catalysts, particularly iron and ruthenium-based systems, are well-established for large-scale, high-pressure, and high-temperature industrial processes, demonstrating high stability and activity.[3] In contrast, homogeneous catalysts, while generally exhibiting lower rates and being more challenging to separate from the product stream, hold promise for decentralized this compound production under milder conditions, potentially powered by renewable energy sources.[1]
The choice of catalyst is contingent on the specific application, desired operating conditions, and economic feasibility. Continued research into novel catalyst design, including single-atom catalysts and advanced catalyst supports, as well as a deeper understanding of the reaction mechanisms at the molecular level, will be crucial in developing the next generation of highly efficient this compound synthesis technologies. The standardized experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in this dynamic field.
References
- 1. Strategically designed catalysts for this compound synthesis under mild conditions: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08232J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction kinetics for this compound synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 5. Single-atom and cluster catalysts for thermocatalytic this compound synthesis at mild conditions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06998B [pubs.rsc.org]
- 6. osti.gov [osti.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Immediate Safety and Disposal Procedures for Ammonia
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of ammonia (NH₃), ensuring the protection of laboratory personnel and the environment.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure all relevant safety measures are in place. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Adherence to personal protective equipment (PPE) protocols is mandatory.
| Personal Protective Equipment (PPE) for this compound Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Footwear |
| Respiratory Protection |
This compound Disposal Decision Workflow
The appropriate disposal method for this compound depends on its concentration, volume, and local regulations. The following workflow provides a logical guide for decision-making.
Disposal Procedures
There are three primary methods for the disposal of aqueous this compound from a laboratory setting: dilution and drain disposal, neutralization followed by drain disposal, and collection for hazardous waste pickup.
For very small quantities of dilute this compound solutions, and where local regulations permit, disposal down the sanitary sewer with copious amounts of running water is an option.[2] This method is not suitable for facilities with septic systems.[2]
| Parameter | Guideline |
| Maximum Volume | Check with your institution's EHS for specific limits (often around 100 mL).[3] |
| Water Dilution Ratio | Flush with at least 100 times the volume of the this compound solution.[4] |
Neutralization is the preferred method for most aqueous this compound solutions before drain disposal. This involves reacting the basic this compound solution with an acid to form a neutral salt.
Experimental Protocol for Neutralization of Aqueous this compound:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing all required PPE.
-
Dilution: If starting with a concentrated this compound solution, dilute it to less than 10% by slowly adding the this compound to a large volume of cold water.
-
Neutralizing Agent Selection: Choose a suitable acid for neutralization. Common choices include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Acetic acid can also be used, and its reaction product, ammonium acetate, is biodegradable.
-
Acid Addition: Slowly add the acid to the diluted this compound solution while stirring continuously. This reaction is exothermic, so slow addition is crucial to control the temperature.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH test strips.
-
Endpoint: Continue adding acid until the pH of the solution is between 5.5 and 9.0.[5]
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the sanitary sewer, followed by flushing with a large volume of water.[3]
| Neutralizing Agents and Products | | :--- | :--- | | This compound + Hydrochloric Acid | Ammonium Chloride (NH₄Cl) | | This compound + Sulfuric Acid | Ammonium Sulfate ((NH₄)₂SO₄) | | This compound + Acetic Acid | Ammonium Acetate (CH₃COONH₄) |
For large volumes, concentrated solutions, or when in doubt, the safest method of disposal is to collect the this compound waste in a designated, properly labeled, and sealed container.[6] Contact your institution's Environmental Health & Safety (EHS) department to arrange for hazardous waste pickup.[7]
Spill Cleanup
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate hazards.
Procedure for Minor this compound Spills (fully contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If possible, use absorbent materials to contain the spill.
-
Absorption: Cover the spill with an absorbent material such as sand, cat litter, or a commercial spill absorbent. A mixture of equal parts baking soda, cat litter, and dry sand can also be used to neutralize and absorb the this compound.[2]
-
Collection: Once the this compound is completely absorbed, carefully scoop the material into a designated waste container.
-
Disposal: Seal and label the container as hazardous waste and contact EHS for disposal.
-
Decontamination: Clean the spill area with soap and water.
For major spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team and EHS.[6]
References
- 1. purdue.edu [purdue.edu]
- 2. shapiroe.com [shapiroe.com]
- 3. bsu.edu [bsu.edu]
- 4. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. IsoLab - this compound Solution [isolab.ess.washington.edu]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
Essential Protective Measures for Handling Ammonia in a Laboratory Setting
For Immediate Implementation: A Guide to Personal Protective Equipment (PPE), Safe Handling Protocols, and Emergency Procedures
Ammonia, a colorless gas with a characteristic pungent odor, is a common reagent in research and drug development. However, its corrosive nature and potential health hazards necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information for laboratory personnel, focusing on the correct selection and use of Personal Protective Equipment (PPE), operational plans for handling, and disposal procedures. Adherence to these guidelines is critical to mitigate risks of exposure and ensure a safe laboratory environment.
Levels of Protection: Selecting the Appropriate PPE
The selection of PPE is contingent on the concentration of this compound and the nature of the task being performed. A thorough risk assessment should precede any work with this compound to determine the potential for exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Exposure Level/Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Level Exposure (e.g., handling dilute aqueous solutions in a well-ventilated area) | Chemical splash goggles or safety glasses with side shields.[1] | Nitrile, neoprene, or PVC gloves.[1][2] | Standard laboratory coat.[1] | Not typically required if ventilation is adequate. |
| Moderate-Level Exposure (e.g., working with concentrated aqueous solutions, potential for splashes) | Chemical splash goggles and a face shield.[1] | Butyl rubber or neoprene gloves. Consider double gloving.[3][4] | Chemical-resistant apron or coveralls over a lab coat.[4] | Air-purifying respirator (APR) with this compound-specific cartridges.[5] |
| High-Level Exposure / Emergency Response (e.g., handling anhydrous this compound, responding to a leak or spill) | Gas-tight goggles in combination with a full-facepiece respirator. | Heavy-duty butyl rubber or neoprene gloves.[3][4] | Level A or Level B chemical protective suit.[1][6] | Self-Contained Breathing Apparatus (SCBA).[1][6] |
Quantitative Data for PPE Selection
While specific breakthrough times and protection factors can vary by manufacturer and specific product, the following tables provide general guidance based on available data. Always consult the manufacturer's specifications for the exact PPE you are using.
Table 2: Respirator Assigned Protection Factors (APFs)
The Assigned Protection Factor (APF) indicates the level of respiratory protection a respirator is expected to provide.[7][8][9]
| Respirator Type | Assigned Protection Factor (APF) |
| Half-Mask Air-Purifying Respirator (APR) | 10[9] |
| Full-Facepiece Air-Purifying Respirator (APR) | 50[5][9] |
| Powered Air-Purifying Respirator (PAPR) with hood or helmet | 25/1000 (depending on the specific model and fit) |
| Self-Contained Breathing Apparatus (SCBA) | 10,000 |
Table 3: Glove Material Breakthrough Time for Anhydrous this compound
Disclaimer: The following data is based on limited available information and should be used as a general guideline. Breakthrough times can be affected by temperature, thickness of the material, and the concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Reported Breakthrough Time |
| Butyl Rubber | > 480 minutes[10] |
| Neoprene | > 480 minutes (for some specific gloves)[11] |
| Nitrile | Generally not recommended for prolonged direct contact with concentrated this compound.[12] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for a safe operation.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Aqueous this compound Waste: Neutralize with a weak acid (e.g., citric acid) in a fume hood before disposing down the drain with copious amounts of water, in accordance with local regulations.
-
Contaminated Solids: Collect gloves, absorbent materials, and other contaminated solids in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water) in a fume hood. The rinsate should be treated as hazardous waste.
Emergency Procedures
In the event of an this compound leak, spill, or exposure, immediate and decisive action is critical.
Hierarchy of Controls for this compound Exposure
The most effective way to manage this compound hazards is to follow the hierarchy of controls, which prioritizes control measures from most to least effective.
Caption: The hierarchy of controls, prioritizing methods to mitigate this compound hazards.
In Case of a Spill or Leak:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Isolate: Restrict access to the affected area.
-
Cleanup: Only trained personnel with the appropriate PPE should perform cleanup.
In Case of Personnel Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2]
-
Skin: Remove contaminated clothing and flush the affected area with water for at least 15 minutes in a safety shower.[2]
-
Inhalation: Move the individual to fresh air immediately.
-
Seek Medical Attention: For any exposure, seek immediate medical attention.
By implementing these comprehensive safety measures, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 1. velsafe.com [velsafe.com]
- 2. ohioline.osu.edu [ohioline.osu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. iiarcondenser.org [iiarcondenser.org]
- 5. resourcecompliance.com [resourcecompliance.com]
- 6. This compound Emergency Planning & Response & PPE | this compound PSM / RMP Training: Process Safety Management / Risk Magement Programs for Industrial this compound Refrigeration Systems [chemnep.com]
- 7. osha.gov [osha.gov]
- 8. natlenvtrainers.com [natlenvtrainers.com]
- 9. OSHA Assigned Protection Factors | Read Our Technical Brief | Moldex [moldex.com]
- 10. guardian-mfg.com [guardian-mfg.com]
- 11. newpig.scene7.com [newpig.scene7.com]
- 12. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
